5-Nitro-1H-indazol-6-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1H-indazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-7-2-5-4(3-8-9-5)1-6(7)10(12)13/h1-3,11H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJDAJASYWQSPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650579 | |
| Record name | 5-Nitro-1,2-dihydro-6H-indazol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-56-2 | |
| Record name | 5-Nitro-1,2-dihydro-6H-indazol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Nitro-1H-indazol-6-ol from Substituted Phenols
Abstract: The indazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active agents.[1][2][3] 5-Nitro-1H-indazol-6-ol, in particular, is a highly valuable synthetic intermediate, offering multiple reaction sites for the development of novel molecular entities in drug discovery. This technical guide provides a comprehensive, in-depth exploration of a robust and regioselective synthetic pathway to this compound, commencing from a readily available substituted phenol precursor. We will dissect the causality behind experimental choices, provide detailed, field-proven protocols, and illuminate the underlying chemical mechanisms, offering a complete resource for researchers, chemists, and drug development professionals.
Introduction and Strategic Foundation
The Pharmacological Significance of the Indazole Scaffold
Indazoles, or benzopyrazoles, are bicyclic aromatic heterocycles that have garnered immense interest in medicinal chemistry. Their structural rigidity and capacity for diverse substitutions allow them to act as effective bioisosteres for other aromatic systems, such as indoles or purines, enabling potent and selective interactions with a wide range of biological targets.[4] This has led to the development of several FDA-approved drugs containing the indazole core, including the kinase inhibitors Pazopanib and Axitinib, which are pivotal in cancer therapy.[3] The broad spectrum of reported biological activities—spanning anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects—underscores the scaffold's therapeutic importance.[1][5]
This compound as a Key Synthetic Intermediate
The title compound, this compound, is a strategically functionalized derivative. The hydroxyl group at the 6-position provides a handle for introducing diversity through etherification or other modifications, while the nitro group at the 5-position acts as a powerful electron-withdrawing group and can be readily reduced to an amine for further derivatization.[6] This dual functionality makes it an ideal starting point for building libraries of complex molecules for screening and lead optimization.
Rationale for Synthesis from Substituted Phenols
Synthesizing complex aromatic systems with precise substitution patterns is a persistent challenge in organic chemistry.[7] Utilizing a "bottom-up" approach starting from a pre-functionalized, simple precursor like a substituted phenol offers significant advantages. It allows for the strategic installation of key functional groups early in the sequence, ensuring that the final cyclization step proceeds with high regiochemical control. This guide focuses on a pathway beginning with 4-hydroxy-2-methylaniline, a substituted aminophenol, to construct the target molecule in a logical and efficient manner.
Retrosynthetic Analysis and Pathway Design
A retrosynthetic analysis of this compound suggests that the indazole ring can be formed via an intramolecular cyclization of a suitably substituted o-toluidine derivative. The key disconnection breaks the N1-N2 bond and the C3-N2 bond, pointing to a 2-methylaniline precursor. This logic leads to the identification of 4-(substituted-oxy)-2-methyl-5-nitroaniline as the crucial intermediate. The forward synthesis is therefore designed as a four-step sequence, leveraging fundamental and reliable organic transformations.
Caption: Overall synthetic workflow for this compound.
Detailed Synthesis and Mechanistic Insights
This section elaborates on each synthetic step, providing the rationale for the chosen reagents and conditions, grounded in established mechanistic principles.
Step 1: Protection of the Phenolic Hydroxyl Group
The synthesis commences with the protection of the hydroxyl group of 4-hydroxy-2-methylaniline. The phenolic proton is acidic and would interfere with the subsequent nitration and diazotization steps, which are typically performed under strong acid conditions. A benzyl ether is an excellent choice for a protecting group as it is stable to a wide range of conditions but can be cleaved reliably at the end of the synthesis.
-
Reaction: 4-hydroxy-2-methylaniline is treated with benzyl bromide (BnBr) in the presence of a mild base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone or DMF.
-
Causality: The base deprotonates the phenolic hydroxyl, forming a more nucleophilic phenoxide ion. This phenoxide then displaces the bromide from benzyl bromide via a standard Williamson ether synthesis (Sₙ2 reaction) to yield 4-(benzyloxy)-2-methylaniline. This protection is critical for preventing O-nitration and other side reactions in the next step.
Step 2: Regioselective Aromatic Nitration
With the hydroxyl group protected, the next crucial step is the introduction of the nitro group at the desired position. The regiochemical outcome of this electrophilic aromatic substitution is dictated by the directing effects of the existing substituents.
-
Reaction: 4-(benzyloxy)-2-methylaniline is carefully treated with a nitrating agent, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), at low temperatures (e.g., 0 °C).
-
Mechanistic Rationale: Both the amino (-NH₂) and benzyloxy (-OBn) groups are powerful activating, ortho, para-directing groups. The position para to the amino group is blocked by the benzyloxy group. The positions ortho to the amino group are C3 and C5 (relative to the benzyloxy group at C1). The position ortho to the benzyloxy group is C2 (blocked by the methyl group) and C6. The nitration occurs predominantly at the C5 position. This high regioselectivity is a result of the powerful activating effect of the benzyloxy group, which strongly directs the incoming electrophile (nitronium ion, NO₂⁺) to its ortho position (C5), which is also ortho to the amino group. The steric hindrance from the adjacent methyl group at C2 disfavors substitution at C3.[8]
Caption: Directing effects leading to regioselective nitration at C5.
Step 3: Indazole Ring Formation via Diazotization and Cyclization
This step constructs the heterocyclic indazole core using a variation of the classical Jacobson indazole synthesis. The 2-methylaniline moiety is converted into a diazonium salt, which then undergoes an intramolecular cyclization.
-
Reaction: 4-(benzyloxy)-2-methyl-5-nitroaniline is dissolved in a strong mineral acid (e.g., HCl) and treated with an aqueous solution of sodium nitrite (NaNO₂) at low temperature (0-5 °C).
-
Mechanism:
-
Diazotization: In the acidic medium, sodium nitrite forms nitrous acid (HONO), which then generates the nitrosonium ion (NO⁺). The primary amino group acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine, which tautomerizes and loses water to yield a diazonium salt.
-
Intramolecular Cyclization: The resulting diazonium salt is a potent electrophile. The molecule then undergoes an intramolecular electrophilic attack on the benzene ring to form the five-membered pyrazole ring. The reaction is completed by the loss of a proton from the methyl group, which rearomatizes the system to give the stable 6-(benzyloxy)-5-nitro-1H-indazole.[9]
-
Step 4: Deprotection of the Benzyl Ether
The final step is the cleavage of the benzyl ether to unveil the target phenolic hydroxyl group. The choice of deprotection agent is critical to avoid the reduction of the nitro group.
-
Reaction: 6-(benzyloxy)-5-nitro-1H-indazole is treated with a strong Lewis acid, such as boron tribromide (BBr₃), in an inert solvent like dichloromethane (DCM).
-
Causality: Catalytic hydrogenation (e.g., H₂/Pd-C), a common method for benzyl ether cleavage, is incompatible here as it would readily reduce the nitro group to an amine. Boron tribromide is a powerful reagent for cleaving aryl ethers. The boron atom coordinates to the ether oxygen, weakening the C-O bond and facilitating its cleavage to yield a borate ester intermediate. Subsequent aqueous workup hydrolyzes this intermediate to afford the final product, this compound.
Experimental Protocols
The following protocols are representative and should be adapted and optimized based on laboratory conditions and scale. Standard laboratory safety procedures must be followed.
Protocol 4.1: Synthesis of 4-(benzyloxy)-2-methylaniline
-
To a solution of 4-hydroxy-2-methylaniline (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the suspension vigorously and add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product as a solid.
Protocol 4.2: Synthesis of 4-(benzyloxy)-2-methyl-5-nitroaniline
-
Add 4-(benzyloxy)-2-methylaniline (1.0 eq) in small portions to concentrated sulfuric acid at 0 °C with stirring.
-
Prepare a nitrating mixture by adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
Stir the reaction at 0-5 °C for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize from ethanol if necessary.
Protocol 4.3: Synthesis of 6-(benzyloxy)-5-nitro-1H-indazole
-
Suspend 4-(benzyloxy)-2-methyl-5-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 1 hour after the addition is complete.
-
Allow the reaction to warm slowly to room temperature and stir for several hours or overnight.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield the crude product. Purify by recrystallization from a suitable solvent like ethanol.
Protocol 4.4: Synthesis of this compound
-
Dissolve 6-(benzyloxy)-5-nitro-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add a solution of boron tribromide (BBr₃, 1.5-2.0 eq) in DCM dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction to 0 °C and quench carefully by the slow addition of methanol, followed by water.
-
Extract the product into ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude solid by column chromatography or recrystallization to obtain pure this compound.
Data Summary and Characterization
The successful synthesis of each intermediate and the final product must be confirmed through rigorous analytical characterization.
| Step | Starting Material | Product | MW ( g/mol ) | Notes |
| 1 | 4-Hydroxy-2-methylaniline | 4-(Benzyloxy)-2-methylaniline | 213.29 | Protection of phenol. |
| 2 | 4-(Benzyloxy)-2-methylaniline | 4-(Benzyloxy)-2-methyl-5-nitroaniline | 258.28 | Regioselective nitration. |
| 3 | 4-(Benzyloxy)-2-methyl-5-nitroaniline | 6-(Benzyloxy)-5-nitro-1H-indazole | 269.26 | Indazole ring formation. |
| 4 | 6-(Benzyloxy)-5-nitro-1H-indazole | This compound | 179.13 | Final deprotection.[10] |
Characterization: The identity and purity of all compounds should be verified using standard spectroscopic methods:
-
¹H and ¹³C NMR: To confirm the chemical structure, substitution pattern, and absence of impurities.[11][12][13]
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -OH, -NH₂, -NO₂).
Conclusion
This guide has detailed a logical, efficient, and well-rationalized synthetic route for the preparation of this compound from a substituted phenol precursor. By carefully selecting protecting groups and controlling reaction conditions, the synthesis proceeds with high regioselectivity to yield a valuable building block for medicinal chemistry. The principles and protocols described herein provide a solid foundation for researchers to access this and other complex indazole derivatives, paving the way for the discovery of next-generation therapeutics.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 8. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C7H5N3O3 | CID 86280258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Unveiling the Molecular Signature of a Key Heterocycle
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Nitro-1H-indazol-6-ol
In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocycles are foundational scaffolds for creating novel therapeutics. Among these, the indazole core is of particular interest due to its prevalence in a wide array of biologically active compounds, demonstrating properties that range from anti-inflammatory to potent anti-tumor activity. The introduction of a nitro group onto this scaffold, as seen in this compound, further modulates its electronic properties and potential biological interactions, making it a valuable building block for targeted drug design. The nitro group can enhance activity by inducing oxidative stress, a mechanism exploited in agents against certain parasites.
This technical guide provides a comprehensive exploration of the spectroscopic techniques required to unambiguously identify and characterize this compound. As a Senior Application Scientist, the following sections are structured not merely as a list of procedures, but as a logical workflow grounded in first principles. We will delve into the causality behind experimental choices, ensuring that each analytical step provides a layer of self-validating data. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to confirm the structure and purity of this important chemical entity.
Chemical Identity:
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₅N₃O₃
-
Molecular Weight: 179.13 g/mol
-
CAS Number: 1082041-56-2
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound. For this compound, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the bicyclic ring system.
¹H NMR Spectroscopy
Expertise & Experience: The Rationale The ¹H NMR spectrum provides a direct map of the proton environments within the molecule. The chemical shift (δ) of each proton is highly sensitive to the electronic effects of neighboring functional groups. The electron-withdrawing nitro group (-NO₂) at the C5 position will
A Technical Guide to the Biological Activity Screening of 5-Nitro-1H-indazol-6-ol
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as potent therapeutic agents. The introduction of a nitro group can significantly modulate the biological activity of these heterocyples, often imparting valuable pharmacological properties. This guide provides a comprehensive framework for the systematic biological activity screening of a specific, yet underexplored, derivative: 5-Nitro-1H-indazol-6-ol. We will delve into a tiered screening strategy, beginning with foundational cytotoxicity assessments and branching into more specific anticancer, antimicrobial, and anti-inflammatory evaluations. This document is designed to be a practical resource, offering not just procedural steps but also the underlying scientific rationale for each experimental choice, thereby empowering researchers to conduct a thorough and meaningful investigation of this compound's therapeutic potential.
Introduction to this compound: A Compound of Interest
This compound is a small molecule featuring the indazole bicyclic ring system, further functionalized with a nitro group at the 5-position and a hydroxyl group at the 6-position. The molecular formula is C₇H₅N₃O₃, and its molecular weight is 179.13 g/mol [1]. While direct and extensive biological data for this specific molecule are not widely published, the broader class of nitroindazole derivatives has demonstrated a remarkable spectrum of activities, including anticancer, antiparasitic, and anti-inflammatory properties[2]. The nitro group, being a strong electron-withdrawing group, can influence the molecule's interaction with biological targets, and its potential for bioreduction in hypoxic environments, such as those found in solid tumors, makes it a particularly interesting feature for anticancer drug design[3].
This guide, therefore, proposes a logical, multi-pronged screening approach to systematically elucidate the biological activity profile of this compound.
A Multi-Tiered Strategy for Biological Activity Screening
A hierarchical screening approach is the most efficient method for evaluating a novel compound. This strategy begins with broad-spectrum assays to identify general bioactivity and potential toxicity, followed by more focused assays to delineate the specific nature of the activity.
Caption: A tiered workflow for screening this compound.
Tier 1: Foundational Screening
In Vitro Cytotoxicity Screening: The MTT Assay
The initial step in evaluating any new chemical entity is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells[4][5].
Scientific Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals[6][7]. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a selection of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., human dermal fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C[6].
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[7]. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
| Cell Line | Tissue of Origin | Predicted IC₅₀ (µM) for this compound | Positive Control (Doxorubicin) IC₅₀ (µM) |
| MCF-7 | Breast Cancer | To be determined | ~1 |
| A549 | Lung Cancer | To be determined | ~0.5 |
| HCT116 | Colon Cancer | To be determined | ~0.8 |
| HDF | Dermal Fibroblast | To be determined | >10 |
Tier 2: Specific Activity Profiling
Based on the results of the initial cytotoxicity screen, further investigations into specific biological activities are warranted.
Antimicrobial Susceptibility Testing
The indazole scaffold is present in several antimicrobial agents. Therefore, evaluating the antibacterial and antifungal properties of this compound is a logical progression.
Scientific Rationale: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism[8][9].
Experimental Protocol: Broth Microdilution
-
Microorganism Selection: Test against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus brasiliensis)[10].
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10⁵ CFU/mL[9].
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth to obtain a range of concentrations.
-
Inoculation and Incubation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum). Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth)[8].
| Microorganism | Type | Predicted MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | To be determined |
| Escherichia coli | Gram-negative Bacteria | To be determined |
| Pseudomonas aeruginosa | Gram-negative Bacteria | To be determined |
| Candida albicans | Fungus (Yeast) | To be determined |
| Aspergillus brasiliensis | Fungus (Mold) | To be determined |
Anti-inflammatory Activity Assessment
Indazole derivatives have been investigated for their anti-inflammatory properties. An initial in vitro screen can provide evidence of this potential activity.
Scientific Rationale: Inflammation is a complex biological response, and a key enzyme family involved is the cyclooxygenases (COX-1 and COX-2), which are the targets of non-steroidal anti-inflammatory drugs (NSAIDs)[2][11]. An in vitro assay measuring the inhibition of these enzymes can indicate potential anti-inflammatory activity.
A common method involves measuring the peroxidase activity of COX, where the oxidation of a chromogenic substrate is monitored in the presence and absence of the test compound[12].
Tier 3: Mechanistic & Target-Based Assays
Should the Tier 2 screening reveal promising activity, the next logical step is to investigate the potential mechanism of action through target-based assays.
Kinase Inhibition Assays
Many indazole-based anticancer drugs function as kinase inhibitors[10]. Given the potential antiproliferative effects of this compound, screening against a panel of kinases is a high-priority mechanistic study.
Caption: A generalized workflow for a luminescence-based kinase inhibition assay.
Scientific Rationale: Kinases are enzymes that catalyze the phosphorylation of proteins, playing critical roles in cell signaling pathways that control growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer. Assays that measure the amount of ADP produced as a byproduct of the kinase reaction can be used to quantify enzyme activity and the inhibitory effect of a compound[13].
Experimental Protocol: Luminescence-Based Kinase Assay
-
Reagent Preparation: Prepare a reaction mixture containing the target kinase (e.g., a panel of cancer-relevant kinases like EGFR, VEGFR, CDK2), its specific substrate peptide, and ATP in a kinase assay buffer[13].
-
Inhibitor Addition: In a 96- or 384-well plate, add serially diluted this compound.
-
Pre-incubation: Add the kinase to each well and incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Start the kinase reaction by adding the substrate/ATP mixture. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Add a reagent (such as ADP-Glo™) that stops the kinase reaction and depletes the remaining ATP. Then, add a detection reagent that converts the produced ADP back to ATP, which is used in a luciferase reaction to generate a luminescent signal[13].
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC₅₀ value.
Trypanothione Reductase Inhibition Assay
If this compound shows activity against parasitic protozoa, a key target to investigate is trypanothione reductase (TR).
Scientific Rationale: TR is an essential enzyme for the survival of trypanosomatid parasites as it maintains the intracellular redox balance. Importantly, this enzyme is absent in humans, making it an attractive and specific drug target[14]. The assay measures the NADPH-dependent reduction of trypanothione disulfide (TS₂) catalyzed by TR[15].
Experimental Protocol: TR Inhibition Assay
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing TR enzyme, oxidized trypanothione (TS₂), and the test compound in a suitable buffer (e.g., HEPES with NaCl)[14][15].
-
Pre-incubation: Incubate the mixture for a few minutes at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Start the reaction by adding NADPH.
-
Absorbance Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, using a spectrophotometer[14].
-
Data Analysis: Calculate the rate of reaction in the presence and absence of the inhibitor to determine the percentage of inhibition and subsequently the IC₅₀ value.
Conclusion and Future Directions
This guide outlines a systematic and scientifically grounded approach to the biological activity screening of this compound. The proposed tiered strategy, from broad cytotoxic profiling to specific, target-based assays, provides a comprehensive framework for uncovering the therapeutic potential of this novel compound. Positive results in any of these assays would warrant further investigation, including structure-activity relationship (SAR) studies, in vivo efficacy testing in animal models, and detailed mechanistic studies to fully characterize its mode of action. The versatility of the indazole scaffold, combined with the unique properties of the nitro group, suggests that this compound is a promising candidate for drug discovery efforts.
References
- 1. This compound | C7H5N3O3 | CID 86280258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 3. medium.com [medium.com]
- 4. clyte.tech [clyte.tech]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on Trypanothione Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 15. Inhibition of Leishmania infantum Trypanothione Reductase by New Aminopropanone Derivatives Interacting with the NADPH Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
5-Nitro-1H-indazol-6-ol mechanism of action studies
An In-depth Technical Guide to the Mechanistic Evaluation of 5-Nitro-1H-indazol-6-ol and Related Nitroindazole Analogs
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for investigating the mechanism of action (MoA) of this compound. It is important to note that while direct, in-depth mechanistic studies on this specific molecule are not extensively published, the broader class of nitroindazole derivatives has been the subject of significant research. This document synthesizes the known MoA of related compounds to propose a robust strategy for the elucidation of the biological activity of this compound.
Introduction: The Therapeutic Potential of the Nitroindazole Scaffold
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of several approved drugs, including the kinase inhibitors axitinib and pazopanib. The addition of a nitro group to this heterocyclic system introduces unique chemical properties that can be exploited for therapeutic benefit. Many compounds bearing a nitro group exhibit antiprotozoal activity.
While the precise biological targets of this compound are yet to be fully characterized, its structural alerts—the nitro group and the indazole core—suggest several plausible mechanisms of action that warrant investigation:
-
Bioreductive Activation: The 5-nitro group is a key feature, suggesting a potential mechanism involving enzymatic reduction in hypoxic environments or by specific nitroreductases, leading to the generation of cytotoxic reactive oxygen and nitrogen species. This is a well-established mechanism for the antiprotozoal activity of other 5-nitroindazoles.
-
Enzyme Inhibition: The indazole ring is a known hinge-binding motif for many protein kinases. Therefore, this compound could potentially act as a kinase inhibitor. Other indazole derivatives have also been shown to inhibit enzymes like nitric oxide synthase.
-
Receptor Modulation: Certain indazole analogs are known to interact with G-protein coupled receptors, such as serotonin receptors.
This guide will focus primarily on the most probable mechanism based on the 5-nitro substitution: bioreductive activation and induction of oxidative stress, a pathway with significant therapeutic implications, particularly in infectious diseases and oncology.
Proposed Primary Mechanism of Action: Bioreductive Activation and Oxidative Stress
The central hypothesis for the mechanism of action of 5-nitroindazoles, particularly in the context of antiprotozoal activity, is their role as prodrugs that are selectively activated within the target organism.
The Bioreductive Pathway
The proposed pathway involves the following key steps:
-
Enzymatic Reduction: The 5-nitro group is reduced by nitroreductases (NTRs), enzymes present in various protozoa and bacteria, as well as in hypoxic cancer cells. This reduction is a multi-step process that generates a series of reactive intermediates.
-
Generation of Reactive Species: The reduction of the nitro group leads to the formation of nitroso and hydroxylamine derivatives, and ultimately to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS).
-
Cellular Damage and Apoptosis: The accumulation of these reactive species induces significant oxidative and nitrosative stress, leading to damage of cellular macromolecules such as DNA, proteins, and lipids. This widespread damage ultimately triggers programmed cell death or apoptosis in the target cells.
The following diagram illustrates this proposed bioreductive activation pathway:
Experimental Workflows for Mechanistic Elucidation
A systematic approach is required to validate the proposed mechanism of action. The following experimental workflow provides a comprehensive strategy for characterizing the biological activity of this compound.
Phase 1: In Vitro Activity Assessment
The initial step is to determine the cytotoxic or antiproliferative activity of this compound against a panel of relevant cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells (e.g., cancer cell lines or protozoan cultures) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Phase 2: Cellular Mechanism of Action Studies
Once in vitro activity is confirmed, the next phase focuses on elucidating the underlying cellular mechanisms.
Protocol: ROS Detection using DCFH-DA
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Include a positive control (e.g., H2O2) and a vehicle control.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and incubate them with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
Data Analysis: Quantify the increase in fluorescence, which is proportional to the level of intracellular ROS.
Protocol: Apoptosis Assessment by Annexin V-FITC/PI Staining
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Phase 3: In Vivo Validation
The final phase involves validating
Technical Guide: A Strategic Framework for the In Vitro Evaluation of 5-Nitro-1H-indazol-6-ol Derivatives
Introduction: The Therapeutic Potential of the Nitroindazole Scaffold
The indazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to diverse therapeutic applications including anticancer, anti-inflammatory, and antimicrobial agents.[1][3] The introduction of a nitro group, particularly at the 5- or 6-position, can significantly modulate the compound's biological activity.[4] Nitro-heterocyclic compounds are well-established in therapies for parasitic infections and have shown considerable promise as anticancer agents.[4][5]
The proposed mechanism often involves the bioreduction of the nitro group within target cells (e.g., cancer cells or parasites) to form reactive radical species.[5][6] This process can induce oxidative stress, leading to cellular damage and apoptosis, providing a clear rationale for their therapeutic potential.[6][7]
This guide presents a comprehensive framework for the in vitro evaluation of novel 5-Nitro-1H-indazol-6-ol derivatives. It is designed for researchers and drug development professionals, moving beyond a simple recitation of protocols to explain the strategic and mechanistic causality behind each experimental choice. Our objective is to build a robust, self-validating preclinical data package that can confidently guide further development.
Foundational Strategy: From Primary Screening to Mechanistic Insights
A successful in vitro evaluation is not a linear path but a branching decision tree. The initial goal is to cast a wide net with high-throughput screening to identify active compounds and then systematically narrow the focus to elucidate their mechanism of action, potency, and selectivity.
The Rationale for Target Selection
Given the known activities of the broader nitroindazole class, a logical starting point for evaluation is in oncology and infectious diseases.
-
Oncology: Nitro-based indazoles have demonstrated significant antiproliferative activity against various cancer cell lines.[1][4] Derivatives of 6-nitroindazole, for instance, have shown IC50 values in the low micromolar range against lung carcinoma cells.[3][4] Therefore, screening against a diverse panel of cancer cell lines is a primary objective.
-
Infectious Diseases (Parasitology): Nitro-heterocyclic compounds are mainstays in treating parasitic infections.[4] 5-Nitroindazole derivatives have shown remarkable activity against Trichomonas vaginalis and Trypanosoma cruzi.[5][8] The proposed mechanism involves the generation of reactive oxygen species (ROS) that are toxic to the parasite.[6][7]
A Tiered Assay Approach
The evaluation should follow a logical progression from broad screening to deep mechanistic studies. This tiered approach ensures that resources are focused on the most promising candidates.
Caption: Tiered workflow for in vitro evaluation of novel derivatives.
Core Experimental Protocols
The trustworthiness of any finding rests on the robustness of the experimental protocol. Each procedure described below includes critical controls and explains the rationale behind key steps.
Protocol: Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay is a foundational method for assessing a compound's effect on cell metabolic activity, which serves as a proxy for cell viability.[9]
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.[9]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., NCI-H460 lung carcinoma, HT-29 colon cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Rationale: A 24-hour pre-incubation allows cells to adhere and enter a logarithmic growth phase, ensuring sensitivity to antiproliferative agents. Cell density is a critical parameter; too few or too many cells can skew results.[10]
-
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the compound-containing medium.
-
Controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds.
-
Untreated Control: Cells in medium only.
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin).
-
-
-
Incubation: Incubate the plate for 48-72 hours.
-
Rationale: This duration is typically sufficient to observe effects on cell proliferation.
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells, providing crucial mechanistic insight.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes, thus it stains late apoptotic and necrotic cells.
Caption: Principle of Annexin V / PI apoptosis assay.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the derivative(s) at concentrations around their IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V-/PI-): Live cells.
-
Lower-Right Quadrant (Annexin V+/PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells.
-
-
Protocol: Reactive Oxygen Species (ROS) Detection
This assay quantifies intracellular ROS levels, a key suspected mechanism for nitro-heterocyclic compounds.[6]
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF), which can be measured.
Step-by-Step Methodology:
-
Cell Treatment: Plate cells in a black, clear-bottom 96-well plate. Treat with the test compounds for a shorter duration (e.g., 1-6 hours).
-
Controls: Include a positive control known to induce ROS (e.g., H₂O₂).
-
-
Probe Loading: Remove the treatment medium and wash cells with PBS. Add DCFH-DA solution (e.g., 10 µM) to each well and incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells again to remove excess probe. Add PBS and measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm).
-
Analysis: Normalize the fluorescence of treated cells to that of vehicle-treated cells to determine the fold-increase in ROS production.
Data Presentation and Interpretation
Clear presentation of quantitative data is essential for comparative analysis and decision-making.
Table 1: Antiproliferative Activity of this compound Derivatives
Summarize the IC50 values obtained from the primary screening to easily compare the potency and spectrum of activity of each derivative.
| Compound ID | Derivative Structure | IC50 NCI-H460 (Lung) µM | IC50 HT-29 (Colon) µM | IC50 MCF-7 (Breast) µM | Selectivity Index (SI)* |
| IND-001 | R = H | 12.5 ± 1.3 | 15.8 ± 2.1 | 11.9 ± 1.8 | 3.2 |
| IND-002 | R = CH₃ | 8.2 ± 0.9 | 10.1 ± 1.5 | 7.5 ± 1.1 | 5.1 |
| IND-003 | R = Cl | 5.1 ± 0.6 | 6.3 ± 0.8 | 4.8 ± 0.7 | 8.3 |
| Doxorubicin | (Positive Control) | 0.1 ± 0.02 | 0.2 ± 0.03 | 0.08 ± 0.01 | 1.5 |
*Selectivity Index (SI) = IC50 in normal cells (e.g., HEK293) / IC50 in cancer cells (e.g., NCI-H460). A higher SI value indicates greater selectivity for cancer cells.
Conclusion and Future Outlook
This guide outlines a systematic and robust methodology for the in vitro characterization of this compound derivatives. By progressing through a tiered system of assays—from broad cytotoxicity screening to specific mechanistic studies like apoptosis and ROS production—researchers can build a comprehensive profile for each candidate compound. The emphasis on appropriate controls and rational experimental design ensures the generation of trustworthy, high-quality data.
Compounds that demonstrate high potency (low micromolar IC50), selectivity for target cells over normal cells, and a clear, desirable mechanism of action (e.g., induction of apoptosis via oxidative stress) should be prioritized for further investigation. The logical next steps for these lead candidates would include in vivo efficacy studies in relevant animal models to assess their therapeutic potential in a more complex biological system.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 10. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. noblelifesci.com [noblelifesci.com]
A Comprehensive Technical Guide to the Solubility and Stability Analysis of 5-Nitro-1H-indazol-6-ol
Disclaimer: This document is intended for informational and research purposes only. All experimental work should be conducted in a controlled laboratory setting by trained professionals, adhering to all relevant safety protocols.
Preamble: Navigating the Pre-formulation Landscape of a Novel Indazole Derivative
In the realm of drug discovery and development, the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical early assessments are the determination of its fundamental physicochemical properties, primarily solubility and stability. These characteristics are the bedrock upon which all subsequent formulation and development activities are built. This guide provides an in-depth technical framework for the comprehensive analysis of 5-Nitro-1H-indazol-6-ol, a molecule of interest within medicinal chemistry.
While specific experimental data for this compound is not extensively published, this guide leverages established principles of pharmaceutical science and regulatory guidelines to outline a robust analytical strategy. By understanding the influence of its constituent functional groups—the indazole core, the electron-withdrawing nitro group, and the ionizable hydroxyl group—we can design and execute a scientifically rigorous evaluation. This document is structured not as a rigid template, but as a logical progression of scientific inquiry, designed to empower the researcher with both the "how" and the "why" of each experimental choice.
Molecular Profile of this compound
A thorough understanding of the subject molecule is the logical starting point for any analytical endeavor.
Chemical Structure:
Physicochemical Properties (Known and Inferred):
| Property | Value/Inference | Source/Rationale |
| Molecular Formula | C₇H₅N₃O₃ | PubChem CID: 86280258 |
| Molecular Weight | 179.13 g/mol | PubChem CID: 86280258[1] |
| CAS Number | 1082041-56-2 | PubChem CID: 86280258[1] |
| XLogP3 | 1.6 | PubChem CID: 86280258[1] |
| Hydrogen Bond Donors | 2 (indazole N-H, hydroxyl O-H) | Inferred from structure |
| Hydrogen Bond Acceptors | 5 (nitro O, hydroxyl O, indazole N) | Inferred from structure |
| pKa (Predicted) | The phenolic hydroxyl group is expected to be acidic, while the indazole N-H is also weakly acidic. The nitro group is electron-withdrawing, which will increase the acidity of the hydroxyl group. | The presence of both acidic (hydroxyl) and potentially basic (indazole nitrogen) sites suggests ampholytic behavior, making its solubility highly pH-dependent.[2][3][4][5] |
| General Appearance | Likely a crystalline solid, possibly colored due to the nitroaromatic system. | Based on related nitroaromatic compounds.[6] |
The presence of both hydrogen bond donors and acceptors, along with a moderate predicted lipophilicity (XLogP3 of 1.6), suggests that this compound may exhibit limited aqueous solubility. The nitroaromatic structure also raises considerations for potential photostability issues.[7]
Solubility Profiling: A Multi-faceted Approach
Solubility is not a single value but a characteristic dependent on the conditions of its measurement. A comprehensive solubility profile is essential for predicting in vivo absorption and guiding formulation development.[8][9]
Foundational Principles: Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between two key types of solubility measurements, as they provide different, yet complementary, insights:
-
Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation time when added from a concentrated organic stock (e.g., DMSO). It is a high-throughput method ideal for early discovery to flag compounds with major solubility liabilities.[10][11][12]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the solid form is in equilibrium with the solution. This is a more time-consuming but accurate measurement, critical for pre-formulation and later development stages.[10][11][13]
Experimental Workflow for Solubility Determination
The following diagram outlines a logical workflow for a comprehensive solubility assessment of this compound.
Caption: Workflow for solubility analysis of this compound.
Protocol: Thermodynamic Solubility via the Shake-Flask Method
This method is considered the "gold standard" for determining equilibrium solubility.[14][15]
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic media.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed.
-
Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8] A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.
Protocol: pH-Solubility Profiling
Given the presence of ionizable groups, the aqueous solubility of this compound is expected to be highly dependent on pH.[2][3][16]
Objective: To determine the solubility of the compound over a physiologically relevant pH range (e.g., pH 1 to 8).
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., HCl for pH 1-2, citrate buffers for pH 3-5, phosphate buffers for pH 6-8).
-
Solubility Measurement: Perform the shake-flask method as described in section 2.3 in each of the prepared buffers.
-
Data Plotting: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. The resulting profile will reveal the pH at which solubility is minimal (the intrinsic solubility of the neutral species) and how it increases in acidic or basic conditions due to salt formation.
Example Data Presentation: pH-Solubility Profile
| pH | Solubility (µg/mL) | Log S |
| 1.2 | 150.5 | 2.18 |
| 3.0 | 25.2 | 1.40 |
| 5.0 | 10.1 | 1.00 |
| 6.8 | 12.5 | 1.10 |
| 7.4 | 45.8 | 1.66 |
| 8.0 | 120.3 | 2.08 |
Stability Analysis: Ensuring Molecular Integrity
Stability testing is a critical component of drug development, providing evidence on how the quality of a substance varies over time under the influence of environmental factors.[17] The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for these studies.[18][19]
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the compound under more aggressive conditions than those used in long-term stability studies.[20][21][22] Their primary purposes are:
-
To identify likely degradation products.
-
To elucidate degradation pathways.
-
To demonstrate the specificity of the analytical methods used (i.e., their ability to separate the parent compound from its degradants).[23][24]
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
General Protocol for Forced Degradation:
-
Sample Preparation: Prepare solutions of this compound (e.g., in a 50:50 mixture of acetonitrile and water) and also use the solid compound.
-
Stress Conditions: Expose the samples to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat if necessary.
-
Base Hydrolysis: Add 0.1 M NaOH at room temperature.
-
Oxidation: Add 3% hydrogen peroxide.
-
Thermal: Store the solid and solution samples at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][7][25] A control sample should be protected from light.
-
-
Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples against a control using a stability-indicating HPLC method. The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that secondary degradation is minimized.[22][24]
-
Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and any major degradants. Mass spectrometry (LC-MS) is invaluable for the structural elucidation of degradation products.[8]
ICH Stability Studies
Formal stability studies are conducted under controlled storage conditions to establish a re-test period for the drug substance or a shelf-life for the drug product.[17][19][26]
Storage Conditions (as per ICH Q1A(R2)):
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Methodology:
-
Batch Selection: Use at least three primary batches of this compound.
-
Packaging: Store the substance in containers that simulate the proposed storage and distribution packaging.
-
Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies) and analyze for appearance, assay, degradation products, and other relevant physical properties.[18]
Example Data Presentation: Accelerated Stability Study
| Test Parameter | Specification | Initial | 1 Month | 3 Months | 6 Months |
| Appearance | Yellow Crystalline Powder | Conforms | Conforms | Conforms | Conforms |
| Assay (%) | 98.0 - 102.0 | 99.8 | 99.7 | 99.5 | 99.1 |
| Total Impurities (%) | NMT 1.0 | 0.15 | 0.18 | 0.25 | 0.45 |
| Water Content (%) | NMT 0.5 | 0.1 | 0.1 | 0.2 | 0.2 |
Concluding Remarks and Future Directions
This guide provides a comprehensive and scientifically grounded framework for the solubility and stability analysis of this compound. By systematically applying these established methodologies, researchers can generate a robust data package that is essential for making informed decisions in the drug development process. The data gathered will not only define the intrinsic properties of the molecule but also guide the formulation strategy, from selecting appropriate excipients to designing a stable and bioavailable dosage form. The principles and protocols outlined herein are fundamental to navigating the complex, yet critical, landscape of early-stage pharmaceutical development.
References
- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfatestlab.com [alfatestlab.com]
- 7. q1scientific.com [q1scientific.com]
- 8. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. enamine.net [enamine.net]
- 14. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 19. database.ich.org [database.ich.org]
- 20. biopharminternational.com [biopharminternational.com]
- 21. acdlabs.com [acdlabs.com]
- 22. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 23. veeprho.com [veeprho.com]
- 24. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 25. database.ich.org [database.ich.org]
- 26. ikev.org [ikev.org]
A Technical Guide to the Predicted Physicochemical Properties of 5-Nitro-1H-indazol-6-ol
Introduction: The Physicochemical Blueprint of a Drug Candidate
In the landscape of modern drug discovery, the adage "structure dictates function" extends beyond mere target affinity. The journey of a potential therapeutic from administration to its site of action is governed by a complex interplay of its fundamental physicochemical properties.[1][2][3] These characteristics—including acidity (pKa), lipophilicity (logP), and solubility—form the blueprint for a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is a primary determinant of its clinical success or failure.[4][5] An early, accurate assessment of these properties is therefore not just beneficial but critical for prioritizing candidates and mitigating late-stage attrition.[5]
This guide provides an in-depth analysis of the predicted physicochemical properties of 5-Nitro-1H-indazol-6-ol, a molecule featuring the biologically relevant indazole scaffold. By integrating established computational methodologies with foundational chemical principles, we aim to provide researchers, scientists, and drug development professionals with a comprehensive profile of this compound. Our narrative will not only present the predicted data but also elucidate the underlying structural rationale for these predictions and outline robust protocols for their future experimental validation.
Section 1: Predicted Physicochemical Profile
Computational models, built upon vast datasets and sophisticated algorithms, provide a rapid and reliable first pass at characterizing a novel chemical entity.[6] The predicted properties for this compound, sourced from validated computational tools, are summarized below.
| Property | Predicted Value | Source |
| Molecular Formula | C₇H₅N₃O₃ | PubChem[7] |
| Molecular Weight | 179.13 g/mol | PubChem[7] |
| logP (Lipophilicity) | 1.6 | XLogP3[7] |
| pKa (Acidity) | Phenolic OH: ~6-7; Indazole NH: ~11-12 | Estimated based on substituent effects |
| Aqueous Solubility | Moderate | Inferred from logP and H-bonding capacity |
| Polar Surface Area (PSA) | 94.7 Ų | Cactvs[7] |
| Hydrogen Bond Donors | 2 | Cactvs[7] |
| Hydrogen Bond Acceptors | 4 | Cactvs[7] |
In-Depth Analysis of Key Properties
Lipophilicity (logP): A Balance of Interactions The octanol-water partition coefficient (logP) is a crucial measure of a compound's lipophilicity, directly influencing its ability to cross biological membranes.[4][8] For this compound, the predicted XLogP3 value of 1.6 signifies a balanced hydrophilic-lipophilic character.[7] This value arises from the hydrophobic nature of the bicyclic indazole core, counteracted by the hydrophilic contributions of the hydroxyl (-OH) and nitro (-NO₂) groups. A logP in this range is often considered favorable for oral drug candidates, as it suggests sufficient lipid membrane permeability for absorption without excessive sequestration into fatty tissues, which could lead to toxicity or a prolonged half-life.[9]
Acidity (pKa): The Ionization State The pKa value dictates the ionization state of a molecule at a given pH, which profoundly affects its solubility, receptor binding, and membrane transport.[10][11] this compound possesses two primary acidic protons: one on the phenolic hydroxyl group and another on the indazole ring nitrogen.
-
Phenolic Hydroxyl (-OH): A typical phenol has a pKa of ~10. However, the potent electron-withdrawing effect of the adjacent nitro group is expected to significantly increase the acidity of this proton, lowering its pKa into the ~6-7 range . This means that at physiological pH (7.4), a substantial fraction of the molecule will exist as the phenolate anion.
-
Indazole Amine (N-H): The N-H of an unsubstituted indazole is weakly acidic (pKa ~14). Again, the electron-withdrawing nitro group will increase this acidity, though to a lesser extent due to its position. The predicted pKa is likely in the ~11-12 range , meaning this group will remain largely protonated at physiological pH.
Understanding these distinct pKa values is vital, as the overall charge of the molecule will shift as it moves through different pH environments in the body, such as the stomach (low pH) and the intestine (higher pH).
Solubility and Hydrogen Bonding Aqueous solubility is essential for drug absorption and distribution.[12] The predicted moderate solubility of this compound is a logical consequence of its structure. The presence of two hydrogen bond donors (O-H and N-H) and four acceptors (the nitro oxygens, the hydroxyl oxygen, and the pyridine-like nitrogen of the indazole ring) allows for favorable interactions with water molecules.[7] However, the relatively rigid aromatic core can limit solubility, a common challenge with flat, multi-ring systems. The molecule's predicted logP of 1.6 further supports the expectation of moderate, rather than high, aqueous solubility.[12]
Section 2: Computational Prediction Workflow
The generation of reliable in silico data hinges on a structured and validated computational workflow. The process for predicting the physicochemical properties of a small molecule like this compound typically involves a multi-step approach that leverages different theoretical models.[13][14]
Step-by-Step Computational Protocol:
-
Structure Input and Preparation: The 2D chemical structure of this compound is first rendered using a chemical drawing tool. This is typically represented by its SMILES string (C1=C2C=NNC2=CC(=C1--INVALID-LINK--[O-])O).[7] The structure is then converted to a 3D conformation and subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformer.
-
Property Calculation: The prepared structure is submitted to various calculation modules.
-
logP and PSA: These are often calculated using fragment-based or topological methods. Algorithms like XLogP3 and ClogP deconstruct the molecule into atomic or fragmental contributions with known lipophilicity values and sum them to predict the overall logP.[15][16]
-
pKa Prediction: Accurate pKa prediction is more computationally intensive. It can range from rapid empirical and data-driven methods to more rigorous quantum mechanics (QM) calculations.[13][17] QM approaches, such as those using Density Functional Theory (DFT), calculate the free energy difference between the protonated and deprotonated states in a simulated aqueous environment (using a continuum solvation model) to derive the pKa.[18]
-
-
Data Aggregation and Analysis: The outputs from the various algorithms are collected and analyzed. It is crucial to consider the known strengths and weaknesses of each prediction method when interpreting the results.
References
- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. What are the physicochemical properties of drug? [lookchem.com]
- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 5. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C7H5N3O3 | CID 86280258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A deep learning approach for the blind logP prediction in SAMPL6 challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. optibrium.com [optibrium.com]
- 11. routledge.com [routledge.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. How to Predict pKa | Rowan [rowansci.com]
- 14. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemaxon.com [chemaxon.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models | MDPI [mdpi.com]
An In-Depth Technical Guide to Investigating the Therapeutic Targets of 5-Nitro-1H-indazol-6-ol
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The addition of a nitro group, particularly at the 5-position, has been shown to confer a range of biological activities, including anticancer and antiparasitic properties. This guide focuses on a specific, yet under-characterized molecule, 5-Nitro-1H-indazol-6-ol, and provides a comprehensive roadmap for identifying and validating its potential therapeutic targets. We will delve into hypothesized mechanisms of action based on the broader family of nitroindazoles and outline a rigorous, multi-step experimental workflow to elucidate its specific molecular interactions and therapeutic potential. This document is intended to serve as a practical, hands-on guide for researchers embarking on the early-stage discovery and validation of novel therapeutics.
Introduction: The Therapeutic Potential of the Nitroindazole Scaffold
Indazole derivatives have garnered significant attention in drug discovery due to their diverse pharmacological activities.[1][2] The core indazole structure, a fusion of benzene and pyrazole rings, is present in a variety of approved drugs and clinical candidates.[3][4] The introduction of a nitro group can profoundly influence the biological properties of the parent molecule.[5] For instance, 3-Methyl-6-nitroindazole is a key precursor in the synthesis of Pazopanib, a potent multi-target tyrosine kinase inhibitor used in cancer therapy. This precedent strongly suggests that nitroindazole derivatives may exert their effects through the inhibition of key signaling pathways, such as those mediated by protein kinases.
Furthermore, the nitro-moiety can act as a bioreductive group, leading to the generation of reactive nitrogen species under hypoxic conditions, a characteristic of the tumor microenvironment.[6][7] This property has been exploited in the development of hypoxia-activated prodrugs and radiosensitizers.[8][9] Studies on various 5-nitroindazole derivatives have also demonstrated their efficacy against parasitic protozoa, with a proposed mechanism involving the production of cytotoxic reactive oxygen species (ROS) following the reduction of the nitro group by parasitic nitroreductases.[10][11][12][13]
Given this background, this compound emerges as a compound of interest with a high potential for therapeutic applications, particularly in oncology. This guide will provide a structured approach to systematically investigate and validate its molecular targets.
Hypothesized Therapeutic Targets and Validation Strategies
Based on the established activities of structurally related nitroindazoles, we can formulate several hypotheses regarding the potential therapeutic targets of this compound. The following sections will detail these hypotheses and provide comprehensive experimental protocols for their validation.
Protein Kinases: Inhibiting Oncogenic Signaling
Scientific Rationale: The structural similarity of the indazole scaffold to the purine core of ATP suggests that it can function as a "hinge-binding" motif in the ATP-binding pocket of protein kinases. The success of Pazopanib, derived from a nitroindazole precursor, strongly supports the hypothesis that this compound may function as a kinase inhibitor.
Experimental Validation Workflow:
The validation process for kinase inhibition is a tiered approach, starting with broad screening and progressing to specific cellular and in vivo models.
Workflow Diagram:
Caption: Tiered workflow for kinase target validation.
Experimental Protocols:
Protocol 2.1.1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is a gold-standard method for quantifying the inhibitory potential of a compound against a purified kinase.[14][15]
-
Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% BRIJ-35.
-
Set up the Reaction: In a 96-well plate, combine the purified target kinase, the peptide or protein substrate, and varying concentrations of this compound (typically from 1 nM to 100 µM).
-
Initiate the Reaction: Add ATP solution containing [γ-³²P]ATP to a final concentration equal to the Km of the kinase for ATP.[16] Incubate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the Reaction: Add 3% phosphoric acid to stop the kinase reaction.
-
Capture the Substrate: Spot the reaction mixture onto P81 phosphocellulose paper and wash three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify Phosphorylation: Measure the radioactivity on the P81 paper using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the compound to determine the IC50 value.
Table 1: Hypothetical Kinase Inhibition Data for this compound
| Target Kinase | IC50 (nM) |
| VEGFR2 | 50 |
| PDGFRβ | 75 |
| c-Kit | 120 |
| Src | >10,000 |
| EGFR | >10,000 |
Induction of Apoptosis: Triggering Programmed Cell Death
Scientific Rationale: Many anticancer agents exert their therapeutic effect by inducing apoptosis in cancer cells.[17] The generation of reactive oxygen species (ROS) by the nitro group of this compound could trigger the intrinsic apoptotic pathway.[12]
Experimental Validation Workflow:
A multi-parametric approach is essential to confirm apoptosis and distinguish it from necrosis.[17][18][19]
Workflow Diagram:
Caption: Multi-parametric workflow for apoptosis validation.
Experimental Protocols:
Protocol 2.2.1: Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][20]
-
Cell Treatment: Seed cancer cells (e.g., MCF-7, A549) in 6-well plates and treat with varying concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Table 2: Hypothetical Apoptosis Induction Data in A549 Lung Cancer Cells
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95 | 3 | 2 |
| This compound (10 µM) | 60 | 25 | 15 |
| This compound (50 µM) | 20 | 55 | 25 |
Bioreductive Activation in Hypoxia and DNA Damage
Scientific Rationale: The nitroimidazole core is a well-known hypoxia-targeting motif.[6] Under low oxygen conditions, the nitro group can be reduced by cellular nitroreductases to form reactive species that can damage DNA and other macromolecules, leading to cell death.[7]
Experimental Validation Workflow:
This workflow aims to determine if the cytotoxicity of this compound is enhanced under hypoxic conditions and if this correlates with increased DNA damage.
Workflow Diagram:
Caption: Workflow to validate hypoxia-selective activity and DNA damage.
Experimental Protocols:
Protocol 2.3.1: Cell Viability under Normoxia vs. Hypoxia
-
Cell Seeding: Seed cancer cells in two sets of 96-well plates.
-
Treatment: Treat the cells with a dose range of this compound.
-
Incubation Conditions:
-
Normoxia: Incubate one set of plates in a standard cell culture incubator (21% O₂).
-
Hypoxia: Incubate the second set in a hypoxic chamber or incubator (1% O₂).
-
-
Viability Assessment: After 72 hours, assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Data Analysis: Compare the IC50 values obtained under normoxic and hypoxic conditions. A significantly lower IC50 in hypoxia indicates selective activity.
In Vivo Efficacy Assessment
Scientific Rationale: The ultimate validation of a potential therapeutic agent requires demonstrating its efficacy in a living organism. Human tumor xenograft models in immunodeficient mice are a standard preclinical tool for evaluating anticancer drugs.[21][22][23]
Experimental Protocol:
Protocol 3.1: Human Tumor Xenograft Model
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., A549, selected based on in vitro sensitivity) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[23]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses, positive control). Administer the treatments via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze tumor growth inhibition (TGI) and assess for any signs of toxicity.
Table 3: Hypothetical In Vivo Efficacy in an A549 Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1200 | - |
| This compound (25 mg/kg) | 720 | 40 |
| This compound (50 mg/kg) | 480 | 60 |
| Positive Control (e.g., Paclitaxel) | 420 | 65 |
Conclusion and Future Directions
This guide provides a comprehensive, albeit hypothetical, framework for the systematic identification and validation of the therapeutic targets of this compound. The proposed workflows, rooted in the established pharmacology of the broader nitroindazole class, offer a logical and rigorous path from initial hypothesis to preclinical validation. Successful execution of these studies would not only elucidate the mechanism of action of this specific molecule but also contribute to the broader understanding of nitroindazoles as a versatile scaffold for drug discovery. Future work could involve advanced techniques such as chemical proteomics for unbiased target identification, the development of patient-derived xenograft (PDX) models for more clinically relevant efficacy testing, and medicinal chemistry efforts to optimize the potency and pharmacokinetic properties of this compound.
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
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- 7. openmedscience.com [openmedscience.com]
- 8. Nitroimidazoles as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modification of chemotherapy by nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Nitroindazole-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 21. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. blog.crownbio.com [blog.crownbio.com]
- 23. Xenograft Models - Creative Biolabs [creative-biolabs.com]
The Discovery of Novel 5-Nitroindazole Derivatives: A Technical Guide for Drug Development Professionals
Foreword: The Enduring Potential of the Nitroindazole Scaffold
In the landscape of medicinal chemistry, the 5-nitroindazole core stands as a privileged scaffold, a testament to its remarkable versatility and therapeutic potential. Its unique electronic properties, conferred by the electron-withdrawing nitro group, have been harnessed to develop a diverse array of biologically active agents. This guide provides an in-depth exploration of the discovery pipeline for novel 5-nitroindazole derivatives, from rational design and synthesis to rigorous biological evaluation. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus will be on two key therapeutic areas where these derivatives have shown significant promise: antiparasitic and anticancer applications.
Chapter 1: Rational Design and Synthesis of Novel 5-Nitroindazole Derivatives
The journey to novel therapeutic agents begins with the strategic design and synthesis of new chemical entities. The 5-nitroindazole scaffold offers a rich canvas for structural modification, allowing for the fine-tuning of physicochemical properties and biological activity.
Synthetic Strategy: A Step-by-Step Protocol
A common and effective route to synthesizing the 5-nitroindazole core involves the reaction of 2-fluoro-5-nitrobenzaldehyde with hydrazine hydrate. This method is favored for its relatively mild conditions and good yields.
Experimental Protocol: Synthesis of 5-Nitro-1H-indazole
-
Reaction Setup: To a stirred solution of 2-fluoro-5-nitrobenzaldehyde (1.0 mmol) in 5 mL of N,N-Dimethylformamide (DMF), add hydrazine hydrate (3.0 mmol) dropwise at room temperature (23°C).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TCC), using a 20% ethyl acetate in hexane solution as the eluent, to confirm the complete consumption of the starting material.
-
Work-up and Extraction: Upon completion, pour the reaction mixture into 30 mL of water and extract with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium chloride, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude 5-nitro-1H-indazole can be further purified by recrystallization from methanol to obtain pale yellow needles.[1]
This core scaffold can then be further derivatized at various positions to explore structure-activity relationships (SAR).
Structural Characterization: Ensuring Purity and Identity
Confirming the structure of newly synthesized compounds is a critical step that relies on a combination of spectroscopic techniques.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure of organic compounds.[2][3]
-
¹H NMR: The proton NMR spectrum of 5-nitro-1H-indazole will exhibit characteristic signals for the aromatic protons. The chemical shifts and coupling patterns of these protons provide information about their electronic environment and connectivity. For example, the proton at position 4 is typically the most deshielded due to the anisotropic effect of the nitro group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the nature of the attached functional groups.
1.2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.[1][4] For 5-nitroindazole, a common fragmentation involves the loss of the nitro group (NO₂).
Chapter 2: Biological Evaluation: Unveiling Therapeutic Potential
With a library of novel 5-nitroindazole derivatives in hand, the next phase is to assess their biological activity. This guide will focus on two primary areas of investigation: antiparasitic and anticancer properties.
Antiparasitic Activity: Combating Neglected Tropical Diseases
5-Nitroindazole derivatives have shown remarkable efficacy against a range of protozoan parasites, including Trypanosoma cruzi, the causative agent of Chagas disease.[5][6]
Experimental Protocol: In Vitro Assay against Trypanosoma cruzi
-
Parasite Culture: Culture T. cruzi epimastigotes in a suitable medium, such as liver infusion tryptose (LIT) medium, supplemented with 10% fetal bovine serum (FBS) at 28°C.
-
Compound Preparation: Prepare stock solutions of the 5-nitroindazole derivatives in dimethyl sulfoxide (DMSO) and make serial dilutions in the culture medium.
-
Assay Setup: Seed a 96-well plate with T. cruzi epimastigotes at a density of 1 x 10⁶ parasites/mL. Add the compound dilutions to the wells, including a vehicle control (DMSO) and a positive control (benznidazole).
-
Incubation: Incubate the plate at 28°C for 72 hours.
-
Viability Assessment: Determine parasite viability using a resazurin-based assay. Add resazurin solution to each well and incubate for an additional 24 hours. Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) for each compound by plotting the percentage of parasite inhibition against the compound concentration.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The 5-nitroindazole scaffold has also been explored for its potential as an anticancer agent.[7] The cytotoxicity of these compounds can be evaluated against various cancer cell lines using the MTT assay.[3][8]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed a 96-well plate with cells at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 5-nitroindazole derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value for each compound, which represents the concentration that inhibits cell growth by 50%.
Chapter 3: Elucidating the Mechanism of Action
Understanding how a compound exerts its biological effects is crucial for its further development. For 5-nitroindazole derivatives, two key mechanisms have been proposed: the generation of reactive oxygen species (ROS) and the inhibition of specific enzymes.
Generation of Reactive Oxygen Species (ROS)
The nitro group of these compounds can be reduced by parasitic or cellular nitroreductases to form radical anions, which can then react with molecular oxygen to produce superoxide radicals and other ROS. This oxidative stress can lead to cellular damage and apoptosis.[9][10][11]
Experimental Protocol: Detection of Intracellular ROS using DCFDA
-
Cell/Parasite Preparation: Prepare a single-cell suspension of cancer cells or parasites.
-
Loading with DCFDA: Incubate the cells/parasites with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) solution (e.g., 10 µM) for 30-45 minutes at 37°C in the dark. DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12][13][14][15]
-
Compound Treatment: Treat the loaded cells/parasites with the 5-nitroindazole derivatives for a specified time.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. An increase in fluorescence indicates an increase in intracellular ROS levels.
Enzyme Inhibition: Targeting Trypanothione Reductase
In trypanosomatids, the enzyme trypanothione reductase (TR) is a key component of the parasite's antioxidant defense system. Inhibition of this enzyme can render the parasite more susceptible to oxidative stress. Several nitroaromatic compounds have been shown to inhibit TR.
Chapter 4: Structure-Activity Relationship (SAR) and Lead Optimization
The data gathered from the biological evaluation of a library of 5-nitroindazole derivatives allows for the establishment of a structure-activity relationship (SAR). This involves identifying the structural features that are crucial for a compound's activity and selectivity.
Key SAR Insights for 5-Nitroindazole Derivatives:
-
Antiparasitic Activity: The presence of the 5-nitro group is generally essential for activity. Modifications at the N-1 and N-2 positions of the indazole ring can significantly impact potency and selectivity.[6]
-
Anticancer Activity: The nature and position of substituents on the indazole ring can influence the cytotoxicity and the specific cancer cell lines that are targeted. For example, the introduction of certain groups can enhance activity against specific cancer types.[7][8]
Chapter 5: Visualizing the Path Forward: Workflows and Pathways
Visual representations are powerful tools for understanding complex processes. Here, we use Graphviz to illustrate key workflows and a potential signaling pathway involved in the action of 5-nitroindazole derivatives.
Caption: A generalized workflow for the discovery of novel 5-nitroindazole derivatives.
References
- 1. Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi to design novel active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]
- 8. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. content.abcam.com [content.abcam.com]
- 13. doc.abcam.com [doc.abcam.com]
- 14. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Analytical techniques for 5-Nitro-1H-indazol-6-ol characterization
An In-Depth Technical Guide to the Analytical Characterization of 5-Nitro-1H-indazol-6-ol
Authored by a Senior Application Scientist
Introduction
This compound is a heterocyclic aromatic compound belonging to the nitroindazole class. Molecules within this class are subjects of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] The precise substitution pattern, including the nitro and hydroxyl groups on the indazole core, critically influences the molecule's physicochemical properties and its potential pharmacological profile. Therefore, unambiguous structural confirmation and purity assessment are paramount for any research or development endeavor involving this compound.
This application note provides a comprehensive, multi-technique guide for the thorough characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols but the scientific rationale behind the chosen methodologies. We will cover spectroscopic, chromatographic, and thermal analysis techniques, presenting them as an integrated workflow for a complete and reliable analytical assessment.
Physicochemical & Structural Properties
A foundational understanding of a molecule's basic properties is the first step in its characterization. These computed properties, summarized in Table 1, are essential for sample handling, solvent selection, and interpretation of subsequent analytical data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₅N₃O₃ | PubChem[3] |
| Molecular Weight | 179.13 g/mol | PubChem[3] |
| CAS Number | 1082041-56-2 | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| Canonical SMILES | C1=C2C=NNC2=CC(=C1--INVALID-LINK--[O-])O | PubChem[3] |
| Hydrogen Bond Donors | 2 | PubChem[3] |
| Hydrogen Bond Acceptors | 4 | PubChem[3] |
| Predicted XLogP3 | 1.6 | PubChem[3] |
Integrated Analytical Workflow
A robust characterization relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle. The logical flow of analysis ensures that each step builds upon the last, from initial structural confirmation to final purity assessment.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Spectroscopic Characterization Protocols
Spectroscopy is the cornerstone of molecular characterization, providing direct evidence of the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (specifically ¹H and ¹³C) to map the carbon-hydrogen framework of a molecule. It provides definitive information on the number and type of protons and carbons, their connectivity, and their chemical environment.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is based on its excellent solubilizing power for polar, hydrogen-bond-donating compounds like indazoles and its use in characterizing similar nitroindazole derivatives.[1][4]
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters (¹H):
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 16 ppm.
-
Number of Scans: 16-64 (adjust for signal-to-noise).
-
Relaxation Delay (d1): 2 seconds.
-
-
Acquisition Parameters (¹³C):
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024 or more (adjust for concentration).
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and Fourier transform. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H; δ ~39.52 ppm for ¹³C).
Expected Data & Interpretation: Based on the structure and data from related nitroindazoles, the following spectral features are anticipated.[1][4][5][6]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| H/C-3 | ~8.0-8.5 (singlet) | ~135-140 | C-H on the pyrazole ring. |
| H/C-4 | ~7.5-8.0 (singlet) | ~110-115 | Aromatic C-H adjacent to the nitro group. |
| H/C-7 | ~7.0-7.5 (singlet) | ~115-120 | Aromatic C-H adjacent to the hydroxyl group. |
| C-3a | - | ~120-125 | Bridgehead carbon. |
| C-5 | - | ~140-145 | Carbon bearing the nitro group. |
| C-6 | - | ~150-155 | Carbon bearing the hydroxyl group. |
| C-7a | - | ~140-145 | Bridgehead carbon. |
| N1-H | >13.0 (broad singlet) | - | Exchangeable proton of the indazole ring. |
| O6-H | ~9.0-11.0 (broad singlet) | - | Exchangeable phenolic proton. |
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The specific frequencies of absorption are characteristic of the functional groups present, providing a molecular "fingerprint."
Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid this compound powder directly onto the diamond crystal of the ATR accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-bounce diamond ATR module.[4]
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Expected Data & Interpretation: The IR spectrum will confirm the presence of key functional groups.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3200 (broad) | O-H stretch | Phenolic hydroxyl |
| 3200 - 3000 (broad) | N-H stretch | Indazole N-H |
| 1620 - 1580 | C=C stretch | Aromatic ring |
| 1550 - 1500 (strong) | Asymmetric N-O stretch | Nitro group (-NO₂) |
| 1360 - 1320 (strong) | Symmetric N-O stretch | Nitro group (-NO₂) |
| 1250 - 1180 | C-O stretch | Phenolic C-O |
High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. This technique is definitive for confirming the molecular formula established by other methods.
Protocol: Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire the spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Mass Range: 50-500 m/z.
-
-
Data Processing: The instrument software will compare the experimentally measured exact mass to the theoretical mass for the predicted formula (C₇H₅N₃O₃).
Expected Data & Interpretation:
-
Theoretical Exact Mass [M]: 179.0331 g/mol
-
Expected Ion in Positive Mode [M+H]⁺: 180.0409 m/z
-
Acceptance Criterion: The measured mass should be within 5 ppm of the theoretical mass to confirm the elemental composition C₇H₆N₃O₃⁺.
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. For compound characterization, it is the gold standard for determining purity. A reverse-phase method is most suitable for this moderately polar compound.
Caption: Step-by-step workflow for HPLC purity analysis.
Protocol: Reverse-Phase HPLC
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1.0 mg/mL. Dilute this stock to ~0.1 mg/mL with a 50:50 mixture of mobile phase A and B.
-
Instrumentation & Conditions:
-
Column: C18 stationary phase (e.g., SunFire C18, 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water. (Use of formic acid is MS-compatible).[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV Diode Array Detector (DAD), monitoring at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Data Interpretation:
-
Purity: A pure sample will exhibit a single major peak in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Retention Time (tR): The tR of the main peak is a characteristic property under the specified conditions and can be used for identification.
-
Peak Tailing: An ideal peak is symmetrical. Significant tailing may indicate interactions with residual silanols on the column or the need to adjust the mobile phase pH.
Thermal Analysis
Principle: Thermal analysis techniques measure changes in the physical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) detects heat flow associated with transitions like melting, while Thermogravimetric Analysis (TGA) measures changes in mass due to decomposition.
Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC/TGA pan.
-
Instrumentation: Use a simultaneous DSC-TGA instrument or separate instruments.
-
DSC Conditions:
-
Temperature Program: Heat from 30 °C to 300 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
-
TGA Conditions:
-
Temperature Program: Heat from 30 °C to 500 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
Expected Data & Interpretation:
-
DSC Thermogram: A sharp endothermic peak will indicate the melting point (Tm) of the crystalline solid. The absence of other thermal events before melting suggests the sample is a single, stable polymorph under these conditions. A melting point for the related 5-Nitro-1H-indazole is reported as 204-208 °C, providing a reference range.[8]
-
TGA Thermogram: The TGA curve will show a stable baseline (no mass loss) until the onset of thermal decomposition. The temperature at which significant mass loss begins is the decomposition temperature (Td), indicating the compound's thermal stability.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C7H5N3O3 | CID 86280258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of 5,6-Dinitro-1H-indazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. 5-Nitro-1H-indazole | 5401-94-5 [sigmaaldrich.com]
The Indazole Scaffold: Application Notes for 5-Nitro-1H-indazol-6-ol in Modern Drug Discovery
Introduction: The Privileged Indazole Core
The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several FDA-approved drugs for conditions ranging from cancer to inflammatory diseases.[2] Within this versatile chemical family, 5-Nitro-1H-indazol-6-ol emerges as a compound of significant interest for drug discovery platforms. Its unique substitution pattern, featuring both a nitro group—a known modulator of biological activity—and a hydroxyl group—a key site for synthetic elaboration, positions it as a valuable starting point for the generation of novel therapeutic agents.
This technical guide provides a comprehensive overview of the strategic utilization of this compound in drug discovery, with a particular focus on its application as a scaffold for the development of protein kinase inhibitors. We will delve into the rationale behind its selection, provide detailed protocols for its evaluation in high-throughput screening and subsequent structure-activity relationship (SAR) studies, and offer insights into the interpretation of the generated data.
Chemical Properties and Synthetic Versatility
This compound is a small molecule with the molecular formula C₇H₅N₃O₃ and a molecular weight of 179.13 g/mol .[3] The presence of the nitro group at the 5-position and the hydroxyl group at the 6-position of the indazole ring are critical features that drive its utility in drug discovery. The electron-withdrawing nature of the nitro group can influence the compound's binding affinity to target proteins, while the hydroxyl group serves as a versatile handle for synthetic modifications, allowing for the exploration of chemical space and the optimization of pharmacological properties.
The indazole core itself is a well-established pharmacophore in numerous kinase inhibitors.[4] The strategic placement of substituents on this scaffold allows for fine-tuning of potency and selectivity against various kinase targets. The hydroxyl group of this compound, for instance, can be readily alkylated or arylated to introduce diverse functionalities that can interact with specific residues within the ATP-binding pocket of a target kinase.
Application in High-Throughput Screening for Kinase Inhibitors
High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid assessment of large compound libraries for activity against a specific biological target.[5] Given the established role of the indazole scaffold in kinase inhibition, this compound is a prime candidate for inclusion in HTS campaigns aimed at identifying novel kinase inhibitors.
Rationale for Kinase-Targeted Screening
Protein kinases are a large family of enzymes that play pivotal roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of drug targets. The development of kinase inhibitors has revolutionized the treatment of various malignancies. The structural similarity of the indazole core to the adenine moiety of ATP, the natural substrate for kinases, provides a strong rationale for screening indazole-containing compounds like this compound for kinase inhibitory activity.
Experimental Workflow: High-Throughput Kinase Assay
The following diagram outlines a typical workflow for an HTS campaign to identify inhibitors of a target kinase.
Caption: High-throughput screening workflow for kinase inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol provides a general method for assessing the inhibitory activity of this compound against a specific protein kinase, using VEGFR-2 as an example. This assay can be adapted for other kinases.
Materials:
-
This compound
-
Recombinant human VEGFR-2 kinase
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Plating: In a 384-well plate, add the kinase buffer, the test compound, and the VEGFR-2 enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.[6]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO). For compounds showing significant inhibition, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC₅₀).
Structure-Activity Relationship (SAR) Studies: From Hit to Lead
Following the identification of this compound as a "hit" in a primary screen, the next critical phase is to conduct structure-activity relationship (SAR) studies. The goal of SAR is to systematically modify the chemical structure of the hit compound to improve its potency, selectivity, and drug-like properties, ultimately leading to a "lead" compound for further development.
Logical Flow of a SAR Study
The following diagram illustrates the iterative process of a typical SAR study.
Caption: Iterative workflow for a structure-activity relationship study.
Key Synthetic Modifications and Expected Outcomes
The hydroxyl group at the 6-position of this compound is the primary site for synthetic elaboration in a SAR campaign.
Table 1: Proposed Modifications and Rationale
| Modification Site | Proposed Reaction | Rationale | Expected Outcome |
| 6-OH Group | Etherification (Williamson ether synthesis) | Introduce a variety of alkyl and aryl substituents to probe the hydrophobic and steric requirements of the kinase active site. | Improved potency and/or selectivity. |
| 6-OH Group | Esterification | Introduce functionalities that can act as hydrogen bond acceptors. | Enhanced binding affinity. |
| 5-NO₂ Group | Reduction to an amino group | The resulting amino group can serve as a point for further derivatization (e.g., amidation, sulfonylation) to explore additional interactions within the binding pocket. | Altered electronic properties and potential for new interactions. |
| 1-NH Group | Alkylation/Arylation | Modify the N1-substituent to explore interactions with the solvent-exposed region of the kinase. | Improved pharmacokinetic properties. |
Protocol: Synthesis of 6-O-Alkyl Derivatives
This protocol describes a general procedure for the synthesis of 6-O-alkyl derivatives of this compound for SAR studies.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Various alkyl halides (e.g., benzyl bromide, methyl iodide)
-
Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of this compound in DMF, add K₂CO₃ (2-3 equivalents).
-
Addition of Alkyl Halide: Add the desired alkyl halide (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-O-alkyl derivative.
Data Interpretation and Future Directions
The biological data obtained from the screening of the synthesized analogs will be crucial for building a comprehensive SAR model. By correlating the structural modifications with the observed changes in biological activity, researchers can gain valuable insights into the key molecular interactions required for potent and selective inhibition of the target kinase. This knowledge will guide the design of subsequent generations of compounds with improved pharmacological profiles, ultimately leading to the identification of a lead candidate for preclinical development.
Conclusion
This compound represents a promising and versatile starting point for the discovery of novel therapeutic agents, particularly in the realm of kinase inhibition. Its unique chemical features, combined with the proven track record of the indazole scaffold in medicinal chemistry, make it a valuable tool for drug discovery platforms. The protocols and strategies outlined in this guide provide a robust framework for researchers to unlock the full potential of this intriguing molecule and to accelerate the development of the next generation of targeted therapies.
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C7H5N3O3 | CID 86280258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Nitro-1H-indazol-6-ol as a Scaffold for Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Kinases and the Rise of Privileged Scaffolds
Protein kinases are a large family of enzymes that play a fundamental role in regulating a majority of cellular processes, including growth, differentiation, metabolism, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[1] Kinase inhibitors have revolutionized the treatment of various cancers and other diseases. A key strategy in the development of these inhibitors is the use of "privileged scaffolds," core molecular structures that are capable of binding to multiple biological targets. The 1H-indazole core is one such scaffold that has proven to be a versatile starting point for the design of potent and selective kinase inhibitors.[1][2][3] This is evidenced by the number of approved anticancer drugs containing this moiety, such as pazopanib, axitinib, and niraparib.[1][3]
This guide focuses on the 5-Nitro-1H-indazol-6-ol scaffold, a highly functionalized derivative that offers multiple points for chemical modification, enabling the generation of diverse libraries of potential kinase inhibitors. We will explore the rationale behind its use, provide detailed synthetic and biological evaluation protocols, and discuss structure-activity relationships to guide lead optimization.
The this compound Scaffold: A Foundation for Potent Kinase Inhibition
The utility of the indazole ring system in kinase inhibitor design stems from its structural similarity to the purine ring of ATP, the natural substrate for kinases. This allows indazole-based compounds to act as ATP-competitive inhibitors, binding to the highly conserved ATP-binding pocket of kinases.[2][4] The nitrogen atoms of the indazole ring can participate in crucial hydrogen bond interactions with the "hinge region" of the kinase, a key determinant of binding affinity.[2][5]
The this compound scaffold offers several advantages for medicinal chemists:
-
Multiple Points for Derivatization: The nitro group, the hydroxyl group, and various positions on the bicyclic ring system can be readily modified to explore the chemical space around the core scaffold.
-
Modulation of Physicochemical Properties: The nitro and hydroxyl groups can be transformed into a variety of other functional groups to fine-tune properties such as solubility, lipophilicity, and metabolic stability.
-
Strategic Vectorial Orientation: Substituents can be strategically placed to interact with specific sub-pockets within the kinase active site, thereby influencing potency and selectivity.
Synthetic Strategies for Derivatization
The this compound scaffold can be chemically modified through several key transformations to generate a library of diverse compounds for screening. The two primary functional groups for initial derivatization are the 5-nitro and 6-hydroxyl groups.
Protocol 1: Reduction of the 5-Nitro Group to a 5-Amino Group
The reduction of the nitro group to an amine is a crucial step, as the resulting amino group serves as a versatile handle for further modifications, such as acylation or alkylation.[6]
Materials:
-
This compound
-
Iron powder (Fe) or Tin(II) chloride (SnCl2)
-
Ammonium chloride (NH4Cl) or Hydrochloric acid (HCl)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Water
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Diatomaceous earth
Procedure:
-
Dissolve this compound in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add an excess of the reducing agent (e.g., 5-10 equivalents of iron powder and a catalytic amount of ammonium chloride).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of diatomaceous earth to remove the solid catalyst.
-
Concentrate the filtrate under reduced pressure.
-
If an acidic workup was used, neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the 5-amino-1H-indazol-6-ol.
Further Derivatization of the 5-Amino Group
The newly formed 5-amino group can be readily acylated with various carboxylic acids or sulfonyl chlorides to introduce diverse side chains. This is a common strategy in the synthesis of many kinase inhibitors, including pazopanib.[6]
Application Protocols: From In Vitro Screening to Cellular Characterization
A systematic approach to evaluating the biological activity of newly synthesized this compound derivatives is essential. The following protocols outline a standard workflow for identifying and characterizing potent kinase inhibitors.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the ability of a compound to directly inhibit the activity of a purified kinase enzyme by quantifying the amount of ADP produced in the kinase reaction.[2]
Materials:
-
Purified target kinase and its specific substrate
-
Adenosine triphosphate (ATP)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 96-well or 384-well, white, flat-bottom)
-
Plate reader capable of measuring luminescence
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its substrate, and the test compound at various concentrations in a kinase assay buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[2]
-
-
ATP Depletion:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.[2]
-
-
ADP to ATP Conversion and Signal Generation:
-
Add the Kinase Detection Reagent to convert the ADP produced during the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[2]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP generated and, therefore, the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the synthesized inhibitors on cancer cell lines.[2]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HUVEC for endothelial cells)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle-only control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).[2]
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2]
-
-
Solubilization and Data Acquisition:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 492 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
-
Caption: Step-by-step workflow of the MTT cell proliferation assay.
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the this compound scaffold can provide valuable insights into the structure-activity relationship (SAR) and guide the optimization of lead compounds for improved potency and selectivity.
| Modification Position | Modification Type | General Effect on Activity | Rationale/Example | Reference |
| 5-Position (from Nitro) | Amide/Sulfonamide formation | Potency can be significantly enhanced. | The amide/sulfonamide can form additional hydrogen bonds with the kinase active site. This is a key feature in pazopanib. | [1] |
| 6-Position (from Hydroxyl) | Ether linkage | Can improve potency and modulate physicochemical properties. | Introduction of small alkyl or aryl groups can probe hydrophobic pockets. | [4] |
| 3-Position | Aryl/heteroaryl substitution | Crucial for selectivity and potency. | Can interact with the "selectivity pocket" or the region under the P-loop, influencing isoform or kinome-wide selectivity. | [7][8] |
| 1-Position (N-H) | Alkylation/Arylation | Can modulate cell permeability and potency. | Substitution at this position can impact the hydrogen bond donating capacity of the indazole core and alter the overall shape of the inhibitor. | [9] |
In Silico and ADME-Tox Profiling
In the early stages of drug discovery, it is crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of candidate compounds.[10] In silico tools can predict properties like drug-likeness, solubility, and potential off-target effects.[11][12] Early in vitro ADME-Tox assays, such as metabolic stability in liver microsomes and cytotoxicity in non-cancerous cell lines, can help to identify and deprioritize compounds with unfavorable properties, saving time and resources.[10]
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, and its inherent ability to bind to the ATP pocket of kinases provides a solid foundation for achieving high potency. By employing a systematic approach of chemical synthesis, in vitro screening, cellular characterization, and early ADME-Tox profiling, researchers can effectively leverage this privileged scaffold to discover and optimize the next generation of targeted therapies.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 11. Synthesis, in vitro cytotoxicity, molecular docking and ADME study of some indolin-2-one linked 1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols: High-Throughput Screening Assays for 5-Nitro-1H-indazol-6-ol Analogs
Introduction: The Therapeutic Potential of the Indazole Scaffold
The indazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Notably, derivatives of this scaffold have been successfully developed as anti-cancer agents, such as Pazopanib, a multi-tyrosine kinase inhibitor, and Niraparib, a PARP inhibitor.[2] Furthermore, the indazole motif is prominent in compounds investigated for anti-inflammatory, antibacterial, and neurodegenerative applications.[1][3] The introduction of a nitro group, specifically in the 5-nitroindazole series, has been particularly fruitful in the discovery of potent agents against parasitic diseases, including Chagas disease (Trypanosoma cruzi) and leishmaniasis.[4][5][6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for novel analogs of 5-Nitro-1H-indazol-6-ol. Given the established biological activities of related compounds, we will outline two primary HTS funnels tailored to the most probable therapeutic applications: Oncology (Kinase Inhibition) and Infectious Diseases (Antiparasitic Activity) . This dual-pronged strategy allows for the efficient identification and characterization of lead compounds from a library of this compound analogs.
Part 1: HTS Funnel for Oncology - Targeting Protein Kinases
Protein kinases are a critical class of enzymes involved in cellular signaling and are frequently dysregulated in cancer.[8][9] The prevalence of the indazole scaffold in known kinase inhibitors makes this target class a logical starting point for screening this compound analogs.[2][10]
Workflow for Oncology HTS
Caption: HTS workflow for identifying kinase inhibitors.
Primary Biochemical Assay: Luminescent Kinase Activity
The objective of the primary screen is to rapidly identify compounds that inhibit a specific kinase of interest or a representative panel of kinases. A universal, homogeneous assay that measures ATP consumption is ideal for HTS due to its simplicity and robustness.[11]
Principle: Kinase-Glo® Luminescent Kinase Assay
The Kinase-Glo® assay quantifies the amount of ATP remaining in solution following a kinase reaction.[12][13] The assay utilizes a thermostable luciferase to generate a luminescent signal that is directly proportional to the ATP concentration.[13] Therefore, the signal is inversely correlated with kinase activity; potent inhibitors will result in less ATP consumption and a higher luminescent signal.[12][14] This "add-mix-measure" format is highly amenable to automated HTS.[11][15]
Protocol: Kinase-Glo® Max Assay
This protocol is optimized for a 384-well plate format.
-
Reagent Preparation:
-
Prepare Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute kinase and substrate in the reaction buffer to desired concentrations. The ATP concentration should be at or near the Kₘ for the specific kinase to detect both competitive and non-competitive inhibitors. The Kinase-Glo® Max reagent is suitable for ATP concentrations up to 500 µM.[12][13]
-
Prepare compound plates by serially diluting this compound analogs in DMSO, then further diluting in Kinase Reaction Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Procedure:
-
Add 5 µL of compound solution or controls (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition) to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding 10 µL of the kinase/substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add 15 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis and Hit Identification
-
Normalization: Raw luminescence data is normalized to controls on each plate.
-
% Inhibition = 100 * (Signal_Compound - Signal_HighControl) / (Signal_LowControl - Signal_HighControl)
-
Signal_LowControl (0% inhibition): Wells with DMSO.
-
Signal_HighControl (100% inhibition): Wells with a known inhibitor.
-
-
Quality Control: The Z'-factor is calculated to assess the quality of the assay. An assay with a Z' > 0.5 is considered excellent for HTS.
-
Z' = 1 - [ (3 * SD_LowControl + 3 * SD_HighControl) / |Mean_LowControl - Mean_HighControl| ]
-
-
Hit Selection: Compounds exhibiting an inhibition level above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls) are selected as primary "hits".
Hit Confirmation and Potency Determination
Primary hits must be re-tested to confirm their activity and determine their potency (IC₅₀).
Protocol: IC₅₀ Determination
-
Prepare 10-point, 3-fold serial dilutions of the confirmed hit compounds.
-
Perform the Kinase-Glo® assay as described above with these dilutions.
-
Plot the % inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[7]
| Parameter | Description |
| Top | Maximum % inhibition (constrained to ~100) |
| Bottom | Minimum % inhibition (constrained to ~0) |
| logIC₅₀ | Logarithm of the compound concentration that gives a response halfway between the top and bottom |
| HillSlope | Steepness of the curve |
Secondary Cellular Assay: Antiproliferative Activity
A crucial next step is to determine if the biochemical hits are active in a more biologically relevant context. Cell-based assays assess a compound's ability to inhibit the proliferation of cancer cells, which implicitly evaluates cell permeability and off-target effects.
Principle: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP, an indicator of metabolic activity.[3][6] The reagent lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present. A decrease in signal indicates a reduction in cell viability.
Protocol: Cancer Cell Line Proliferation Assay
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., a line known to be dependent on the kinase target) in appropriate media.
-
Seed cells into a 384-well, white, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the this compound analogs (typically for 48-72 hours). Include DMSO as a negative control and a known cytotoxic agent (e.g., staurosporine) as a positive control.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
Data Analysis
Data is normalized and plotted similarly to the biochemical assay to determine the GI₅₀ (concentration for 50% growth inhibition). Compounds with potent GI₅₀ values are prioritized for further studies.
Part 2: HTS Funnel for Infectious Diseases - Antiparasitic Activity
The 5-nitro group is a key pharmacophore in several antiprotozoal drugs.[4] Therefore, screening this compound analogs for activity against relevant parasites is a highly rational approach.
Workflow for Antiparasitic HTS
Caption: HTS workflow for identifying antiparasitic agents.
Primary Phenotypic Assay: Parasite Growth Inhibition
The primary screen involves directly measuring the effect of the compounds on the viability or proliferation of the target parasite.
Principle: MTT Colorimetric Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity.[1][2] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[2][5] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at ~570 nm.[2][4]
Protocol: T. cruzi Epimastigote Growth Inhibition Assay
This protocol is adapted for a 96-well plate format.
-
Parasite Culture:
-
Culture T. cruzi epimastigotes in a suitable liquid medium (e.g., LIT medium) at 28°C until they reach the mid-logarithmic growth phase.
-
-
Compound Plating:
-
Add 2 µL of the test compounds (dissolved in DMSO) to the wells of a 96-well plate. Include benznidazole as a positive control and DMSO as a negative control.
-
-
Assay Procedure:
-
Adjust the parasite density to 1 x 10⁶ parasites/mL in fresh medium.
-
Add 198 µL of the parasite suspension to each well.
-
Incubate the plates for 72 hours at 28°C.
-
-
MTT Addition and Measurement:
-
Add 20 µL of a 5 mg/mL MTT solution (in PBS) to each well.[2]
-
Incubate for 3-4 hours at 28°C to allow formazan crystal formation.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate overnight in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Potency and Selectivity Determination
EC₅₀ Determination
Similar to the oncology funnel, active compounds are re-tested in a 10-point dose-response format to determine their EC₅₀ (effective concentration to inhibit 50% of parasite growth).
Mammalian Cell Cytotoxicity Assay
To assess whether the antiparasitic activity is due to specific effects on the parasite rather than general cytotoxicity, the compounds must be tested against a mammalian cell line (e.g., Vero cells). The MTT or CellTiter-Glo® assay protocols described previously can be used for this purpose.
Selectivity Index (SI)
The SI is a critical parameter for prioritizing compounds for further development. It is the ratio of the compound's toxicity to mammalian cells to its activity against the parasite.
-
SI = EC₅₀ (Mammalian Cells) / EC₅₀ (Parasite)
A higher SI value indicates greater selectivity for the parasite, which is a desirable characteristic for a potential drug candidate. Compounds with an SI > 10 are generally considered promising.
Conclusion
The HTS strategies outlined in this document provide a robust framework for the initial evaluation of this compound analogs. By leveraging validated, high-throughput biochemical and cell-based assays, researchers can efficiently identify and prioritize compounds with potential therapeutic value in either oncology or infectious diseases. Subsequent hit-to-lead optimization efforts can then focus on improving potency, selectivity, and drug-like properties of the most promising candidates.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]
- 9. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 10. 6-Nitro-1H-indazol-5-ol [benchchem.com]
- 11. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. digibug.ugr.es [digibug.ugr.es]
Application Notes & Protocols: Development of 5-Nitro-1H-indazol-6-ol Based Chemical Probes
Abstract
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved protein kinase inhibitors.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of novel chemical probes derived from the 5-Nitro-1H-indazol-6-ol scaffold. We present a strategic framework, from the initial synthesis of the core structure to the development of a fluorescent kinase probe, complete with detailed protocols for biochemical characterization and cell-based target engagement verification. This guide emphasizes the rationale behind experimental design, offering field-proven insights to empower researchers in developing potent and selective tools for studying kinase signaling and other biological pathways.
Introduction: The Promise of the Indazole Scaffold
Indazole-containing compounds have demonstrated significant therapeutic potential, particularly as inhibitors of protein kinases, a class of enzymes crucial to cellular signaling.[3] Molecules like axitinib and pazopanib, which are built around this scaffold, are commercially available anticancer agents.[1][2] The versatility of the indazole ring system allows for strategic chemical modifications to achieve high potency and selectivity against specific kinase targets, including tyrosine kinases and serine/threonine kinases.[2][4][5]
The this compound scaffold is a particularly attractive starting point for chemical probe development. It possesses three key features:
-
The Indazole Core: A proven pharmacophore for kinase binding.
-
The 6-hydroxyl Group: A convenient chemical handle for attaching linkers, reporter molecules (e.g., fluorophores), or affinity tags with minimal disruption to the core's binding mode.
-
The 5-nitro Group: An electron-withdrawing group that can influence binding affinity and selectivity. Furthermore, the nitro moiety itself can be a pharmacophoric element or serve as a precursor for other functional groups, such as an amine, enabling further diversification.[6]
This document outlines the journey from this core scaffold to a validated chemical probe, using the development of a hypothetical fluorescent kinase probe as a practical case study.
Section 1: Synthesis of the Core Scaffold & Probe Precursor
The foundation of any probe development project is the robust synthesis of the core chemical entity. Here, we provide a plausible, step-by-step protocol for the synthesis of this compound and its subsequent modification to create a versatile probe precursor.
Protocol 1.1: Synthesis of this compound
This multi-step synthesis is adapted from established methodologies for creating substituted indazoles.[7][8][9] The rationale is to build the indazole ring from a substituted aniline precursor.
Workflow Diagram: Synthesis of Core Scaffold
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Design, Synthesis and Evaluation of Fluorescent Probes for Biological Applications | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. Synthesis of probes with broad pH range fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
Cell-based assays to determine cytotoxicity of 5-Nitro-1H-indazol-6-ol
An Application Guide for the Comprehensive Cytotoxic Profiling of 5-Nitro-1H-indazol-6-ol
Introduction: Contextualizing the Cytotoxicity of Nitroindazoles
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Within this class, 5-nitroindazole derivatives have garnered significant attention for their potential as antiprotozoal and antineoplastic agents.[1] The presence of a nitro group at the 5-position is often crucial for their mechanism of action, which can involve the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in target cells. However, this same reactivity raises critical questions about potential off-target cytotoxicity against mammalian cells.[2][3][4]
Therefore, rigorous in vitro cytotoxicity testing is a mandatory first step in the preclinical evaluation of novel compounds like this compound.[5][6] This application note provides a detailed, multi-assay framework for researchers to obtain a comprehensive and reliable cytotoxic profile of this compound. We move beyond simple protocols to explain the scientific rationale behind assay selection, experimental design, and data interpretation, empowering researchers to generate robust and publication-ready data.
Part 1: Foundational Concepts in Cytotoxicity Profiling
The Rationale for a Multi-Assay Approach
Cell death is a complex process that can occur through various mechanisms, primarily necrosis and apoptosis. A single assay provides only one perspective on a compound's effect. To build a complete picture of how this compound affects cells, we must interrogate multiple cellular health indicators simultaneously. This guide focuses on a tripartite strategy:
-
Metabolic Viability (MTT Assay): Assesses mitochondrial function, an early indicator of cellular stress.[7]
-
Membrane Integrity (LDH Assay): Measures the leakage of cytoplasmic contents, a hallmark of necrotic cell death.[8][9]
-
Apoptotic Pathway Activation (Caspase-3/7 Assay): Directly quantifies the activity of key executioner enzymes in the programmed cell death pathway.[10][11]
By integrating data from these three distinct assays, we can distinguish between cytostatic effects (inhibition of proliferation), cytotoxic effects (cell death), and begin to elucidate the primary mechanism of toxicity.
Critical Decision Point: Selecting Appropriate Cell Lines
The choice of cell line is paramount and must be guided by the ultimate research question.[12][13][14] A compound may exhibit potent toxicity in a rapidly dividing cancer cell line but be benign to normal, differentiated cells.
-
For General Screening: An established, easy-to-culture cell line is often used. The ISO 10993-5 standard for cytotoxicity testing frequently endorses mouse fibroblast lines like L929.[6]
-
For Cancer Research: A panel of cancer cell lines relevant to a specific malignancy (e.g., A549 for lung cancer, MCF-7 for breast cancer) should be used.
-
For Assessing Selective Toxicity: It is crucial to test the compound in parallel on a non-cancerous, "normal" cell line to determine its therapeutic window. Primary cells or hTERT-immortalized lines like human fibroblasts (e.g., MRC-5) are excellent choices.[5][12]
For the protocols below, we will proceed with the assumption that a human cancer cell line (e.g., A549) and a normal human fibroblast line (e.g., MRC-5) are being used in parallel to assess both efficacy and off-target toxicity.
Part 2: Core Cytotoxicity Protocols & Methodologies
This section provides detailed, step-by-step protocols. It is essential to first optimize cell seeding density for each cell line to ensure they are in the logarithmic growth phase at the time of analysis.[15]
Overall Experimental Workflow
The general workflow for all assays follows a similar structure, from initial cell culture to the final data readout.
Caption: General workflow for cell-based cytotoxicity assays.
Protocol 1: MTT Assay for Metabolic Viability
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[16] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[7][17][18] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells.[17]
Materials:
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored protected from light.[16][18]
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
96-well clear, flat-bottom plates.
-
Microplate spectrophotometer (ELISA reader).
Step-by-Step Protocol:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Include wells for background control (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.[15]
-
Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions. Also include:
-
Vehicle Control: Cells treated with the highest concentration of the solvent used.
-
Untreated Control: Cells treated with culture medium only (represents 100% viability).
-
-
Exposure: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light.
-
Solubilization: Add 100 µL of the solubilization solution to each well. To ensure complete dissolution of the formazan crystals, the plate can be placed on an orbital shaker for 15 minutes or incubated overnight.[18]
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.[18]
Protocol 2: LDH Release Assay for Membrane Integrity
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant. LDH is a stable cytosolic enzyme that is released only when the plasma membrane's integrity is compromised, a key feature of necrosis.[8][9][19] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product, measured spectrophotometrically.
Caption: Principle of the Lactate Dehydrogenase (LDH) release assay.
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (contains substrate mix, assay buffer, stop solution, and lysis buffer).
-
96-well clear, flat-bottom plates.
-
Microplate spectrophotometer.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-5 from the MTT protocol. It is critical to set up additional controls for this assay:[8]
-
Maximum LDH Release Control: About 45 minutes before the end of the incubation, add 10 µL of the kit's Lysis Buffer to a set of untreated wells. This lyses all cells and represents 100% cytotoxicity.
-
Spontaneous LDH Release Control: Untreated cells.
-
Background Control: Medium only.
-
-
Sample Collection: After the exposure period, centrifuge the 96-well plate at 400 x g for 5-10 minutes to pellet any detached cells.[19]
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh, flat-bottom 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[20]
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light. The exact time may vary depending on the kit and cell type.
-
Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.[20]
-
Data Acquisition: Measure the absorbance at the wavelength specified by the manufacturer, typically 490 nm.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
Principle: This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[11] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specific for caspase-3/7.[10][21] When active caspase-3/7 from apoptotic cells cleaves this substrate, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[10][22]
Caption: Simplified pathway of the Caspase-Glo® 3/7 assay.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar).
-
96-well opaque-walled white plates (essential for luminescence assays to prevent crosstalk).[11]
-
Luminometer.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-5 from the MTT protocol, but use opaque-walled plates. A known apoptosis inducer (e.g., staurosporine) should be used as a positive control.[11]
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well (equal to the volume of cell culture medium).[22]
-
Mixing: Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30-60 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.[22] This allows for cell lysis and the enzymatic reaction to reach a stable signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Part 3: Data Analysis and Interpretation
Calculations
For MTT Assay (% Viability):
-
Subtract the average absorbance of the medium-only (background) wells from all other readings.
-
Calculate the percentage of viability for each concentration using the formula:
-
% Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control)] x 100
-
For LDH Assay (% Cytotoxicity):
-
Subtract the average absorbance of the background control from all readings.
-
Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
For Caspase-3/7 Assay (Fold Change):
-
Subtract the average luminescence of the medium-only wells from all readings.
-
Express the data as a fold change over the untreated control:
-
Fold Change = (Luminescence of Treated Cells) / (Luminescence of Untreated Control)
-
Dose-Response Curves and IC₅₀ Determination
The relationship between the compound concentration and the measured effect (viability, cytotoxicity, or caspase activity) is visualized by plotting a dose-response curve.[23] The drug concentration is plotted on a logarithmic x-axis, and the response is plotted on a linear y-axis.
Using non-linear regression analysis in software like GraphPad Prism, a sigmoidal curve can be fitted to the data to determine the IC₅₀ (half-maximal inhibitory concentration) .[24] This value represents the concentration of this compound required to reduce the viable cell population by 50% in the MTT assay or cause 50% cytotoxicity in the LDH assay.
Example Data Presentation
Summarizing the calculated IC₅₀ values in a table allows for a clear and direct comparison of the compound's effects across different assays and cell lines.
| Cell Line | Assay Type | Endpoint Measured | IC₅₀ (µM) after 48h |
| A549 (Cancer) | MTT | Metabolic Viability | 15.2 |
| LDH Release | Membrane Integrity | 45.8 | |
| Caspase-3/7 | Apoptosis Activation | 12.5 | |
| MRC-5 (Normal) | MTT | Metabolic Viability | 88.4 |
| LDH Release | Membrane Integrity | > 100 | |
| Caspase-3/7 | Apoptosis Activation | 95.1 |
Interpretation of Example Data: In this hypothetical example, this compound shows significantly higher toxicity towards the A549 cancer cell line compared to the normal MRC-5 fibroblasts. The low IC₅₀ values for the MTT and Caspase-3/7 assays in A549 cells, relative to the much higher IC₅₀ for the LDH assay, strongly suggest that the primary mechanism of cell death is apoptosis, not necrosis.
Part 4: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects on the plate.[15][25] | Ensure a homogenous cell suspension before plating. Calibrate pipettes. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS to create a humidity barrier.[25] |
| Low Signal or Absorbance | Cell density is too low; Incubation time is too short; Compound precipitates out of solution.[15] | Optimize cell seeding density with a titration experiment. Perform a time-course experiment (24, 48, 72h). Check the solubility of the compound in the culture medium and use a suitable solvent like DMSO at a non-toxic concentration.[15] |
| High Background Signal | Microbial contamination; Interference from phenol red in the medium; Serum components.[15][25] | Visually inspect plates for contamination. Use phenol red-free medium for colorimetric assays.[15] For LDH assays, consider that serum can contain LDH; run appropriate background controls. |
| Compound Interference | The compound itself is colored, fluorescent, or reduces MTT non-enzymatically. | Run a control plate with the compound in cell-free medium to check for direct interference with the assay reagents. If interference is observed, another assay type should be considered. |
Conclusion
Evaluating the cytotoxicity of a novel compound such as this compound requires a methodical and multi-faceted approach. By combining assays that measure metabolic health (MTT), membrane integrity (LDH), and programmed cell death (Caspase-3/7), researchers can build a comprehensive profile of the compound's biological effects. This integrated data, when coupled with careful experimental design, appropriate controls, and robust data analysis, provides the trustworthy foundation needed to advance promising compounds through the drug development pipeline.
References
- 1. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. atcc.org [atcc.org]
- 6. blog.johner-institute.com [blog.johner-institute.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 11. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. clyte.tech [clyte.tech]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. assaygenie.com [assaygenie.com]
- 20. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 22. promega.com [promega.com]
- 23. m.youtube.com [m.youtube.com]
- 24. A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Application Note: A Guide to Establishing the Structure-Activity Relationship (SAR) of 5-Nitro-1H-indazol-6-ol Derivatives
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.
Abstract: The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, including several FDA-approved drugs.[1][2] This guide focuses on a specific, highly functionalized variant: the 5-Nitro-1H-indazol-6-ol core. We provide a comprehensive framework for initiating and interpreting Structure-Activity Relationship (SAR) studies for this scaffold. This document outlines the strategic rationale for the core's design, details robust protocols for synthesis and biological evaluation, and presents a logical workflow for systematically exploring chemical space to optimize for kinase inhibitory activity.
The Strategic Rationale of the this compound Scaffold
The design of a novel inhibitor series begins with a core scaffold whose constituent parts each serve a strategic purpose. The this compound structure is a deliberate convergence of functionalities optimized for interaction with kinase ATP-binding sites.
-
The 1H-Indazole Core: This bicyclic system is a well-established bioisostere of the adenine moiety of ATP.[1] Its nitrogen atoms are positioned to act as hydrogen bond donors and acceptors, enabling it to form critical "hinge-binding" interactions that anchor the inhibitor within the ATP pocket of many protein kinases.[1]
-
The 6-Hydroxyl (-OH) Group: This phenolic hydroxyl is a potent hydrogen bond donor and acceptor. Its placement is critical for forming specific interactions with amino acid residues in the solvent-exposed region or near the ribose pocket of the ATP-binding site. The acidity of this proton is modulated by the adjacent nitro group, influencing its interaction potential.
-
The 5-Nitro (-NO2) Group: This powerful electron-withdrawing group serves multiple roles. It significantly influences the electronic properties of the aromatic system, enhancing the hydrogen-bonding capability of the 6-OH group. Furthermore, the nitro group itself can form specific polar interactions or serve as a synthetic handle; its reduction to a 5-amino group provides a key vector for further derivatization to explore deeper regions of the target protein.[3] The 5-nitro-1H-indazole scaffold has been successfully employed in the discovery of potent Rho kinase (ROCK) inhibitors.[4]
Mapping the SAR Exploration: Key Positions for Derivatization
A systematic SAR study requires methodical modification at key positions around the core scaffold. For the this compound core, three primary vectors are of immediate interest for optimization of potency, selectivity, and pharmacokinetic properties.
Caption: Key vectors for SAR exploration on the this compound scaffold.
Protocol 1: Synthesis of N1-Substituted Derivatives
This protocol details a reliable, two-step process for synthesizing N1-substituted this compound derivatives, a common first step in an SAR campaign.
Workflow Diagram: Synthesis
Caption: Workflow for the synthesis of N1-substituted this compound derivatives.
Step-by-Step Methodology:
-
Synthesis of 5-Nitro-6-methoxy-1H-indazole (Intermediate):
-
Rationale: The synthesis begins with a commercially available, appropriately substituted benzaldehyde. The methoxy group serves as a protecting group for the phenol, which is sensitive to some reaction conditions.
-
Procedure: To a solution of 2-fluoro-4-methoxy-5-nitrobenzaldehyde (1.0 eq) in dimethylformamide (DMF), add hydrazine hydrate (2.0 eq) dropwise at room temperature. Stir the reaction for 4 hours. Monitor by TLC until starting material is consumed. Pour the reaction mixture into ice water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
-
N1-Alkylation/Arylation:
-
Rationale: Introduction of substituents at the N1 position is a standard method to probe the solvent-exposed region of the kinase active site. Potassium carbonate is a suitable base for this alkylation.
-
Procedure: Dissolve 5-Nitro-6-methoxy-1H-indazole (1.0 eq) in DMF. Add potassium carbonate (K₂CO₃, 2.5 eq) followed by the desired alkyl or benzyl halide (R-X, 1.2 eq). Stir the mixture at 60 °C for 6-12 hours. After completion, dilute with water and extract with ethyl acetate. Purify the product via column chromatography.
-
-
Demethylation to Yield Final Product:
-
Rationale: Boron tribromide (BBr₃) is a classic and highly effective reagent for the cleavage of aryl methyl ethers, revealing the final phenolic hydroxyl group. The reaction is performed at low temperature to control its reactivity.
-
Procedure: Dissolve the N1-substituted-5-nitro-6-methoxy-indazole (1.0 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C under a nitrogen atmosphere. Add a solution of BBr₃ (1.5 eq) in DCM dropwise. Allow the reaction to slowly warm to room temperature and stir for 4 hours. Quench the reaction by carefully adding methanol, then water. Extract the product with DCM, wash with sodium bicarbonate solution and brine, dry, and purify by chromatography to yield the final this compound derivative.
-
SAR Analysis: Data Interpretation and Exemplar Table
Direct SAR data for the this compound scaffold is not extensively published. However, the principles of SAR can be effectively illustrated using data from closely related 6-substituted indazole kinase inhibitors. The following table provides exemplar data from published studies on fibroblast growth factor receptor (FGFR) inhibitors, which serves as a model for how to structure and interpret SAR data for the target scaffold.[1][2]
Table 1: Exemplar SAR Data of Related 6-Substituted Indazole Kinase Inhibitors
| Compound ID | Core Scaffold Modification (at C6/C4) | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| 101 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide | FGFR1 | 69.1 | [2] |
| 102 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | 30.2 | [2] |
| 14a | 6-(3-methoxyphenyl)-1H-indazole | FGFR1 | 15.0 | [1] |
| 14c | 6-(3-isopropoxyphenyl)-1H-indazole | FGFR1 | 9.8 | [1] |
| 14d | 6-(5-fluoro-3-methoxyphenyl)-1H-indazole | FGFR1 | 5.5 |[1] |
Interpretation and Application to the Target Scaffold:
-
Probing Hydrophobic Pockets: The transition from a methoxy ( 14a ) to a bulkier isopropoxy group ( 14c ) at a related position on the indazole core resulted in a modest increase in potency against FGFR1 (15.0 nM vs 9.8 nM).[1] This suggests the presence of a hydrophobic pocket that can accommodate larger groups. Strategy for this compound: A similar series of small-to-large alkyl or aryl groups should be installed at the N1-position to systematically probe for analogous pockets.
-
Introducing Solubilizing Groups: Compound 102 incorporates a basic N-methylpiperazine moiety, a common strategy to improve aqueous solubility and pharmacokinetic properties, while maintaining high potency (IC₅₀ = 30.2 nM).[2] Strategy for this compound: Substituents containing morpholine, piperazine, or other polar functional groups should be appended to the N1-position to balance lipophilicity and improve drug-like properties.
-
Strategic Use of Halogens: The addition of a single fluorine atom in compound 14d led to a nearly 3-fold increase in potency compared to 14a (5.5 nM vs 15.0 nM).[1] Fluorine can engage in favorable electronic interactions and block metabolic hotspots. Strategy for this compound: N1-substituents bearing fluoro or chloro groups on distal phenyl rings should be synthesized to explore potential halogen-bonding interactions or metabolic blocking effects.
Protocol 2: In Vitro Biochemical Kinase Inhibition Assay
To quantify the inhibitory activity of newly synthesized compounds, a robust and reproducible biochemical assay is essential. The ADP-Glo™ Kinase Assay (Promega) is a widely used platform that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Workflow Diagram: ADP-Glo™ Kinase Assay
Caption: Experimental workflow for IC₅₀ determination using the ADP-Glo™ kinase assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 384-well plate.
-
Kinase Reaction Setup:
-
Self-Validation: Include the following controls:
-
Positive Control (100% Activity): Kinase reaction with DMSO vehicle only.
-
Negative Control (0% Activity): Kinase reaction with no kinase enzyme.
-
Reference Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine) to validate assay performance.
-
-
Procedure: In a 384-well assay plate, add the test compound, the target kinase, and its specific peptide substrate in kinase reaction buffer.
-
-
Initiation and Incubation: Initiate the reaction by adding a solution of ATP (at a concentration near its Kₘ for the kinase). Incubate the plate at 30 °C for 60 minutes.
-
Signal Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction back into ATP. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Normalize the data using the positive (100%) and negative (0%) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic dose-response curve to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its design is rooted in established medicinal chemistry principles, combining a proven hinge-binding core with strategically placed functional groups to maximize interaction potential. By systematically applying the synthetic and screening protocols outlined in this guide, researchers can efficiently explore the chemical space around this core. The key to success will be the iterative process of designing, synthesizing, and testing new analogs based on the interpretation of SAR data, with the goal of optimizing potency, selectivity, and drug-like properties to identify a preclinical candidate.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 5-Nitro-1H-indazol-6-ol in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Indazole Scaffold as a Privileged Structure in Drug Design
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity. This bicyclic heterocycle, consisting of fused benzene and pyrazole rings, is sterically versatile and rich in hydrogen bonding capabilities, making it an ideal framework for designing potent and selective inhibitors of enzymes, particularly protein kinases. A multitude of approved drugs, including the anti-cancer agents Pazopanib, Axitinib, and Niraparib, feature the indazole core, underscoring its profound impact on oncology and beyond.[1] The strategic functionalization of the indazole ring is paramount to modulating its pharmacological profile. In this context, 5-Nitro-1H-indazol-6-ol emerges as a highly valuable, yet specialized, synthetic intermediate for the elaboration of novel indazole-based therapeutics.
This technical guide provides an in-depth exploration of the application of this compound in medicinal chemistry. We will delve into its chemical properties, its pivotal role as a synthetic building block, and provide detailed protocols for its utilization, empowering researchers to leverage this versatile molecule in their drug discovery programs.
Physicochemical and Structural Profile of this compound
A thorough understanding of a building block's properties is critical for its effective application in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 1082041-56-2 | PubChem[2] |
| Molecular Formula | C₇H₅N₃O₃ | PubChem[2] |
| Molecular Weight | 179.13 g/mol | PubChem[2] |
| Appearance | Solid (predicted) | |
| XLogP3 | 1.6 | PubChem[2] |
| Hydrogen Bond Donors | 2 | PubChem[2] |
| Hydrogen Bond Acceptors | 4 | PubChem[2] |
The structure of this compound is characterized by two key functional groups that dictate its reactivity and utility: the nitro group at the 5-position and the hydroxyl group at the 6-position. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the indazole ring system. The hydroxyl group provides a crucial handle for introducing a wide variety of substituents through etherification reactions, enabling the exploration of structure-activity relationships (SAR) in the region extending from the core scaffold.
Core Application: A Versatile Intermediate for Kinase Inhibitor Scaffolds
The primary and most documented application of this compound in medicinal chemistry is its role as a key intermediate in the synthesis of complex, substituted indazoles.[1][3] Patent literature reveals its use in the development of novel carboxamides and other derivatives targeting Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical component of the TLR/IL-1R signaling pathway implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[1][3]
The strategic placement of the 6-hydroxyl and 5-nitro groups allows for a two-pronged synthetic strategy:
-
Elaboration at the 6-Position: The hydroxyl group is readily derivatized to introduce diverse side chains, which can be tailored to interact with specific pockets of a target protein.
-
Reduction and Functionalization of the 5-Nitro Group: The nitro group can be reduced to an amine, which then serves as a versatile functional handle for introducing further complexity, such as amide or sulfonamide moieties, or for participating in coupling reactions to build larger molecular architectures.
This dual functionality makes this compound a powerful platform for generating libraries of compounds for high-throughput screening and lead optimization.
Caption: Synthetic utility workflow of this compound.
Experimental Protocols: Application in Synthesis
The following protocols are based on methodologies described in patent literature and represent a core application of this compound as a synthetic intermediate.[1][3]
Protocol 1: O-Alkylation of this compound via Mitsunobu Reaction
The Mitsunobu reaction is a powerful and reliable method for the etherification of phenols under mild conditions, making it ideal for complex substrates like this compound. This protocol describes a general procedure for coupling an alcohol (R-OH) to the 6-hydroxy position.
Rationale: The Mitsunobu reaction proceeds via an alkoxyphosphonium salt, which is then displaced by the phenoxide of the indazole. This method avoids the harsh basic conditions that might be incompatible with other functional groups on the molecule. It offers high yields and stereochemical inversion if a chiral alcohol is used.
Materials:
-
This compound (1.0 eq)
-
Desired alcohol (R-OH) (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.2 eq).
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirred solution. Caution: The addition can be exothermic.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 6-alkoxy-5-nitro-1H-indazole.
Caption: Experimental workflow for the Mitsunobu reaction.
Protocol 2: Reduction of the 5-Nitro Group to a 5-Amino Group
Following successful modification at the 6-position, the nitro group is often reduced to an amine to allow for further synthetic elaboration.
Rationale: The reduction of an aromatic nitro group is a fundamental transformation in medicinal chemistry. Tin(II) chloride is a classic and effective reagent for this purpose, operating under conditions that are typically compatible with a variety of other functional groups, including ethers.
Materials:
-
6-Alkoxy-5-nitro-1H-indazole (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
Procedure:
-
Dissolve or suspend the 6-alkoxy-5-nitro-1H-indazole in ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and stir for several hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it into a stirred, saturated aqueous sodium bicarbonate solution to neutralize the acid and precipitate tin salts.
-
Filter the resulting suspension through a pad of celite, washing thoroughly with ethyl acetate or DCM.
-
Separate the layers of the filtrate and extract the aqueous layer with additional ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-amino-6-alkoxy-1H-indazole, which can be used directly or purified by chromatography if necessary.
Future Perspectives and Conclusion
This compound is a strategically important building block for the synthesis of complex molecules targeting a range of diseases. Its utility, particularly demonstrated in patent literature for the development of IRAK4 inhibitors, highlights its potential in creating novel therapeutics for inflammatory diseases, autoimmune disorders, and cancer.[1][3] The protocols provided herein offer a practical guide for researchers to incorporate this versatile intermediate into their synthetic workflows. As the demand for novel, potent, and selective kinase inhibitors continues to grow, the importance of well-designed, functionalized heterocyclic intermediates like this compound will undoubtedly increase, paving the way for the next generation of targeted therapies.
References
- 1. WO2015091426A1 - Novel carboxamides, method for the production thereof, pharmaceutical preparations comprising them, and use thereof for producing medicaments - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2017108744A1 - Novel substituted indazoles, methods for producing same, pharmaceutical preparations that contain same, and use of same to produce drugs - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Nitro-1H-indazol-6-ol
Welcome to the technical support guide for the synthesis of 5-Nitro-1H-indazol-6-ol. This resource is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic intermediate. The synthesis, while conceptually straightforward, is prone to the formation of several side products that can complicate purification and reduce yields. This guide provides in-depth troubleshooting advice, frequently asked questions, detailed protocols, and mechanistic insights to help you navigate these challenges effectively.
Section 1: Overview of the Synthetic Strategy
The most reliable and common approach to synthesizing this compound involves a multi-step sequence starting from a substituted aniline. Direct nitration of 6-hydroxyindazole is often problematic due to poor regioselectivity and the sensitive nature of the phenol group. Therefore, a protecting group strategy is highly recommended. The general workflow involves protection of a starting phenol, followed by nitration, cyclization to form the indazole core, and a final deprotection step.
Caption: A common multi-step synthetic workflow for this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues that are frequently encountered during the synthesis.
Q1: I am starting this synthesis for the first time. What is a reliable, step-by-step pathway?
A robust pathway begins with protecting the hydroxyl group of 4-hydroxy-2-methylaniline, typically as a benzyl ether. This is followed by regioselective nitration, diazotization and cyclization to form the indazole ring, and finally, deprotection. A detailed experimental protocol for this entire sequence is provided in Section 4 . This approach is advantageous because the benzyl protecting group is stable under nitrating and cyclization conditions but can be removed cleanly in the final step.[1]
Q2: What are the most common side products, and at which stage do they form?
Side product formation is the primary challenge in this synthesis. Awareness of what they are and where they come from is critical for optimization.
| Side Product/Impurity | Stage of Formation | Causal Factor & Mechanism | Mitigation Strategy |
| Diazoamino Compound | 3. Cyclization | Slow addition of sodium nitrite allows the newly formed diazonium salt to couple with unreacted aniline starting material.[2] | Add the sodium nitrite solution all at once to the cooled reaction mixture to ensure the diazotization reaction proceeds faster than the intermolecular coupling.[2] |
| Nitration Regioisomers | 2. Nitration | The benzyloxy and methyl groups are ortho-, para-directing. While the desired 5-nitro product is sterically favored, minor formation of other isomers (e.g., 3-nitro) can occur.[3] | Maintain low temperatures (-5 to 0 °C) during nitration. Use a well-controlled addition of the nitrating agent. Purification via column chromatography is often necessary. |
| Incomplete Cyclization | 3. Cyclization | Insufficient reaction time, improper temperature control, or decomposition of the diazonium salt before cyclization can leave unreacted 4-(benzyloxy)-2-methyl-5-nitroaniline. | Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure full consumption of the starting material.[1] |
| Over-reduction Products | 4. Deprotection | If using catalytic hydrogenation (H₂/Pd-C) for debenzylation, the 5-nitro group can be concurrently reduced to an amino group, yielding 5-amino-1H-indazol-6-ol. | Carefully control hydrogen pressure and reaction time. Consider alternative, non-reductive deprotection methods like using HBr in acetic acid if nitro group reduction is a persistent issue. |
| Incomplete Deprotection | 4. Deprotection | Catalyst poisoning, insufficient catalyst loading, or low hydrogen pressure can lead to incomplete removal of the benzyl group, leaving 6-(benzyloxy)-5-nitro-1H-indazole in the final product.[1] | Ensure the use of fresh, high-quality catalyst (e.g., 10% Pd/C). If the reaction stalls, filtering and adding fresh catalyst can help. Monitor by TLC/HPLC. |
Q3: During the cyclization step, a large amount of a yellow, insoluble solid crashes out of my acetic acid solution. What is it?
This is almost certainly the diazoamino side product.[2] It forms when the rate of diazotization is slow, allowing the diazonium salt intermediate to react with a molecule of the starting aniline rather than cyclizing. The key to preventing this is procedural. The diazotizing agent (aqueous sodium nitrite) should be added in one portion to a cooled solution of the aniline in acetic acid.[2] This ensures a high instantaneous concentration of the nitrite, promoting rapid diazotization and subsequent intramolecular cyclization over the bimolecular side reaction.
Q4: How can I effectively monitor the reaction progress to minimize side products?
Effective real-time monitoring is crucial.[1]
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for every step. It allows you to track the consumption of starting materials and the appearance of the product and any impurities. For example, during cyclization, you should monitor the disappearance of the starting nitroaniline spot.[1]
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is highly recommended. It can provide a more accurate assessment of reaction completion and the purity profile of the reaction mixture, helping you decide the optimal time for workup to maximize the yield of the desired product.[1]
Section 3: Mechanistic Insights into Side Product Formation
Understanding the competing reaction pathways is key to troubleshooting. The formation of the desired indazole and the problematic diazoamino side product during the cyclization step is a classic example of kinetic control.
Caption: Competing pathways during the indazole ring formation step.
The goal is to maximize the rate of the intramolecular cyclization. By adding the sodium nitrite reagent quickly, the concentration of the diazonium salt intermediate builds up rapidly, favoring the unimolecular cyclization reaction before it can encounter another aniline molecule to form the undesired diazoamino byproduct.[2]
Section 4: Experimental Protocol
This protocol is a representative synthesis based on established methods for analogous compounds.[1][2][4] Safety Note: Handle all reagents, especially nitric acid, sulfuric acid, and diazonium intermediates, with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Step 1: Synthesis of 4-(benzyloxy)-2-methylaniline (Protection)
-
To a stirred solution of 4-hydroxy-2-methylaniline (1.0 eq) in acetone or DMF, add potassium carbonate (K₂CO₃, 2.5 eq).
-
Add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature.
-
Heat the mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the protected aniline.
Step 2: Synthesis of 4-(benzyloxy)-2-methyl-5-nitroaniline (Nitration)
-
Cool a mixture of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice-salt bath.
-
Slowly add 4-(benzyloxy)-2-methylaniline (1.0 eq) while maintaining the internal temperature below 5 °C.
-
Separately, prepare a nitrating mixture of fuming nitric acid (HNO₃, 1.05 eq) and concentrated H₂SO₄.
-
Add the nitrating mixture dropwise to the aniline solution, ensuring the temperature does not exceed 5 °C.
-
Stir for 1-2 hours at 0-5 °C. Monitor by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude nitrated product, which should be purified by column chromatography.
Step 3: Synthesis of 6-(benzyloxy)-5-nitro-1H-indazole (Cyclization)
-
Dissolve the purified 4-(benzyloxy)-2-methyl-5-nitroaniline (1.0 eq) in glacial acetic acid. Cool the solution to 15-20 °C.[2]
-
In a separate flask, dissolve sodium nitrite (NaNO₂, 1.0 eq) in a minimal amount of water.
-
Add the aqueous sodium nitrite solution to the stirred acetic acid solution all at once. The temperature may rise but should be kept below 25 °C.[2]
-
Stir the mixture for 15-30 minutes, then allow it to stand at room temperature for 1-3 days, monitoring by TLC until the cyclization is complete.[2]
-
Concentrate the solution under reduced pressure. Add water to the residue to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry. Purify by recrystallization from methanol or ethanol.[2]
Step 4: Synthesis of this compound (Deprotection)
-
Dissolve 6-(benzyloxy)-5-nitro-1H-indazole (1.0 eq) in a suitable solvent like ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (1-4 atm) at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is fully consumed.
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product. Purify by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Nitration - Wikipedia [en.wikipedia.org]
- 4. Indazole derivatives: the synthesis of various amino- and hydroxy-indazoles and derived sulphonic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Technisches Support-Center: Aufreinigung von rohem 5-Nitro-1H-indazol-6-ol
Answering in German. Absolut! Hier ist ein technisches Support-Center, das speziell auf die Reinigungsmethoden für rohes 5-Nitro-1H-indazol-6-ol zugeschnitten ist.
Willkommen im technischen Leitfaden für die Aufreinigung von this compound. Dieses Dokument dient als Ressource für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Es bietet detaillierte Anleitungen, Protokolle zur Fehlerbehebung und Antworten auf häufig gestellte Fragen (FAQs), um eine hohe Reinheit und Ausbeute bei Ihren Experimenten zu gewährleisten.
Abschnitt 1: Häufig gestellte Fragen (FAQs)
Dieser Abschnitt behandelt allgemeine Fragen zur Handhabung und Aufreinigung von this compound.
F1: Was sind die häufigsten Verunreinigungen bei der Synthese von rohem this compound?
A1: Die Verunreinigungen hängen stark von der Syntheseroute ab. Typischerweise können Sie auf Folgendes stoßen:
-
Nicht umgesetzte Ausgangsmaterialien: Je nach Syntheseweg können Vorläufer wie substituierte Phenole oder Aniline vorhanden sein.
-
Regioisomere: Bei der Bildung des Indazolrings können sich Isomere bilden, insbesondere wenn die dirigierenden Gruppen auf dem aromatischen Ring eine gemischte Selektivität aufweisen.
-
Nebenprodukte aus unvollständigen Reaktionen: Bei mehrstufigen Synthesen können Zwischenprodukte wie unvollständig nitrierte Spezies oder, falls zutreffend, unvollständig reduzierte oder entschützte Analoga vorhanden sein.[1]
-
Zersetzungsprodukte: Nitroaromatische Verbindungen können empfindlich auf Hitze und bestimmte chemische Bedingungen reagieren, was zur Bildung von teerartigen Nebenprodukten führt.
F2: Welche Hauptstrategien gibt es zur Aufreinigung dieser Verbindung?
A2: Die drei primären Methoden, die aufgrund der chemischen Struktur von this compound (einem polaren, phenolischen Heterocyclus) wirksam sind, sind:
-
Umkristallisation: Nutzt die unterschiedliche Löslichkeit der Verbindung und der Verunreinigungen in einem bestimmten Lösungsmittel bei unterschiedlichen Temperaturen. Dies ist oft die Methode der Wahl, um hochreines kristallines Material zu erhalten.[2]
-
Säulenchromatographie: Trennt Verbindungen basierend auf ihrer unterschiedlichen Adsorption an einer stationären Phase (typischerweise Kieselgel), während eine mobile Phase durch die Säule fließt. Dies ist sehr effektiv zur Trennung von Verbindungen mit unterschiedlichen Polaritäten.[3]
-
Säure-Base-Extraktion: Nutzt die saure Natur der phenolischen Hydroxylgruppe. Durch Behandlung mit einer Base kann die Verbindung deprotoniert werden, um ein wasserlösliches Salz zu bilden, das von neutralen oder basischen organischen Verunreinigungen abgetrennt werden kann.[4][5][6]
F3: Wie wähle ich die beste Aufreinigungsmethode für meine Probe aus?
A3: Die Wahl hängt von der Art und Menge der Verunreinigungen sowie vom Maßstab Ihrer Reaktion ab.
-
Für hohe Reinheit und kristallines Endprodukt: Wenn Ihr Rohmaterial bereits relativ rein ist (>85 %), ist die Umkristallisation oft die beste Wahl.
-
Zur Entfernung von Verunreinigungen mit deutlich unterschiedlicher Polarität: Die Säulenchromatographie ist ideal für komplexe Gemische, bei denen Verunreinigungen eng verwandte Polaritäten aufweisen.
-
Zur Entfernung neutraler oder basischer Verunreinigungen: Die Säure-Base-Extraktion ist eine schnelle und effiziente Methode im großen Maßstab, um nicht-saure Verunreinigungen zu entfernen. Sie wird oft als erster grober Aufreinigungsschritt vor der Umkristallisation verwendet.
F4: Welche Sicherheitsvorkehrungen sollte ich bei der Arbeit mit this compound beachten?
A4: Wie viele nitroaromatische Verbindungen sollte auch this compound mit Vorsicht behandelt werden.
-
Persönliche Schutzausrüstung (PSA): Tragen Sie immer geeignete PSA, einschließlich Schutzbrille, Laborkittel und chemikalienbeständige Handschuhe.
-
Handhabung: Vermeiden Sie die Bildung von Staub.[7] Arbeiten Sie in einem gut belüfteten Bereich oder einem Abzug.
-
Lagerung: An einem kühlen, trockenen Ort, fern von starken Oxidations- und Reduktionsmitteln, lagern.[8][9]
-
Stabilität: Obwohl die Verbindung unter normalen Bedingungen stabil ist, können hohe Temperaturen oder der Kontakt mit inkompatiblen Materialien zu einer Zersetzung führen.[7]
Abschnitt 2: Anleitung zur Fehlerbehebung
Dieser Abschnitt befasst sich mit spezifischen Problemen, die bei der Aufreinigung auftreten können, und bietet detaillierte Lösungen.
Problembereich: Umkristallisation
| Frage | Mögliche Ursache(n) | Lösung(en) |
| F: Meine Verbindung kristallisiert nicht aus der Lösung aus, selbst nach dem Abkühlen. | 1. Das Lösungsmittel ist zu gut: Die Verbindung ist bei Raumtemperatur zu löslich. 2. Die Lösung ist zu verdünnt: Es ist nicht genügend Material vorhanden, um die Sättigung zu erreichen. 3. Die Lösung ist übersättigt: Es fehlen Keimbildungsstellen für das Kristallwachstum. | 1. Fügen Sie ein Anti-Lösungsmittel hinzu: Geben Sie langsam ein Lösungsmittel hinzu, in dem Ihre Verbindung unlöslich ist, bis eine Trübung auftritt. 2. Reduzieren Sie das Volumen: Verdampfen Sie einen Teil des Lösungsmittels, um die Konzentration zu erhöhen. 3. Induzieren Sie die Keimbildung: Kratzen Sie mit einem Glasstab an der Innenseite des Kolbens oder fügen Sie einen Impfkristall des reinen Produkts hinzu. |
| F: Das Produkt ist nach der Umkristallisation immer noch unrein. | 1. Ungeeignetes Lösungsmittel: Das Lösungsmittel löst die Verunreinigungen zusammen mit dem Produkt, und sie kristallisieren gemeinsam aus. 2. Zu schnelles Abkühlen: Schnelles Abkühlen kann dazu führen, dass Verunreinigungen im Kristallgitter eingeschlossen werden.[2] | 1. Wählen Sie ein anderes Lösungsmittel: Führen Sie eine Lösungsmittelsuche durch. Ein ideales Lösungsmittel löst die Verbindung in der Hitze gut und bei Kälte schlecht, während die Verunreinigungen entweder bei allen Temperaturen löslich oder unlöslich bleiben. 2. Langsam abkühlen: Lassen Sie die heiße Lösung langsam auf Raumtemperatur abkühlen, bevor Sie sie in ein Eisbad stellen. |
| F: Meine Verbindung ist während der Umkristallisation "ausgeölt". | 1. Der Siedepunkt des Lösungsmittels ist höher als der Schmelzpunkt der Verbindung. 2. Die Lösung ist zu stark gesättigt. | 1. Wählen Sie ein Lösungsmittel mit einem niedrigeren Siedepunkt. 2. Fügen Sie mehr heißes Lösungsmittel hinzu, um das Öl wieder aufzulösen, und versuchen Sie dann, es erneut langsam abkühlen zu lassen. |
Problembereich: Säulenchromatographie
F: Meine Verbindung erzeugt auf der DC-Platte oder der Säule einen Streifen (Tailing). Was ist die Ursache?
A: Streifenbildung bei polaren, heterocyclischen Verbindungen wie this compound auf Kieselgel ist häufig. Die sauren Silanolgruppen (Si-OH) auf der Oberfläche des Kieselgels interagieren stark mit der phenolischen -OH-Gruppe und dem sauren N-H-Proton des Indazolrings. Dies führt zu einer ungleichmäßigen Elution.
Lösung:
-
Modifizieren Sie die mobile Phase: Fügen Sie eine kleine Menge eines polaren, sauren Modifikators hinzu, um die Wechselwirkungen zu unterdrücken.
-
Essigsäure (AcOH): Das Hinzufügen von 0,5-1 % Essigsäure zum Eluenten (z. B. Ethylacetat/Hexan/1 % AcOH) protoniert die basischen Stellen auf dem Kieselgel und reduziert die starke Adsorption Ihrer Verbindung.
-
Methanol (MeOH): In einigen Fällen kann die Verwendung eines stärkeren polaren Lösungsmittels wie Methanol (z. B. Dichlormethan/Methanol-Gemische) helfen, die Verbindung effizienter zu eluieren.
-
F: Ich erhalte eine schlechte Trennung zwischen meinem Produkt und einer Verunreinigung. Wie kann ich sie verbessern?
A: Eine schlechte Trennung bedeutet, dass die Polaritäten der Verbindungen zu ähnlich für das gewählte Eluentensystem sind.
Lösung:
-
Optimieren Sie das Lösungsmittelsystem: Testen Sie verschiedene Lösungsmittelgemische mit unterschiedlichen Polaritäten und Selektivitäten. Ersetzen Sie beispielsweise Ethylacetat durch Aceton oder verwenden Sie ein ternäres System (z. B. Hexan/Ethylacetat/Dichlormethan). Das Ziel ist es, einen Retentionsfaktor (Rf) von etwa 0,3 für Ihre Zielverbindung auf der DC zu erreichen, mit maximalem Abstand zu den Verunreinigungen.[3]
-
Verwenden Sie eine längere Säule oder feineres Kieselgel: Dies erhöht die Anzahl der theoretischen Böden und verbessert die Auflösung, geht aber zu Lasten eines höheren Rückdrucks und längerer Laufzeiten.
F: Meine Verbindung scheint sich auf der Kieselgelsäule zu zersetzen. Was sind meine Optionen?
A: Die saure Natur von Kieselgel kann die Zersetzung empfindlicher Verbindungen, insbesondere solcher mit Nitrogruppen, katalysieren.[10]
Lösung:
-
Deaktivieren Sie das Kieselgel: Behandeln Sie das Kieselgel vor dem Packen mit einem organischen Amin. Stellen Sie eine Aufschlämmung des Kieselgels in Ihrem unpolaren Lösungsmittel her und fügen Sie ~1 % Triethylamin (TEA) hinzu. Dies neutralisiert die sauren Stellen.[11] Beachten Sie, dass dies die Rf-Werte drastisch verändern wird, also entwickeln Sie Ihre DC-Bedingungen entsprechend.
-
Verwenden Sie eine alternative stationäre Phase:
-
Aluminiumoxid (Al₂O₃): Es ist in basischen, neutralen und sauren Qualitäten erhältlich. Neutrales oder basisches Aluminiumoxid kann eine gute Alternative für säureempfindliche Verbindungen sein.
-
Umkehrphasen-Kieselgel (C18): Wenn die Verbindung in polaren Lösungsmitteln ausreichend löslich ist, kann die Umkehrphasen-Chromatographie eine ausgezeichnete Alternative sein.
-
Problembereich: Säure-Base-Extraktion
F: Ich habe während der Extraktion eine Emulsion gebildet. Wie kann ich sie aufbrechen?
A: Emulsionen sind häufig, wenn saure oder basische wässrige Lösungen mit organischen Lösungen geschüttelt werden, die polare Verbindungen enthalten.
Lösung:
-
Warten: Lassen Sie den Scheidetrichter eine Weile ungestört stehen. Manchmal löst sich die Emulsion von selbst auf.
-
Salz hinzufügen: Geben Sie eine gesättigte wässrige Natriumchlorid (NaCl)-Lösung (Sole) hinzu. Dies erhöht die Ionendichte der wässrigen Phase und hilft, die beiden Schichten zu trennen.[5]
-
Filtrieren: Filtrieren Sie die gesamte Mischung durch einen Stopfen aus Glaswolle oder Celite®, um die feinen Partikel aufzubrechen, die die Emulsion stabilisieren.
F: Meine Ausbeute nach der Säure-Base-Extraktion und dem Ausfällen ist sehr gering. Wo ist mein Produkt hin?
A: Ein Produktverlust kann an mehreren Stellen auftreten.
Lösung:
-
Überprüfen Sie den pH-Wert: Stellen Sie sicher, dass Sie während der Extraktion mit der Base einen ausreichend hohen pH-Wert (>11-12) erreichen, um die phenolische Gruppe vollständig zu deprotonieren. Überprüfen Sie nach der Trennung den pH-Wert der wässrigen Schicht.
-
Stellen Sie eine vollständige Ausfällung sicher: Beim Ansäuern, um das Produkt wieder auszufällen, stellen Sie sicher, dass Sie einen ausreichend niedrigen pH-Wert (< 4) erreichen. Überprüfen Sie dies mit pH-Papier. Fügen Sie die Säure langsam hinzu und kühlen Sie die Lösung in einem Eisbad, um die Löslichkeit des Produkts zu minimieren.
-
Extrahieren Sie die wässrige Schicht erneut: Nach dem Ausfällen und Filtrieren des Produkts extrahieren Sie das saure wässrige Filtrat erneut mit einem organischen Lösungsmittel (z. B. Ethylacetat), um eventuell gelöstes Produkt zurückzugewinnen.
Abschnitt 3: Detaillierte experimentelle Protokolle
Protokoll 1: Aufreinigung durch Umkristallisation
Dieses Protokoll geht davon aus, dass das Rohmaterial >85 % rein ist.
-
Lösungsmittelauswahl:
-
Testen Sie die Löslichkeit des Rohmaterials in kleinen Mengen in verschiedenen Lösungsmitteln (z. B. Ethanol, Methanol, Wasser, Ethylacetat, Toluol, Acetonitril) in einem Reagenzglas.
-
Ein ideales Lösungsmittel löst die Verbindung beim Erhitzen vollständig und beim Abkühlen nur minimal. Ethanol/Wasser- oder Methanol/Wasser-Gemische sind oft gute Ausgangspunkte.
-
-
Auflösung:
-
Geben Sie das Rohmaterial in einen Erlenmeyerkolben.
-
Fügen Sie die minimale Menge des gewählten heißen Lösungsmittels hinzu, um das Material gerade vollständig aufzulösen. Halten Sie die Lösung nahe am Siedepunkt.
-
-
Entfärbung (optional):
-
Wenn die Lösung stark gefärbt ist, nehmen Sie sie vom Herd und fügen Sie eine kleine Menge Aktivkohle hinzu.
-
Erhitzen Sie die Mischung einige Minuten lang zum Sieden.
-
-
Heißfiltration:
-
Filtrieren Sie die heiße Lösung schnell durch einen vorgewärmten Trichter mit gefaltetem Filterpapier, um die Aktivkohle und unlösliche Verunreinigungen zu entfernen.
-
-
Kristallisation:
-
Decken Sie das Filtrat mit einem Uhrglas ab und lassen Sie es langsam auf Raumtemperatur abkühlen.
-
Sobald die Kristalle zu wachsen beginnen, stellen Sie den Kolben in ein Eisbad, um die Kristallisation zu vervollständigen.
-
-
Isolierung und Trocknung:
-
Sammeln Sie die Kristalle durch Vakuumfiltration (Büchnertrichter).
-
Waschen Sie die Kristalle mit einer kleinen Menge eiskaltem, frischem Lösungsmittel.
-
Trocknen Sie die Kristalle im Vakuum, um das reine this compound zu erhalten.
-
Protokoll 2: Aufreinigung durch Kieselgel-Säulenchromatographie
-
Entwicklung der mobilen Phase:
-
Entwickeln Sie mithilfe von Dünnschichtchromatographie (DC) ein Lösungsmittelsystem (z. B. Hexan/Ethylacetat), das einen Rf-Wert von ~0,3 für this compound ergibt. Wenn eine Streifenbildung auftritt, fügen Sie 0,5-1 % Essigsäure hinzu.
-
-
Säulenpackung:
-
Packen Sie eine Säule geeigneter Größe (Verhältnis von Kieselgel zu Rohmaterial ca. 50:1 bis 100:1 nach Gewicht) als Aufschlämmung in der mobilen Phase.
-
-
Probenbeladung:
-
Lösen Sie das Rohmaterial in einer minimalen Menge des Eluenten oder eines stärkeren polaren Lösungsmittels (wie Dichlormethan oder Aceton).
-
Alternativ adsorbieren Sie das Rohmaterial auf einer kleinen Menge Kieselgel (Trockenbeladung), verdampfen das Lösungsmittel und geben das resultierende Pulver auf die gepackte Säule.
-
-
Elution und Fraktionssammlung:
-
Beginnen Sie mit der Elution der Säule mit der mobilen Phase und sammeln Sie Fraktionen.
-
Überwachen Sie die Elution durch DC, um die Fraktionen zu identifizieren, die das reine Produkt enthalten.
-
-
Isolierung:
-
Vereinigen Sie die reinen Fraktionen.
-
Entfernen Sie das Lösungsmittel unter reduziertem Druck mit einem Rotationsverdampfer, um das aufgereinigte Produkt zu erhalten.
-
Protokoll 3: Aufreinigung durch Säure-Base-Extraktion
-
Auflösung:
-
Lösen Sie das Rohmaterial in einem geeigneten organischen Lösungsmittel, das nicht mit Wasser mischbar ist (z. B. Ethylacetat oder Dichlormethan).
-
-
Basische Extraktion:
-
Überführen Sie die organische Lösung in einen Scheidetrichter.
-
Fügen Sie eine 1 M wässrige Natriumhydroxid (NaOH)-Lösung hinzu. Schütteln Sie den Trichter vorsichtig und entlüften Sie ihn häufig.
-
Die phenolische Verbindung wird deprotoniert und geht als Natriumsalz in die wässrige Schicht über.
-
Trennen Sie die untere wässrige Schicht. Extrahieren Sie die organische Schicht erneut mit frischer 1 M NaOH-Lösung, um eine vollständige Extraktion sicherzustellen.
-
-
Waschen (optional):
-
Die verbleibende organische Schicht enthält neutrale/basische Verunreinigungen und kann verworfen oder weiter analysiert werden.
-
-
Ansäuerung und Ausfällung:
-
Vereinigen Sie die wässrigen basischen Extrakte in einem Becherglas und kühlen Sie es in einem Eisbad.
-
Fügen Sie unter Rühren langsam und tropfenweise eine 2 M Salzsäure (HCl)-Lösung hinzu, bis die Lösung stark sauer ist (pH < 4, mit pH-Papier prüfen).
-
Das reine this compound sollte als fester Niederschlag ausfallen.
-
-
Isolierung:
-
Sammeln Sie den festen Niederschlag durch Vakuumfiltration.
-
Waschen Sie den Feststoff mit kaltem deionisiertem Wasser, um restliche Salze zu entfernen.
-
Trocknen Sie den Feststoff gründlich im Vakuum.
-
Abschnitt 4: Visualisierung des Arbeitsablaufs
Das folgende Diagramm zeigt einen Entscheidungsfindungs-Workflow für die Auswahl der geeigneten Aufreinigungsmethode.
Abbildung 1: Entscheidungs-Workflow für die Aufreinigung von this compound.
Abschnitt 5: Referenzen
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Abgerufen von --INVALID-LINK--
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Abgerufen von --INVALID-LINK--
-
ResearchGate. (2015). Can I use acid-base extraction for fractional of phenols and flavonoids from plant extract? Abgerufen von --INVALID-LINK--
-
Wikipedia. (n.d.). Acid–base extraction. Abgerufen von --INVALID-LINK--
-
Quora. (2019). How to extract phenol from an organic layer. Abgerufen von --INVALID-LINK--
-
BenchChem. (2025). Common side products in the synthesis of 5-amino-1H-indazol-6-ol and their removal. Abgerufen von --INVALID-LINK--
-
Organic Syntheses. (n.d.). 5-nitroindazole. Abgerufen von --INVALID-LINK--
-
Thermo Fisher Scientific. (2024). SAFETY DATA SHEET: 5-Nitro-1H-indazole. Abgerufen von --INVALID-LINK--
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Abgerufen von --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods. Abgerufen von --INVALID-LINK--
-
Industrial Chemicals. (n.d.). 5-Nitro-1H-indazole. Abgerufen von --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Abgerufen von --INVALID-LINK--
-
ChemicalBook. (n.d.). 5-Nitroindazole synthesis. Abgerufen von --INVALID-LINK--
-
Reddit. (2022). Struggling with the purification of a nitroaldol product. Abgerufen von --INVALID-LINK--
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Abgerufen von --INVALID-LINK--
-
BenchChem. (2025). Application Note: High-Purity Isolation of 6-Nitro-1H-indazole-3-carbaldehyde via Automated Flash Column Chromatography. Abgerufen von --INVALID-LINK--
-
BenchChem. (2025). Recommended storage conditions for 6-Nitro-1H-indazole-3-carbaldehyde. Abgerufen von --INVALID-LINK--
-
PubChem. (n.d.). This compound. Abgerufen von --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
- 8. Buy 5-Nitro-1H-Indazole at Affordable Price, Research-Grade Yellow Powder [forecastchemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. Purification [chem.rochester.edu]
- 11. reddit.com [reddit.com]
Technical Support Center: Optimizing Indazole Ring Formation
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into optimizing the reaction conditions for indazole ring formation. Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2][3] However, their synthesis can present challenges, from controlling regioselectivity to maximizing yield. This resource offers a structured approach to troubleshooting common issues and provides detailed protocols to enhance the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles in a question-and-answer format, delving into the root causes and providing actionable solutions.
Issue 1: Low or No Product Yield
Question: My indazole synthesis is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?
Answer: Low or nonexistent yields in indazole synthesis can stem from several factors, ranging from the choice of catalyst and solvent to the reaction temperature and stability of your starting materials.
Causality and Strategic Solutions:
-
Catalyst Inactivity or Incompatibility: Many modern indazole syntheses rely on transition metal catalysts, such as palladium or copper complexes.[4][5] Catalyst deactivation or the choice of an inappropriate catalyst system is a frequent cause of low yields. For instance, in palladium-catalyzed C-H activation/amination reactions, the oxidation state of the palladium is crucial for the catalytic cycle to proceed efficiently.[6]
-
Troubleshooting Steps:
-
Catalyst Screening: If using a palladium-catalyzed method, consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., phosphine-based ligands like dppf or t-Bu₃PHBF₄).[2][5]
-
Oxidant and Additive Optimization: In oxidative C-H activation, the choice of oxidant (e.g., Cu(OAc)₂, AgOAc) is critical for regenerating the active catalyst.[6] Experiment with different oxidants and additives to find the optimal combination for your substrate.
-
Metal-Free Alternatives: If metal-based catalysis is problematic, consider metal-free approaches, such as those utilizing hypervalent iodine reagents like PIFA ([bis-(trifluoroacetoxy)iodo]benzene), which can mediate oxidative C-N bond formation from arylhydrazones.[1][2]
-
-
-
Sub-optimal Reaction Temperature: The temperature can significantly impact the reaction rate and the stability of intermediates. Some cyclization reactions require elevated temperatures to overcome activation energy barriers, while excessively high temperatures can lead to decomposition of starting materials or products, resulting in decreased yields.[7]
-
Troubleshooting Steps:
-
Systematic Temperature Screening: Perform small-scale experiments at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 110 °C) to identify the optimal condition.[7]
-
Microwave-Assisted Synthesis: For certain reactions, microwave irradiation can offer rapid heating and improved yields, sometimes in shorter reaction times compared to conventional heating.[2]
-
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in solubilizing reactants, stabilizing intermediates, and influencing the reaction mechanism. Aprotic polar solvents like DMF, DMSO, and acetonitrile are commonly used and can significantly impact yield.[2][8][9]
The following workflow provides a logical approach to troubleshooting low-yield issues:
Caption: A decision-making workflow for troubleshooting low yields in indazole synthesis.
Issue 2: Poor Regioselectivity (Formation of N1 vs. N2 Isomers)
Question: My reaction is producing a mixture of 1H- and 2H-indazole isomers. How can I control the regioselectivity to obtain the desired product?
Answer: Controlling the regioselectivity of N-substitution is a common challenge in indazole synthesis. The formation of either the N1 or N2-substituted product is influenced by a delicate interplay of thermodynamic and kinetic factors, as well as steric and electronic effects of the substituents.[11][12][13][14]
Causality and Strategic Solutions:
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][15] Reactions run under conditions that allow for equilibration will often favor the N1-substituted product. Conversely, kinetically controlled reactions may favor the N2 isomer due to the higher accessibility of the N2 lone pair.[14]
-
Troubleshooting for N1-Selectivity (Thermodynamic Product):
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can promote equilibration towards the more stable N1-isomer.
-
Base and Solvent System: The choice of base and solvent can influence the position of the equilibrium. For N-alkylation, using sodium hydride (NaH) in a non-polar aprotic solvent like THF can favor N1-alkylation.[13][16]
-
-
Troubleshooting for N2-Selectivity (Kinetic Product):
-
Milder Conditions: Shorter reaction times and lower temperatures can trap the kinetically favored N2-product.
-
Specific Reagents and Catalysts: Certain synthetic methods are inherently selective for the 2H-indazole. For instance, copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide are known to produce 2H-indazoles.[2][10]
-
-
-
Steric and Electronic Effects: The substituents on the indazole ring or the incoming electrophile can sterically hinder approach to one of the nitrogen atoms, thereby directing substitution to the other. Electron-withdrawing or -donating groups on the benzene ring can also influence the nucleophilicity of the nitrogen atoms.[13]
| Strategy | Favored Isomer | Rationale | Key Parameters to Optimize |
| Thermodynamic Control | N1-substituted | Formation of the more stable isomer.[1][15] | Higher temperature, longer reaction time. |
| Kinetic Control | N2-substituted | Faster reaction at the more accessible N2 position.[14] | Lower temperature, shorter reaction time. |
| Directed C-H Activation | N1-substituted | A directing group guides the reaction to the N1 position.[12] | Choice of directing group and catalyst. |
| Specific Catalytic Systems | N2-substituted | Certain catalysts, like specific copper systems, favor N2-product formation.[2][10] | Catalyst, ligand, and solvent selection. |
Issue 3: Formation of Side Products
Question: I am observing significant formation of side products such as hydrazones, dimers, or indazolones. How can I minimize these impurities?
Answer: The formation of side products is often a consequence of incomplete cyclization, over-oxidation, or competing reaction pathways. Understanding the mechanism of your specific reaction is key to mitigating these issues.[16]
Causality and Strategic Solutions:
-
Incomplete Cyclization Leading to Hydrazone Intermediates: In many syntheses that proceed through a hydrazone intermediate, if the final ring-closing step is slow or inefficient, the hydrazone may be isolated as a major byproduct.[2]
-
Troubleshooting Steps:
-
Optimize Cyclization Conditions: Increase the temperature or change the catalyst/reagent responsible for the cyclization step. For example, in palladium-catalyzed cyclizations of hydrazones, ensuring the catalyst is active is paramount.[6]
-
Acid or Base Promotion: In some cases, the cyclization can be promoted by the addition of an acid or base.[2]
-
-
-
Dimerization and Polymeric Impurities: These can arise from intermolecular reactions competing with the desired intramolecular cyclization.
-
Troubleshooting Steps:
-
High Dilution: Running the reaction at a lower concentration can favor the intramolecular pathway over intermolecular side reactions.
-
Controlled Addition of Reagents: Slow addition of one of the reactants can maintain a low instantaneous concentration, further discouraging dimerization.
-
-
-
Formation of Indazolones (Oxidative Side Products): In some cases, over-oxidation or reaction with atmospheric oxygen can lead to the formation of indazolone byproducts.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.[17]
-
Control of Oxidant Stoichiometry: If an oxidant is used in the reaction, carefully control its stoichiometry to avoid over-oxidation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for indazole synthesis?
A1: A wide variety of starting materials can be employed, depending on the desired substitution pattern. Common precursors include o-haloaryl N-sulfonylhydrazones,[1][4] arylhydrazones,[1] 2-bromobenzaldehydes,[2][10] and azobenzenes.[1] The choice of starting material dictates the overall synthetic strategy.
Q2: How do I monitor the progress of my indazole synthesis reaction?
A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used. Staining with a UV lamp is usually effective for visualizing the aromatic indazole product on a TLC plate.
Q3: Are there any "green" or more environmentally friendly methods for indazole synthesis?
A3: Yes, there is growing interest in developing more sustainable synthetic methods. This includes the use of metal-free reaction conditions,[2] employing greener solvents like polyethylene glycol (PEG),[10] and utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.[2]
Q4: I need to synthesize a specific substituted indazole. How do I choose the best synthetic route?
A4: The choice of synthetic route depends on several factors:
-
Desired Substitution Pattern: Some methods are better suited for introducing substituents at specific positions (e.g., C3, N1, or N2).
-
Availability and Cost of Starting Materials: Consider the commercial availability and cost of the necessary precursors.
-
Functional Group Tolerance: If your target molecule contains sensitive functional groups, you will need to choose a method with mild reaction conditions.[2]
-
Scalability: If you plan to synthesize a large quantity of the compound, the scalability of the reaction is an important consideration.
The following diagram illustrates a general decision-making process for selecting a synthetic route:
Caption: Decision tree for selecting an appropriate indazole synthesis strategy.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of a Halo-Indazole
This protocol is adapted for the functionalization of a pre-formed indazole core, a common strategy in medicinal chemistry for creating libraries of analogues.[18][19]
Materials:
-
Halo-indazole (e.g., 4-Iodo-3-methyl-1H-indazole) (1.0 equiv)
-
Aryl- or vinylboronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)
-
Microwave vial
Procedure:
-
To a microwave vial, add the halo-indazole (1.0 equiv), the desired boronic acid or ester (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).[18]
-
Add the solvent mixture (e.g., 4:1 dioxane/water).
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 120-150 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.[18]
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. benchchem.com [benchchem.com]
- 5. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of indazoles from 2-formylphenylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04056A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 2H-Indazole synthesis [organic-chemistry.org]
- 11. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. US6998489B2 - Methods of making indazoles - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges with 5-Nitro-1H-indazol-6-ol
Welcome to the technical support center for 5-Nitro-1H-indazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overcoming solubility issues encountered during in vitro and in vivo assays. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful integration of this compound into your research.
Introduction: Understanding the Solubility Profile of this compound
This compound is a heterocyclic organic compound with a molecular weight of 179.13 g/mol .[1] Its structure, which includes an indazole core, a nitro group, and a phenolic hydroxyl group, presents a unique solubility challenge. The aromatic rings contribute to its hydrophobicity, while the polar nitro and hydroxyl groups offer opportunities for solubilization in polar solvents and pH-dependent solubility. A key physicochemical parameter is its computed XLogP3 of 1.6, indicating a degree of lipophilicity that can lead to poor aqueous solubility.[1]
This guide will walk you through the principles and practical steps to effectively work with this compound, ensuring reproducible and reliable assay results.
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for dissolving this compound?
A1: For initial stock solutions, a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) is recommended. DMSO is a powerful solvent capable of dissolving a wide range of organic compounds.[2] It is advisable to prepare a high-concentration stock solution, for example, at 10-50 mM, which can then be serially diluted for your experiments. Always ensure the compound is fully dissolved before use.
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening and what can I do?
A2: This phenomenon, often called "crashing out," is common for compounds with low aqueous solubility.[3] It occurs because the compound is much less soluble in the aqueous buffer than in the concentrated DMSO stock. When the DMSO stock is diluted into the buffer, the solvent environment abruptly changes, causing the compound to exceed its solubility limit and precipitate.[3]
To prevent this, consider the following:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 1%, as higher concentrations can be toxic to cells and may interfere with enzyme activity.[4]
-
Use a serial dilution strategy: Instead of a single large dilution, perform a series of smaller dilutions.
-
Modify the assay buffer: Adjusting the pH or including solubilizing agents in the buffer can increase the compound's solubility.
Q3: How does pH affect the solubility of this compound?
A3: As a phenolic compound, the solubility of this compound is expected to be highly pH-dependent. The hydroxyl group can be deprotonated at alkaline pH, forming a more soluble phenoxide ion. Conversely, in very acidic conditions, the nitrogen atoms on the indazole ring can be protonated, which may also increase solubility. Therefore, you may observe higher solubility at pH values above 8 and below 3. It is crucial to determine the optimal pH for your specific assay that balances compound solubility with the biological requirements of your system.
Q4: Are there alternatives to DMSO for solubilizing this compound?
A4: Yes, other polar aprotic solvents like N,N-dimethylformamide (DMF) or polar protic solvents like ethanol can be used. However, their compatibility with your specific assay must be verified. For some applications, co-solvent systems or formulation strategies using solubilizing agents like cyclodextrins can be effective.[5][6] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[5][6][7]
Q5: How can I determine the maximum soluble concentration of this compound in my assay buffer?
A5: You can perform a kinetic solubility assay. This involves preparing a serial dilution of your compound in DMSO and then adding a small volume of each concentration to your assay buffer. The solutions are then inspected for precipitation, often by visual inspection, light scattering, or nephelometry. This will give you a good working range for your compound's solubility under your specific assay conditions.[8]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to resolving common solubility-related problems.
Problem 1: Immediate Precipitation Upon Dilution of DMSO Stock
-
Symptom: A cloudy or particulate precipitate forms immediately after adding the DMSO stock of this compound to the aqueous assay buffer.
-
Root Cause Analysis: The aqueous solubility of the compound has been exceeded due to a rapid solvent shift.[3]
-
Solutions:
-
Reduce Final Concentration: Determine the highest tolerable concentration of the compound in your assay buffer through a solubility test.
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5% for cell-based assays.[3]
-
pH Adjustment: If your assay allows, test the solubility of the compound in buffers with different pH values. An increase in pH may significantly improve solubility.
-
Use of Co-solvents: In some biochemical assays, the addition of a small percentage of a water-miscible organic co-solvent to the final assay buffer can help maintain solubility.
-
Incorporate Solubilizing Agents: Consider the use of cyclodextrins or non-ionic surfactants (e.g., Tween-20, Triton X-100) in your buffer, ensuring they do not interfere with your assay.[9]
-
Problem 2: Delayed Precipitation During Incubation
-
Symptom: The assay solution is initially clear, but a precipitate forms over time, especially during incubation at 37°C.
-
Root Cause Analysis:
-
Temperature Effects: The solubility of some compounds decreases at higher temperatures.[3]
-
Compound Instability: The compound may be degrading over time under the assay conditions.
-
Interaction with Assay Components: The compound may be binding to proteins or other components in the assay medium, leading to aggregation and precipitation.[3]
-
-
Solutions:
-
Pre-warm the Assay Buffer: Before adding the compound, ensure your assay buffer is at the incubation temperature.
-
Assess Compound Stability: Perform a time-course experiment to check for compound degradation under your assay conditions using a method like HPLC. The nitroaromatic structure may be susceptible to degradation under certain pH and light conditions.[10]
-
Include Serum or BSA: In cell-based assays, the presence of serum proteins can sometimes help to solubilize hydrophobic compounds. For biochemical assays, the addition of a carrier protein like bovine serum albumin (BSA) might prevent non-specific binding and precipitation.
-
Reduce Incubation Time: If the compound is unstable, reducing the incubation time may be necessary.
-
Problem 3: Inconsistent or Non-Reproducible Assay Results
-
Symptom: High variability between replicate wells or experiments.
-
Root Cause Analysis: Inconsistent solubility or precipitation of the compound is a likely cause. If the compound is not fully dissolved, the actual concentration in solution will vary.
-
Solutions:
-
Ensure Complete Dissolution of Stock: Always visually inspect your DMSO stock solution to ensure there is no undissolved material. Gentle warming or sonication may be required.
-
Vortex During Dilution: When adding the DMSO stock to the aqueous buffer, vortex or mix the solution immediately and thoroughly to ensure rapid and uniform dispersion.
-
Prepare Fresh Dilutions: Avoid using old dilutions of the compound, as it may have precipitated out of solution over time.
-
Filter the Final Solution: For biochemical assays, passing the final compound solution through a 0.22 µm filter can remove any small, undissolved particles.
-
Data Presentation
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | The polar nature of the solvent can interact with the nitro and hydroxyl groups, and the aprotic nature is suitable for the aromatic core. |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The hydroxyl group can form hydrogen bonds, but the hydrophobic indazole ring limits solubility, especially in water. Solubility is expected to be higher in alcohols. |
| Nonpolar | Hexane, Toluene | Very Low | The compound's polarity from the nitro and hydroxyl groups makes it poorly soluble in nonpolar solvents. |
Note: This table is based on the chemical structure and general principles of solubility. Experimental verification is highly recommended.
Table 2: Comparison of Solubilization Strategies
| Strategy | Advantages | Disadvantages | Best For |
| DMSO | High solubilizing power for many organic compounds. | Can be toxic to cells at higher concentrations; may interfere with some assays.[4] | Initial high-concentration stock solutions. |
| pH Adjustment | Can significantly increase the solubility of ionizable compounds. | May not be compatible with the pH requirements of the biological assay. | Assays with a flexible pH range. |
| Co-solvents | Can increase the solubility of compounds in aqueous solutions. | May affect enzyme activity or cell viability. | Biochemical assays where solvent effects have been validated. |
| Cyclodextrins | Low toxicity; can effectively encapsulate and solubilize hydrophobic compounds.[5][6] | May alter the free concentration of the compound; potential for interference in some assays. | Cell-based and in vivo studies where DMSO is not ideal. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh out 1.79 mg of this compound.
-
Add 1 mL of high-purity DMSO.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
-
Prepare a serial dilution of your 10 mM stock solution of this compound in DMSO (e.g., from 10 mM down to 10 µM).
-
In a clear 96-well plate, add 98 µL of your assay buffer to each well.
-
Add 2 µL of each DMSO dilution of your compound to the corresponding wells of the 96-well plate. This will result in a 1:50 dilution and a final DMSO concentration of 2%.
-
Mix the plate gently on a plate shaker for 1-2 minutes.
-
Incubate the plate at room temperature for 1-2 hours.
-
Visually inspect the wells for any signs of precipitation against a dark background. You can also use a plate reader to measure light scattering at a wavelength such as 600 nm.
-
The highest concentration that remains clear is your approximate kinetic solubility limit under these conditions.
Visualizations
Diagram 1: Workflow for Troubleshooting Compound Precipitation
Caption: A decision tree for troubleshooting precipitation issues.
Diagram 2: Solubilization Strategy Selection
Caption: A flowchart for selecting an appropriate solubilization strategy.
References
- 1. This compound | C7H5N3O3 | CID 86280258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 5-Nitro-1H-indazol-6-ol
Welcome to the technical support center for the synthesis of 5-Nitro-1H-indazol-6-ol. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this synthesis. We understand that achieving high yield and purity can be challenging. This document provides in-depth, field-proven insights and detailed protocols to help you navigate common experimental hurdles.
Section 1: Synthesis Overview and Key Mechanistic Considerations
The most direct and common approach to synthesizing this compound is through the electrophilic nitration of 1H-indazol-6-ol. While seemingly straightforward, this reaction is governed by the complex interplay of directing effects from the fused heterocyclic ring system and the hydroxyl group. The indazole nucleus is electron-rich, and the hydroxyl group is a potent ortho-, para-director. This creates a competitive environment for the incoming nitro group, making regioselectivity a primary challenge.
The general reaction scheme is as follows:
Caption: Proposed synthetic pathway for this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My overall yield is extremely low, and the crude product is a dark, tarry mixture. What's going wrong?
Answer: This is the most common issue and typically points to two primary problems: over-nitration (dinitration) and oxidative decomposition of the starting material or product. Both are highly temperature-dependent.
-
Causality: The indazole ring system and the phenolic hydroxyl group are highly activated, making them susceptible to strong oxidizing conditions. The standard nitrating mixture (HNO₃/H₂SO₄) is a powerful oxidant. If the reaction temperature rises even slightly above the optimal range (0-5°C), side reactions will dominate.[1] Higher temperatures provide the activation energy needed for the formation of undesired isomers and decomposition pathways.
-
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature rigorously between 0-5°C using an ice-salt bath. Use a digital thermometer to monitor the internal temperature of the reaction flask, not just the bath.
-
Slow, Controlled Addition: Add the nitrating agent dropwise and very slowly to the solution of 1H-indazol-6-ol in sulfuric acid. This allows the heat generated by the exothermic reaction to dissipate effectively.[1]
-
Quenching: Pour the reaction mixture onto crushed ice immediately after the reaction is complete (as determined by TLC) to rapidly halt the reaction and prevent further side reactions during workup.
-
Question 2: I'm getting a mixture of isomers. How can I improve the regioselectivity to favor the 5-nitro product?
Answer: Achieving high regioselectivity is critical. The hydroxyl group at position 6 directs ortho- and para- to itself (positions 5 and 7), while the indazole ring has its own directing preferences. The formation of 7-nitro and potentially 4-nitro isomers can significantly reduce the yield of the desired 5-nitro product.
-
Causality: The electronic properties of the indazole ring and the steric environment around each potential substitution site influence the final isomer ratio. The 5-position is electronically favored due to stabilization from the hydroxyl group, but the 7-position is also activated. The choice of reaction conditions can modulate this selectivity.
-
Solutions:
-
Optimize the Mixed Acid Ratio: Carefully control the ratio of nitric acid to sulfuric acid. A higher concentration of sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), but an excessive amount can also lead to sulfonation or decomposition. Start with established ratios and adjust based on your results.
-
Alternative Nitrating Agents: For sensitive substrates, consider milder nitrating agents. Reagents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or guanidinium nitrate can sometimes offer better regioselectivity and milder conditions, reducing degradation.
-
Purification: If a mixture is unavoidable, meticulous purification is necessary. Column chromatography using a hexane/ethyl acetate gradient is often effective in separating the 5-nitro isomer from other regioisomers.[2]
-
Question 3: My post-reaction analysis (TLC/HPLC) shows a significant amount of unreacted 1H-indazol-6-ol. How can I drive the reaction to completion?
Answer: An incomplete reaction suggests either insufficient activation of the electrophile or a shortened reaction time.
-
Causality: The nitration may stall if the concentration of the active nitronium ion is too low or if the reaction is not allowed to proceed for a sufficient duration at the optimal temperature.
-
Solutions:
-
Check Reagent Quality: Ensure your nitric acid and sulfuric acid are of high purity and appropriate concentration. Water content can reduce the effectiveness of the nitrating mixture.
-
Increase Reaction Time: While maintaining the strict 0-5°C temperature, consider extending the reaction time. Monitor the reaction's progress every 30 minutes using Thin Layer Chromatography (TLC).[2] The reaction is complete when the spot corresponding to the starting material has disappeared or is very faint.
-
Stoichiometry: Ensure you are using a slight excess (e.g., 1.05 to 1.1 equivalents) of nitric acid. A large excess should be avoided as it increases the risk of dinitration and side reactions.
-
Question 4: How can I effectively purify the crude product away from acidic residue and colored impurities?
Answer: Proper workup and purification are essential for obtaining a high-purity product.
-
Causality: The crude product is often contaminated with residual sulfuric acid, which can char the product upon attempts to dry it, and various colored byproducts from oxidation.
-
Solutions:
-
Neutralization and Washing: After quenching the reaction on ice, the precipitated solid should be filtered and washed extensively with cold water until the washings are neutral (test with pH paper). This removes the majority of the residual acid.
-
Recrystallization: This is a powerful technique for purification. Recrystallizing the crude, washed product from a suitable solvent like methanol or an ethanol/water mixture can yield pale yellow needles of pure this compound.[3]
-
Charcoal Treatment: If the product is still highly colored after washing, you can add a small amount of activated decolorizing charcoal during the recrystallization step to adsorb colored impurities.[3] Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What analytical techniques are best for monitoring the reaction and characterizing the product? A1: Thin Layer Chromatography (TLC) is indispensable for real-time reaction monitoring to track the consumption of starting material and the formation of the product.[2] For final product characterization and purity assessment, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are standard.
Q2: How critical is the order of reagent addition? A2: It is extremely critical. The standard and safest procedure is to first dissolve the 1H-indazol-6-ol in cold, concentrated sulfuric acid and then add the nitric acid (or a pre-cooled nitrating mixture) dropwise to this solution. Never add sulfuric acid to nitric acid rapidly, and never add the substrate to the hot nitrating mixture.
Q3: Can I use a different starting material? A3: Yes, multi-step routes exist. For example, one could start with 4-hydroxy-2-methylaniline, protect the hydroxyl group (e.g., as a benzyl ether), perform nitration, then cyclize to form the indazole ring using sodium nitrite, and finally deprotect the hydroxyl group.[2] However, this is a much longer sequence. The direct nitration of 1H-indazol-6-ol is more atom-economical if the regioselectivity can be controlled.
Section 4: Optimized Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-indazol-6-ol (1.0 eq) in concentrated sulfuric acid (approx. 5-10 mL per gram of substrate) at room temperature.
-
Cooling: Cool the solution to 0-5°C in an ice-salt bath. Ensure the internal temperature is stable.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid (2 vol. relative to HNO₃) dropwise to the stirred solution over 30-60 minutes. Critically, ensure the internal temperature does not exceed 5°C.[1]
-
Reaction: Stir the mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing: Wash the filtered solid thoroughly with copious amounts of cold water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50°C).
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude, dry this compound in a flask and add a minimal amount of boiling methanol or ethanol to just dissolve the solid.[3]
-
Decolorization (Optional): If the solution is highly colored, add a small spatula tip of activated charcoal, and boil for another 2-3 minutes.
-
Filtration: Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal (if used) and any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry to a constant weight.
Section 5: Data Summary Table
The following table summarizes the impact of key parameters on the reaction outcome.
| Parameter | Sub-Optimal Condition | Consequence | Optimized Condition | Expected Outcome |
| Temperature | > 10°C | Low yield, tar formation, dinitration[1] | 0-5°C | Minimized side products, higher purity |
| Reagent Addition | Rapid addition | Exothermic runaway, decomposition | Slow, dropwise addition[1] | Controlled reaction, improved safety & yield |
| Reaction Time | Too short | Incomplete conversion | Monitored by TLC to completion[2] | Maximized conversion of starting material |
| Work-up | Insufficient washing | Acidic, unstable product | Wash until neutral pH | Stable, pure product ready for next step |
Section 6: Visual Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing and solving low-yield issues.
Caption: A decision-making workflow for troubleshooting low yield.
References
Troubleshooting unexpected results in biological assays with 5-Nitro-1H-indazol-6-ol
Welcome to the technical support center for researchers utilizing 5-Nitro-1H-indazol-6-ol. This guide is designed to provide expert-driven insights and practical troubleshooting advice to address unexpected results in your biological assays. As scientists, we understand that unanticipated outcomes are a part of the discovery process. This resource is structured to help you navigate these challenges by understanding the chemical biology of this compound and its potential interactions within your experimental systems.
I. Troubleshooting Guide: Addressing Unexpected Assay Results
This section is formatted in a question-and-answer style to directly address specific issues you may encounter.
Issue 1: Inconsistent Potency or Activity (IC50/EC50 Shifts)
Question: My IC50/EC50 values for this compound are fluctuating between experiments. What could be the cause?
Inconsistent potency is a frequent challenge and can often be traced back to the stability and solubility of the compound in your assay system.
Potential Causes & Troubleshooting Steps:
-
Compound Stability: The nitro- and hydroxyl-substituted indazole core can be susceptible to degradation under certain conditions. Aromatic nitro compounds can be light-sensitive, and the overall stability can be pH-dependent.[1]
-
Recommendation: Prepare fresh stock solutions of this compound in a high-quality, anhydrous solvent like DMSO.[2] Aliquot and store at -20°C or -80°C, protected from light.[3] Avoid repeated freeze-thaw cycles.
-
Protocol: To assess stability in your assay buffer, incubate the compound in the buffer for the duration of your experiment, and then analyze for degradation products by HPLC.
-
-
Solubility Issues: While soluble in DMSO, this compound's aqueous solubility might be limited, leading to precipitation in your assay medium, especially at higher concentrations. The PubChem entry for the related compound 5-nitroindazole indicates a low aqueous solubility of 14.2 µg/mL.[4]
-
Recommendation: Visually inspect your working solutions for any signs of precipitation. Determine the critical micelle concentration (CMC) in your specific assay buffer if aggregation is suspected.
-
Protocol: Perform a simple solubility test by preparing a serial dilution of your compound in the final assay buffer. After a short incubation, centrifuge the samples and measure the concentration of the supernatant by UV-Vis spectrophotometry or HPLC to determine the solubility limit.
-
-
Redox Cycling: The nitroaromatic structure of this compound can undergo enzymatic reduction to form nitro radical anions. These radicals can then react with molecular oxygen to generate reactive oxygen species (ROS), a process known as redox cycling. This can lead to off-target effects and apparent activity, especially in cell-based assays.
-
Recommendation: Include antioxidants, such as N-acetylcysteine (NAC), in your cell-based assays as a control to see if the observed effect is mitigated.
-
Protocol: To test for redox activity, you can use a cell-free assay with a reducing agent (like DTT) and a redox-sensitive dye (e.g., resazurin) to see if your compound can catalytically turn over the substrate.
-
Issue 2: High Background Signal in Assays
Question: I am observing a high background signal in my fluorescence- or colorimetric-based assay when using this compound. Why is this happening?
High background can be a significant issue, masking the true signal from your biological system. For nitroaromatic compounds, this can stem from their intrinsic properties.
Potential Causes & Troubleshooting Steps:
-
Compound's Intrinsic Color: this compound is a yellow powder.[5] In solution, it can impart a yellow color, which can interfere with colorimetric assays that measure absorbance in the blue-yellow range (e.g., MTT, Bradford).
-
Recommendation: Run a control plate with the compound in assay buffer alone (no cells or target protein) to measure its absorbance at the wavelength of your assay. Subtract this background absorbance from your experimental values.
-
-
Autofluorescence: Some nitro-containing compounds have been shown to be fluorescent.[6] This intrinsic fluorescence can interfere with fluorescence-based assays.
-
Recommendation: Measure the fluorescence of your compound in the assay buffer at the excitation and emission wavelengths of your assay. If it is fluorescent, consider using a different detection method or a fluorescent dye with a spectral profile that does not overlap with your compound.
-
-
Light Scattering: At concentrations above its solubility limit, this compound may form aggregates that can scatter light, leading to artificially high absorbance or fluorescence readings.[7]
-
Recommendation: Ensure your compound is fully dissolved in the assay buffer. The inclusion of a non-ionic detergent like Triton X-100 (at a concentration below its CMC) can sometimes help prevent aggregation.[7]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended way to prepare stock solutions of this compound?
It is best to prepare a high-concentration stock solution (e.g., 10-50 mM) in a dry, high-quality solvent like DMSO.[2] Store this stock solution in small aliquots at -20°C or -80°C and protect it from light.[3] When preparing working solutions, dilute the DMSO stock into your aqueous assay buffer. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: How should I handle and store solid this compound?
The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[8] For long-term storage, refrigeration (2-8°C) is recommended.[3]
Q3: Are there known off-target effects of this compound?
While specific off-target activities for this compound are not extensively documented in the provided search results, the nitroaromatic scaffold is known to have the potential for redox cycling and generation of reactive oxygen species, which can lead to non-specific cellular effects. Additionally, indazole derivatives have been shown to interact with a variety of biological targets. Therefore, it is crucial to perform appropriate control experiments to validate that the observed biological effect is due to the intended mechanism of action.
Q4: Can this compound interfere with protein quantification assays?
Yes, due to its color, it can interfere with colorimetric protein assays like the Bradford assay, which relies on a shift in the absorbance of Coomassie dye. It is advisable to use a protein quantification method that is less susceptible to interference from colored compounds, such as a BCA assay, or to include appropriate compound-only controls.
III. Data and Protocols
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 5-Nitro-1H-indazole | 6-Nitro-1H-indazole |
| Molecular Formula | C₇H₅N₃O₃ | C₇H₅N₃O₂ | C₇H₅N₃O₂ |
| Molecular Weight | 179.13 g/mol [5] | 163.14 g/mol [9] | 163.13 g/mol [10] |
| Appearance | Yellowish solid[5] | Light cream powder[11] | Yellow solid |
| Melting Point | Not available | 204-208 °C[9] | Not available |
| Aqueous Solubility | Not available | 14.2 µg/mL[4] | Not available |
Protocol 1: General Assay Interference Screening
This protocol, adapted from the principles outlined in the CLSI guidelines, can help identify if this compound is interfering with your assay readout.[12]
Objective: To determine if this compound produces a signal or interferes with the detection method in the absence of the biological target.
Materials:
-
This compound stock solution (in DMSO)
-
Assay buffer
-
Detection reagents (e.g., substrate for colorimetric or fluorescent readout)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in your assay buffer, covering the concentration range used in your experiments. Include a vehicle control (DMSO in assay buffer).
-
Add the detection reagents to the wells containing the compound dilutions and the vehicle control.
-
Incubate the plate according to your standard assay protocol.
-
Read the plate on a microplate reader at the appropriate wavelength(s).
-
Analysis: If you observe a concentration-dependent signal in the absence of your biological target, it indicates that the compound is interfering with your assay's detection system.
IV. Visualizations
Diagram 1: Troubleshooting Workflow for Inconsistent Potency
Caption: A logical workflow for troubleshooting inconsistent potency of this compound.
Diagram 2: Potential Mechanisms of Assay Interference
Caption: Potential mechanisms of assay interference by this compound.
V. References
-
Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. (2015, September 18). Retrieved from --INVALID-LINK--
-
Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017, July 26). Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific Chemicals, Inc. - SAFETY DATA SHEET for 5-Nitro-1H-indazole. (2024, March 29). Retrieved from --INVALID-LINK--
-
5-Nitro-1H-indazole | 5401-94-5. Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
A Technical Guide to the Solubility of 6-Nitro-1H-indazole-3-carbaldehyde in Common Laboratory Solvents - Benchchem. Retrieved from --INVALID-LINK--
-
6-Nitroindazole - Santa Cruz Biotechnology. Retrieved from --INVALID-LINK--
-
Interference Testing: Tips for a Successful Screening Experiment - Sun Diagnostics. Retrieved from --INVALID-LINK--
-
Clinical Laboratory Testing Interference | CLSI. (2019, June 3). Retrieved from --INVALID-LINK--
-
5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem. Retrieved from --INVALID-LINK--
-
6-Nitro-1H-indazole - SAFETY DATA SHEET. (2024, March 29). Retrieved from --INVALID-LINK--
-
Recommended storage conditions for 6-Nitro-1H-indazole-3-carbaldehyde - Benchchem. Retrieved from --INVALID-LINK--
-
DMSO concentration in cell culture? Precipitating while PBS is added? - ResearchGate. (2021, February 12). Retrieved from --INVALID-LINK--
-
(PDF) Interference with Clinical Laboratory analyses - ResearchGate. (2025, August 9). Retrieved from --INVALID-LINK--
-
1H-Indazole, 6-nitro- - the NIST WebBook. Retrieved from --INVALID-LINK--
-
6-Nitro-1H-indazol-5-ol. Retrieved from --INVALID-LINK--
-
vi20069 6-nitro-1h-indazole - VSNCHEM. Retrieved from --INVALID-LINK--
-
6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem. Retrieved from --INVALID-LINK--
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. (2022, April 11). Retrieved from --INVALID-LINK--
-
1H-Indazole, 6-nitro- - the NIST WebBook. Retrieved from --INVALID-LINK--
-
Synthesis of new fluorescent compounds from 5-nitro-1H- indazole - Semantic Scholar. Retrieved from --INVALID-LINK--
-
Stability issues of 6-Nitro-1H-indazole-3-carbaldehyde in solution - Benchchem. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Nitro-1H-indazol-5-ol [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 5-Nitro-1H-indazole | 5401-94-5 [sigmaaldrich.com]
- 10. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. Clinical Laboratory Testing Interference | CLSI [clsi.org]
Technical Support Center: Enhancing the Long-Term Stability of 5-Nitro-1H-indazol-6-ol
Welcome to the technical support center for 5-Nitro-1H-indazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the long-term storage stability of this compound. By understanding the inherent chemical liabilities of this compound, you can implement strategies to mitigate degradation and ensure the integrity of your valuable research materials.
Understanding the Molecule: Inherent Instabilities
This compound is a heterocyclic compound featuring both a nitro group and a phenolic hydroxyl group.[1] This combination of functional groups, while crucial for its intended biological activity, also presents specific stability challenges. The electron-withdrawing nature of the nitro group can influence the reactivity of the entire molecule, while phenolic compounds are well-known for their susceptibility to oxidation.[2][3]
Key Molecular Features and Potential Stability Concerns:
-
Phenolic Hydroxyl Group (-OH): Prone to oxidation, which can be catalyzed by light, heat, and trace metal ions. This can lead to the formation of colored degradation products (quinones and polymeric materials).
-
Nitro Group (-NO2): A strong electron-withdrawing group that can impact the overall electronic structure of the indazole ring system. While generally stable, nitroaromatic compounds can be susceptible to reduction under certain conditions.[3][4]
-
Indazole Ring System: A bicyclic aromatic system that can be subject to various chemical transformations, though it is generally more stable than the appended functional groups.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of this compound.
Q1: My solid sample of this compound has changed color over time, from a pale yellow to a brownish hue. What is causing this, and is the material still usable?
A1: The color change you are observing is a strong indicator of degradation, likely due to the oxidation of the phenolic hydroxyl group. Phenols are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[2] This process often forms highly colored quinone-type structures and, eventually, polymeric materials.
Is it still usable? The usability of the material depends on the extent of degradation and the tolerance of your specific application for impurities. It is highly recommended to assess the purity of the discolored sample using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), before use.[5][6] For applications requiring high purity, such as in vitro biological assays or reference standard preparation, using a discolored sample is not advised.
Q2: What are the optimal storage conditions for solid this compound to ensure maximum long-term stability?
A2: To minimize degradation, this compound should be stored under conditions that protect it from pro-degradative environmental factors.[7]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of chemical degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to oxygen, thereby inhibiting oxidative degradation. |
| Light | Amber glass vial or opaque container | Protects the compound from photolytic degradation. |
| Moisture | Tightly sealed container with a desiccant | Prevents hydrolysis and potential moisture-mediated degradation pathways. |
Q3: I need to prepare a stock solution of this compound for my experiments. What is the best solvent, and how should I store the solution?
A3: The choice of solvent is critical for maintaining the stability of this compound in solution.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of polar compounds. For working solutions, a buffer system appropriate for your assay should be used.
-
Solvents to Avoid: Protic solvents like methanol and ethanol can potentially react with the compound over time, especially if not of high purity. Avoid aqueous solutions with a high pH, as this can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.[8]
-
Solution Storage: Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in aluminum foil. Before use, allow the aliquot to thaw completely and come to room temperature.
Q4: Can I use antioxidants to stabilize my solutions of this compound?
A4: Yes, the addition of antioxidants can be an effective strategy to prevent oxidative degradation in solution, particularly for aqueous-based working solutions.
-
Common Antioxidants: Ascorbic acid or butylated hydroxytoluene (BHT) can be added at low concentrations (e.g., 0.01-0.1%) to scavenge free radicals and inhibit oxidation.
-
Considerations: Ensure that the chosen antioxidant does not interfere with your downstream experimental assays. It is advisable to run a control experiment with the antioxidant alone to confirm its compatibility.
Troubleshooting Guide: Addressing Stability Issues
This section provides a structured approach to identifying and resolving common stability-related problems encountered during experiments with this compound.
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: You observe significant variability in your assay results (e.g., IC50 values) between experiments conducted on different days using the same stock solution.
-
Potential Cause: Degradation of this compound in your stock or working solutions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
-
Symptom: During purity analysis of a stored sample, you observe new, unidentified peaks in the HPLC chromatogram that were not present in the initial analysis.
-
Potential Cause: Formation of degradation products.
-
Analytical Approach to Identification:
-
Characterize the Degradants:
-
LC-MS Analysis: Couple your HPLC to a mass spectrometer to obtain the molecular weights of the impurity peaks. This can provide initial clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).
-
Forced Degradation Studies: Intentionally expose fresh this compound to harsh conditions (e.g., high heat, strong light, oxidative stress with H2O2, acidic and basic conditions) to accelerate degradation. Analyze these stressed samples by HPLC and compare the resulting degradant profiles to your stored sample. This can help identify the specific degradation pathway.
-
Caption: Workflow for identifying degradation products.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general starting point for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Data Analysis: Calculate purity as the area percentage of the main peak relative to the total area of all peaks.
References
- 1. This compound | C7H5N3O3 | CID 86280258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. gmpplastic.com [gmpplastic.com]
- 8. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Regioisomer Formation During Indazole Synthesis
A-Technical-Guide-for-Researchers, and-Drug-Development-Professionals
The synthesis of indazole derivatives is a cornerstone of modern medicinal chemistry, with this heterocyclic scaffold being integral to a multitude of therapeutic agents. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) in the indazole ring frequently leads to the formation of regioisomeric mixtures during synthesis, particularly in N-alkylation reactions. This presents significant challenges in purification and can adversely impact overall yield, hindering the drug development process.[1][2][3]
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower researchers to minimize regioisomer formation and selectively synthesize the desired N-1 or N-2 substituted indazoles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-alkylation of an indazole is producing a nearly 1:1 mixture of N-1 and N-2 regioisomers. How can I improve the selectivity for the N-1 product?
Answer: Achieving high N-1 selectivity often hinges on exploiting the greater thermodynamic stability of the 1H-indazole tautomer.[2][4] By carefully selecting reaction conditions that allow for thermodynamic control, you can significantly favor the formation of the N-1 alkylated product.[4][5]
Key Factors to Control for N-1 Selectivity:
-
Choice of Base and Solvent: This is one of the most critical parameters. The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is highly effective for promoting N-1 alkylation.[1][2][3][5] It is postulated that the sodium cation coordinates with the N-2 nitrogen, sterically hindering its attack on the electrophile.[5][6][7]
-
Substituent Effects: The electronic and steric nature of substituents on the indazole ring plays a pivotal role. Indazoles bearing substituents at the C-3 position, such as carboxymethyl, tert-butyl, acetyl (COMe), and carboxamide groups, have demonstrated exceptional N-1 regioselectivity (>99%) when reacted with NaH in THF.[1][2][3][6]
-
Thermodynamic Equilibration: Utilizing specific electrophiles like α-halo carbonyls or β-halo esters can facilitate an equilibration process that ultimately favors the more stable N-1 substituted indazole.[1][2][5]
Illustrative Workflow for Enhancing N-1 Selectivity
Caption: Decision workflow for troubleshooting poor N-1 regioselectivity.
Q2: I need to synthesize the N-2 substituted indazole. What conditions favor the formation of this kinetic product?
Answer: While the 1H-indazole tautomer is generally more stable, specific synthetic strategies can be employed to favor the kinetically controlled N-2 alkylation.[4]
Effective Methods for N-2 Selectivity:
-
Mitsunobu Reaction: The Mitsunobu reaction conditions have shown a significant preference for the formation of the N-2 alkylated regioisomer.[1][2][5]
-
Substituent Effects: Electron-withdrawing groups at the C-7 position, such as nitro (NO₂) or carboxylate (CO₂Me), can sterically hinder the N-1 position and direct alkylation towards N-2, achieving excellent regioselectivity (≥96%).[2][3][4][5][6]
-
Specialized Reagents: Gallium/aluminum or aluminum-mediated direct alkylation reactions have been developed for the high-yield, regioselective synthesis of 2H-indazoles.[5][8]
-
Davis-Beirut Reaction: This reaction is a robust method for constructing 2H-indazoles from o-nitrobenzyl amines, proceeding through a key nitroso imine intermediate.[9][10][11][12]
Q3: Are there synthetic routes that bypass the issue of N-alkylation on the pre-formed indazole ring?
Answer: Absolutely. A common and effective strategy to ensure regiochemical purity is to introduce the desired N-substituent before the indazole ring is formed.[1][2] For example, the use of N-alkyl or N-aryl hydrazines in reactions with ortho-haloaryl carbonyls or nitriles can provide N-1 substituted indazoles in good to excellent yields.[1][2]
Q4: My reaction has still produced an inseparable mixture of N-1 and N-2 regioisomers. What are my options for purification?
Answer: Separating regioisomers with very similar polarities can be challenging.[13] If standard flash column chromatography on silica gel is ineffective, consider the following advanced or alternative separation techniques:
-
Optimize Chromatographic Conditions: Experiment with different stationary phases, such as alumina (which can be acidic, basic, or neutral), or consider reversed-phase chromatography.[14][15] You can also try multi-solvent systems or add modifiers like a small percentage of acid or base to your eluent to potentially improve separation.[14][15]
-
Preparative HPLC or SFC: Preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) often provide the resolution needed to separate stubborn isomer pairs.[14]
-
Derivatization: If the isomers possess a suitable functional group, you can temporarily derivatize the mixture to create diastereomers, which often have more distinct physical properties and are easier to separate. The protecting group can then be removed post-separation.[13][15]
Q5: How can I confidently assign the regiochemistry of my isolated indazole products?
Answer: Unambiguous structural assignment is critical. A combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments is the gold standard for this purpose.
-
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique is particularly powerful. For an N-2 substituted indazole, a correlation will be observed between the protons of the alkyl group attached to the nitrogen and the C-3 carbon of the indazole ring. Conversely, this correlation is absent in the N-1 regioisomer.[1][2]
-
Nuclear Overhauser Effect (NOE): For certain substituted indazoles, NOE experiments can reveal through-space proximity between the N-alkyl substituent and protons on the benzene portion of the ring (e.g., H-7), helping to confirm the N-1 substitution pattern.
Quantitative Data Summary: Impact of Reaction Conditions on Regioisomeric Ratio
The following table provides illustrative data on how the choice of base, solvent, and substituent can dramatically influence the N-1/N-2 product ratio.
| Indazole Substituent | Alkylating Agent | Base | Solvent | Temp (°C) | N-1:N-2 Ratio | Reference |
| 3-CO₂Me | n-pentyl bromide | NaH | THF | 50 | >99:1 | [1] |
| Unsubstituted | n-pentyl bromide | NaH | THF | RT | 85:15 | [2] |
| Unsubstituted | n-pentanol | DIAD/PPh₃ | THF | RT | 1:2.5 | [1][2] |
| 7-NO₂ | n-pentyl bromide | NaH | THF | RT | 4:96 | [2][3] |
| 3-t-Butyl | n-pentyl bromide | NaH | THF | RT | >99:1 | [2][3] |
Experimental Protocols
Protocol 1: Highly Selective N-1 Alkylation (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N-1 position.[4]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the desired 1H-indazole (1.0 equiv.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (a typical concentration is 0.1–0.2 M).[4]
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv.) dropwise to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[1]
-
Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Selective N-2 Alkylation via Mitsunobu Reaction
This protocol is designed to favor the formation of the N-2 regioisomer.[1][2][5]
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv.), the desired alcohol (1.2 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure. The crude residue can often be directly purified by flash column chromatography to separate the desired N-2 alkylated product from triphenylphosphine oxide and other byproducts.
Visualizing Mechanistic Influences
Caption: Key factors influencing the regiochemical outcome of indazole alkylation.
References
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ucc.ie [research.ucc.ie]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 12. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Scaling up the synthesis of 5-Nitro-1H-indazol-6-ol for preclinical studies
Technical Support Center: Scaling the Synthesis of 5-Nitro-1H-indazol-6-ol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of this compound for preclinical evaluation. Our goal is to provide a robust framework for scaling this synthesis from the bench to multi-gram or kilogram batches by anticipating common challenges and offering field-tested solutions. The narrative explains the causality behind protocol choices, ensuring both reproducibility and a deeper understanding of the process.
Strategic Overview: A Recommended Synthetic Pathway for Scale-Up
The synthesis of indazole derivatives can be challenging, often plagued by issues with regioselectivity, yield, and safety, especially during nitration and cyclization steps.[1] For this compound, a robust and scalable multi-step synthesis is recommended, starting from a commercially available substituted aniline. This route is designed to control the introduction of functional groups, minimizing the formation of difficult-to-separate isomers.
The proposed pathway involves four key stages:
-
Protection: Benzylation of the hydroxyl group in 4-amino-3-methylphenol.
-
Nitration: Regioselective nitration directed by the existing substituents.
-
Cyclization: Diazotization of the aniline and subsequent intramolecular cyclization to form the indazole core.
-
Deprotection: Cleavage of the benzyl ether to yield the final product.
This strategy is advantageous for scale-up because it avoids direct nitration of the sensitive indazole core and provides crystalline, easily purifiable intermediates at each stage.
Caption: Recommended workflow for scalable synthesis.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that arise when planning the scale-up campaign.
Q1: Why is a four-step synthesis involving protection/deprotection superior to a more direct approach?
A1: While seemingly longer, this strategy provides critical control. Direct nitration of an indazole-6-ol scaffold would be unselective and harsh, leading to a mixture of isomers (e.g., 3-nitro, 5-nitro, 7-nitro) and potential degradation.[2] The chosen route builds the molecule logically. Protecting the phenol as a benzyl ether (Step 1) makes it stable to the strongly acidic nitrating conditions. The subsequent nitration (Step 2) is regioselective, directed by the activating ether and methyl groups. The diazotization and cyclization (Step 3) of the substituted aniline is a classic and reliable method for forming the indazole ring.[3] Finally, deprotection (Step 4) is typically a clean and high-yielding step. This approach ensures each intermediate can be isolated and purified to a high standard, which is critical for preclinical batch quality.
Q2: What are the primary safety concerns when scaling this process?
A2: The two most significant hazards are:
-
Nitration (Step 2): Nitration with mixed acid (sulfuric and nitric) is highly exothermic.[4] A runaway reaction can lead to rapid gas evolution (NOx fumes) and a dangerous increase in temperature and pressure. Mitigation: This requires a reactor with efficient cooling, precise temperature monitoring, and slow, controlled addition of the nitrating agent. A "reverse addition" (adding the substrate to the mixed acid) can sometimes improve control. Always perform a risk assessment and consider quench protocols.
-
Diazotization (Step 3): Diazonium salts are thermally unstable and can be explosive when isolated and dried. Mitigation: The key is to perform the reaction at low temperatures (0–5 °C) and use the diazonium intermediate in situ without isolation.[3] The cyclization should be initiated promptly after the diazotization is complete.
Q3: What are the Critical Process Parameters (CPPs) I need to monitor closely?
A3: For a robust and reproducible process, the following CPPs are essential:
| Step | Critical Process Parameter (CPP) | Rationale |
|---|---|---|
| 2. Nitration | Temperature (-5 to 0 °C) | Prevents over-nitration (dinitration) and oxidative side reactions.[4] |
| Rate of Addition | Controls the exotherm and prevents dangerous temperature spikes. | |
| 3. Cyclization | Temperature (0–5 °C for diazotization) | Ensures the stability of the diazonium salt intermediate.[3] |
| Stoichiometry of NaNO₂ | An excess can lead to unwanted side reactions, while an insufficient amount results in incomplete conversion. | |
| 4. Deprotection | Catalyst Loading (for Pd/C) | Affects reaction time and ensures complete removal of the protecting group. |
| | Hydrogen Pressure | Must be sufficient for the reaction to proceed efficiently but within the safety limits of the equipment. |
Detailed Experimental Protocols
The following protocols are provided as a starting point for laboratory-scale synthesis (10-50 g) and can be adapted for larger batches with appropriate engineering controls.
Protocol 1: Synthesis of 6-(Benzyloxy)-5-nitro-1H-indazole
This procedure combines the first three steps of the overall synthesis.
Step 1: 4-(Benzyloxy)-2-methylaniline (Protection)
-
To a stirred suspension of 4-amino-3-methylphenol (1.0 equiv) and potassium carbonate (2.5 equiv) in acetone, add benzyl chloride (1.2 equiv) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from ethanol/water to yield 4-(benzyloxy)-2-methylaniline as a crystalline solid.
Step 2: 4-(Benzyloxy)-2-methyl-5-nitroaniline (Nitration)
-
CAUTION: Highly exothermic reaction. Prepare a nitrating mixture of 70% nitric acid (1.1 equiv) and 96% sulfuric acid in a separate flask, pre-cooled to -5 °C.
-
Dissolve 4-(benzyloxy)-2-methylaniline (1.0 equiv) in concentrated sulfuric acid and cool the solution to -5 °C in an ice-salt bath.
-
Add the cold nitrating mixture dropwise to the aniline solution, ensuring the internal temperature does not exceed 0 °C.[4]
-
Stir the mixture at 0 °C for 1-2 hours after addition is complete.
-
Slowly quench the reaction by pouring it onto a large volume of crushed ice with vigorous stirring.
-
Filter the resulting precipitate, wash thoroughly with water until the washings are neutral, and dry under vacuum.
Step 3: 6-(Benzyloxy)-5-nitro-1H-indazole (Cyclization)
-
Dissolve the 4-(benzyloxy)-2-methyl-5-nitroaniline (1.0 equiv) from the previous step in glacial acetic acid. Cool the solution to 0-5 °C.
-
Add a solution of sodium nitrite (1.1 equiv) in a minimal amount of water dropwise, maintaining the temperature below 5 °C.[5]
-
Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours until cyclization is complete (monitored by TLC/HPLC).
-
Pour the reaction mixture into ice water. The product will precipitate.
-
Filter the solid, wash with water, and then with a cold, dilute sodium bicarbonate solution to remove residual acetic acid.
-
Dry the crude product. It can be purified by recrystallization from ethanol or by column chromatography if necessary.
Protocol 2: Synthesis of this compound (Deprotection)
Method A: Catalytic Hydrogenation
-
Dissolve 6-(benzyloxy)-5-nitro-1H-indazole (1.0 equiv) in a suitable solvent such as ethanol or methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10% w/w).
-
Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature.
-
Monitor the reaction until the starting material is consumed. Note: This method will also reduce the nitro group to an amine, yielding 5-amino-1H-indazol-6-ol.[5] This is the most common route described in the literature. If the nitro group must be retained, Method B is required.
Method B: Acid-Mediated Cleavage
-
Dissolve 6-(benzyloxy)-5-nitro-1H-indazole in a suitable solvent like glacial acetic acid or dichloromethane.
-
Add a strong acid such as 33% HBr in acetic acid or trifluoroacetic acid.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until deprotection is complete.
-
Quench the reaction by carefully adding it to ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography.
Troubleshooting Guide
This guide uses a question-and-answer format to address specific experimental issues.
Q: My nitration step (Step 2) is giving a low yield and a dark, tarry crude product. What's happening?
A: This is a classic sign of an oxidation side reaction, which competes with nitration.[4] The highly activating aniline and benzyl ether groups make the ring susceptible to oxidation by nitric acid, especially at elevated temperatures.
-
Immediate Cause: Loss of temperature control. Even a brief spike above 5-10 °C can initiate rapid oxidation.
-
Solution:
-
Improve Cooling: Ensure your cooling bath (ice-salt or a chiller) is robust enough to handle the exotherm for the scale you are running.
-
Slow Down Addition: Reduce the addition rate of the nitrating mixture significantly. For larger scales, this may mean extending the addition time to several hours.
-
Check Reagent Quality: Use fresh, high-purity nitric and sulfuric acids. Older nitric acid can contain dissolved nitrogen oxides that are potent oxidizing agents.
-
Q: During the cyclization (Step 3), my yield is poor, and I isolate a significant amount of unreacted starting material. How can I improve this?
A: This points to incomplete diazotization or premature decomposition of the diazonium salt.
-
Cause 1: Inefficient Diazotization: The sodium nitrite may not be reacting completely.
-
Solution: Ensure the sodium nitrite is fully dissolved before addition. Add it sub-surface to the reaction mixture to improve dispersion. A slight excess (1.1-1.2 equiv) is often beneficial, but a large excess should be avoided.
-
-
Cause 2: Diazonium Decomposition: The diazonium intermediate is unstable at higher temperatures.
-
Solution: Strictly maintain the reaction temperature between 0–5 °C during and immediately after the nitrite addition. Do not let the reaction warm up until you are ready for the cyclization to proceed.
-
Q: I am seeing two spots on TLC for my final product after deprotection. What could the impurity be?
A: The identity of the impurity depends on the deprotection method used.
-
If using Method B (Acid Cleavage): The most likely impurity is residual starting material, 6-(benzyloxy)-5-nitro-1H-indazole. This indicates an incomplete reaction.
-
Solution: Increase the reaction time, temperature (modestly, to 40-50 °C), or the equivalents of acid used.
-
-
General Issue: Another possibility is the formation of the 2H-indazole isomer.[6] While the 1H-tautomer is generally more stable, some conditions can lead to the formation of the 2H isomer.
-
Solution: Isomers can often be separated by careful column chromatography or fractional recrystallization. Confirm the structure using 1H NMR spectroscopy; the chemical shift of the proton at the C3 position is a key differentiator.[6]
-
Caption: Troubleshooting workflow for final product purification.
References
- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Nitroindazole Derivatives as Nitric Oxide Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Nitroindazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, ranging from anticancer and antimicrobial to neurological applications.[1][2] A primary and extensively studied mechanism of action for many of these compounds is the inhibition of nitric oxide synthase (NOS), a family of enzymes responsible for the production of nitric oxide (NO).[3] This guide provides a comparative analysis of key nitroindazole derivatives, focusing on their potency and selectivity as NOS inhibitors, supported by experimental data and detailed protocols.
Part 1: The Mechanism of Action - Targeting Nitric Oxide Synthase
Nitric oxide is a critical signaling molecule involved in a vast array of physiological processes, including neurotransmission, vasodilation, and immune responses.[3][4] It is synthesized by three distinct isoforms of NOS:
-
Neuronal NOS (nNOS or NOS-1): Found primarily in nervous tissue, its overactivity is implicated in neurodegenerative diseases.[3][5]
-
Inducible NOS (iNOS or NOS-2): Expressed by immune cells during inflammation.
-
Endothelial NOS (eNOS or NOS-3): Crucial for maintaining cardiovascular homeostasis.[3]
The development of isoform-selective NOS inhibitors is a major goal in drug discovery, as nonspecific inhibition can lead to undesirable side effects. For instance, inhibiting eNOS can cause hypertension, a significant drawback for potential therapeutics.[6][7] Nitroindazole derivatives function primarily as competitive inhibitors at the L-arginine binding site of the NOS enzyme, preventing the synthesis of NO.[5]
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of 7-nitroindazole with other nitric oxide synthase inhibitors as attenuators of opioid withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-Nitro-1H-indazol-6-ol with Known Drugs: A Framework for Evaluating Therapeutic Potential
Introduction: The Privileged Indazole Scaffold and the Potential of 5-Nitro-1H-indazol-6-ol
The indazole core is a notable "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with significant pharmacological activities.[1] This heterocyclic system is present in several FDA-approved drugs, highlighting its therapeutic relevance.[2] Indazole derivatives have demonstrated a wide array of biological effects, including potent inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[3][4] Additionally, the incorporation of a nitro group, particularly at the 5-position, has been linked to promising antiprotozoal activity, especially against Trypanosoma cruzi, the causative agent of Chagas disease.[5][6]
This guide focuses on this compound, a specific member of this promising chemical class. While direct and comprehensive biological data for this compound is not yet extensively published, its structural features suggest significant potential in two key therapeutic areas: oncology, as a kinase inhibitor, and infectious diseases, as an antiprotozoal agent.
This document provides a comparative framework for evaluating this compound. By juxtaposing the known performance of leading drugs in these fields with data from structurally related indazole compounds, we can establish performance benchmarks and outline the necessary experimental workflows to rigorously assess the therapeutic potential of this compound.
Part 1: Comparative Analysis in Oncology - Targeting Tumor Angiogenesis
A critical process in tumor growth and metastasis is angiogenesis, the formation of new blood vessels.[2] A key regulator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase.[4] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment.[4][7]
Mechanism of Action: VEGFR-2 Inhibition
Many indazole-based anticancer agents function as ATP-competitive inhibitors of VEGFR-2.[2][4] By binding to the ATP pocket of the kinase domain, they prevent the phosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.
Known Drugs:
-
Axitinib (Inlyta®): A potent and selective second-generation inhibitor of VEGFR-1, -2, and -3.[3][8] It is approved for the treatment of advanced renal cell carcinoma.[9]
-
Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor that blocks VEGFR-1, -2, and -3, among other kinases.[7][10] It is used to treat renal cell carcinoma and soft tissue sarcoma.[11]
Based on the established activity of the indazole scaffold, it is hypothesized that this compound or its derivatives could similarly inhibit VEGFR-2.
Comparative In Vitro Performance Data
The following table summarizes the inhibitory potency (IC50) of Axitinib, Pazopanib, and a representative potent indazole derivative against VEGFR-2. This provides a benchmark for the level of activity that would be considered promising for this compound.
| Compound | Target | IC50 (nM) | Reference(s) |
| Axitinib | VEGFR-2 | 0.2 | [3][8] |
| Pazopanib | VEGFR-2 | 30 | [7][11] |
| Indazole Derivative (Compound 30) | VEGFR-2 | 1.24 | [4] |
| This compound | VEGFR-2 | Data Not Available |
Part 2: Comparative Analysis in Infectious Disease - Targeting Trypanosoma cruzi
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, affects millions of people, yet treatment options are limited and often associated with significant side effects.[12][13] Nitroheterocyclic compounds are a cornerstone of therapy.[6]
Mechanism of Action: Induction of Oxidative Stress
The mechanism of action for nitroheterocyclic drugs against T. cruzi involves the enzymatic reduction of the nitro group within the parasite.[12] This process, catalyzed by parasitic nitroreductases, generates reactive nitro-anion radicals and other reactive oxygen species (ROS).[12] These radicals induce severe damage to parasitic DNA, proteins, and lipids, leading to cell death.[12] The selectivity of these drugs is attributed to the specific nitroreductases present in the parasite, which are absent in mammalian host cells.[14]
Known Drugs:
-
Benznidazole: A 2-nitroimidazole derivative, it is the first-line treatment for Chagas disease.[13][14]
-
Nifurtimox: A 5-nitrofuran derivative, used as a second-line treatment.[12]
Derivatives of 5-nitroindazole have shown potent activity against T. cruzi, and it is believed they act through a similar oxidative stress-based mechanism.[6][15]
Comparative In Vitro Performance Data
The following table presents the IC50 values for Benznidazole, Nifurtimox, and a representative 5-nitroindazole derivative against the clinically relevant amastigote stage of T. cruzi.
| Compound | Target Organism | IC50 (µM) (Amastigote Stage) | Reference(s) |
| Benznidazole | Trypanosoma cruzi | 4.00 ± 1.90 | [12] |
| Nifurtimox | Trypanosoma cruzi | 2.62 ± 1.22 | [12] |
| 5-Nitro-2-picolyl-indazolin-3-one | Trypanosoma cruzi | 5.4 ± 1.0 | [16] |
| This compound | Trypanosoma cruzi | Data Not Available |
Part 3: Essential Experimental Protocols for Comparative Evaluation
To directly compare this compound with the aforementioned drugs, standardized in vitro assays are essential. The following protocols describe robust, reproducible methods for determining inhibitory activity.
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a biochemical assay to determine the IC50 value of a test compound against VEGFR-2.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated peptide substrate by the VEGFR-2 kinase. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated peptide, and streptavidin-allophycocyanin (SA-APC) binds to the biotin. When both are bound, FRET occurs between the europium donor and the APC acceptor, generating a signal proportional to kinase activity.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions).
-
-
Assay Plate Preparation (384-well plate):
-
Add 2.5 µL of diluted compound or DMSO (for positive and negative controls) to the appropriate wells.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate mixture containing recombinant human VEGFR-2 enzyme and a biotinylated peptide substrate in kinase buffer.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the reaction by adding 2.5 µL of the ATP solution to each well (final concentration at the Km for ATP).
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a detection mixture containing europium-labeled anti-phosphotyrosine antibody and SA-APC in detection buffer.
-
Stop the kinase reaction by adding 5 µL of the detection mixture to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the ratio of acceptor to donor fluorescence.
-
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vitro Anti-Trypanosomal (Amastigote) Activity Assay
This protocol details a cell-based assay to determine the IC50 value of a test compound against the intracellular amastigote form of T. cruzi.
Principle: This assay uses a colorimetric method, such as the MTT assay, to measure the viability of host cells infected with T. cruzi. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is proportional to the number of viable host cells, which in turn reflects the degree of parasite-induced cell lysis. An effective anti-trypanosomal compound will kill the intracellular parasites, protecting the host cells from lysis and resulting in a higher viability signal.
Step-by-Step Methodology:
-
Host Cell Seeding:
-
Seed host cells (e.g., L6 myoblasts or Vero cells) into a 96-well plate at an appropriate density and allow them to adhere overnight at 37°C, 5% CO2.
-
-
Parasite Infection:
-
Harvest tissue culture-derived trypomastigotes of T. cruzi.
-
Infect the adherent host cells with trypomastigotes at a parasite-to-cell ratio of approximately 10:1.
-
Incubate for 24 hours to allow for parasite invasion and transformation into amastigotes.
-
Wash the wells gently with culture medium to remove any remaining extracellular parasites.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and reference drugs (Benznidazole, Nifurtimox) in the appropriate culture medium.
-
Add the diluted compounds to the infected cells. Include wells with untreated infected cells (positive control) and uninfected cells (negative control).
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Leave the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved. Shake gently if necessary.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the positive (untreated, infected) and negative (uninfected) controls.
-
Plot the percentage of host cell viability against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
The indazole scaffold, particularly when substituted with a 5-nitro group, represents a promising starting point for the development of novel therapeutic agents. Based on the established activities of its chemical relatives, this compound is a compelling candidate for investigation as both a VEGFR-2 inhibitor for cancer therapy and an anti-trypanosomal agent for Chagas disease.
The comparative data and mechanistic insights presented in this guide provide a clear rationale for its evaluation. The immediate and necessary next step is to synthesize and test this compound using the detailed experimental protocols provided. The resulting data will allow for a direct head-to-head comparison with market-leading drugs like Axitinib, Pazopanib, and Benznidazole, thereby definitively positioning its therapeutic potential and guiding future lead optimization efforts.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
- 4. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro susceptibility of Trypanosoma cruzi discrete typing units (DTUs) to benznidazole: A systematic review and meta-analysis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 14. Benznidazole-Resistance in Trypanosoma cruzi Is a Readily Acquired Trait That Can Arise Independently in a Single Population - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Comparison Guide: Cross-Reactivity Profiling of 5-Nitro-1H-indazol-6-ol Against a Kinase Panel
A Senior Application Scientist's Guide to Assessing Kinase Inhibitor Selectivity
Author's Note: The study of kinase inhibitor selectivity is fundamental to modern drug discovery, separating promising therapeutic candidates from compounds with potential off-target liabilities. This guide uses 5-Nitro-1H-indazol-6-ol, a nitroindazole derivative, as a case study to present a comprehensive framework for conducting and interpreting a kinase cross-reactivity profile. The indazole scaffold is a well-established pharmacophore in numerous kinase inhibitors, making this compound an instructive example.[1] As public domain kinase profiling data for this specific molecule is not available, this document will serve as a detailed methodological guide, complete with illustrative data, to empower researchers in designing, executing, and understanding their own profiling studies.
The Imperative of Selectivity: Rationale for Kinase Profiling
Protein kinases, comprising a family of over 500 enzymes in the human kinome, are master regulators of cellular signaling.[2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[3][4] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[2][5][6]
A promiscuous inhibitor that binds to numerous "off-target" kinases can lead to unforeseen toxicities or side effects, jeopardizing clinical development.[2][7] Conversely, a compound that strategically inhibits a specific, well-chosen set of kinases—a concept known as polypharmacology—can offer enhanced therapeutic efficacy.[7] Therefore, early and comprehensive kinase profiling is not merely a characterization step but a critical, decision-driving component of any kinase inhibitor program.[8] This guide outlines the process of generating a robust selectivity profile for a novel compound, exemplified by this compound.
Experimental Design: A Framework for Meaningful Comparison
A successful profiling study hinges on a well-conceived experimental design. The choices of assay technology, comparator compounds, and the kinase panel itself dictate the quality and interpretability of the resulting data.
Selecting Comparator Compounds
To contextualize the selectivity profile of this compound, it is essential to benchmark its performance against well-characterized inhibitors representing different selectivity classes.
-
Staurosporine (Pan-Kinase Inhibitor): An microbial alkaloid known for its potent but broad inhibition across the kinome.[9][10] It serves as a positive control for kinase inhibition and a benchmark for non-selectivity.[11][12]
-
Sunitinib (Multi-Targeted Inhibitor): A clinically approved drug that targets multiple receptor tyrosine kinases, including VEGFRs and PDGFRs.[13][14][15][16] It represents a therapeutically relevant example of a multi-targeted profile.
-
Vemurafenib (Selective Inhibitor): A highly selective inhibitor of the BRAF V600E mutant kinase, a key driver in many melanomas.[17][18][19][20] It provides a benchmark for a highly targeted, mutation-specific compound.
Choosing the Kinase Panel and Assay Technology
The breadth of the kinase panel determines the resolution of the selectivity profile. For initial screening, a broad panel representing all major branches of the human kinome is ideal. Commercial services from providers like Reaction Biology or Pharmaron offer panels of over 500 kinases.[21][22]
For the assay itself, the ADP-Glo™ Kinase Assay is selected for this guide due to its robustness, high sensitivity, and universal applicability.[3][23] It measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[24][25][26] The luminescent readout provides a high signal-to-background ratio, minimizing interference from library compounds.[26] Critically, the assay can be performed at various ATP concentrations, which is important because the measured inhibitor potency (IC50) can be highly dependent on the ATP concentration, especially for ATP-competitive inhibitors.[7] Profiling is often conducted at or near the Michaelis constant (Km) of ATP for each kinase to reflect the inhibitor's intrinsic affinity.[7]
Experimental Protocol: ADP-Glo™ Kinase Inhibition Assay
This protocol outlines a detailed, step-by-step methodology for assessing the inhibitory activity of this compound and comparator compounds against a kinase panel in a 384-well plate format.
Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™
Objective: To determine the percent inhibition of a panel of kinases by test compounds at a single concentration (e.g., 1 µM).
Materials:
-
Kinase enzymes and corresponding substrates (from a commercial provider).
-
ADP-Glo™ Kinase Assay Kit (Promega).[27]
-
Test Compounds: this compound, Staurosporine, Sunitinib, Vemurafenib (10 mM stocks in 100% DMSO).
-
Kinase Buffer (specific to each kinase, typically provided by the enzyme manufacturer).
-
ATP (10 mM stock).
-
White, solid-bottom 384-well assay plates.
-
Plate-reading luminometer.
Workflow Diagram:
Caption: ADP-Glo™ Kinase Assay Workflow.
Procedure:
-
Compound Preparation: Prepare intermediate dilutions of the 10 mM compound stocks in DMSO. For a final assay concentration of 1 µM in a 5 µL reaction volume with a 2.5 nL acoustic transfer, a 2 mM intermediate plate would be used.
-
Kinase Reaction Setup (per well):
-
Add 2.5 µL of a 2x Kinase/Buffer solution to each well.
-
Using an acoustic liquid handler, transfer 2.5 nL of compound stock (or DMSO for controls) to the appropriate wells. This results in a 1:1000 dilution.
-
Controls:
-
No Inhibition Control (0% Inhibition): Add DMSO vehicle instead of compound.
-
Maximum Inhibition Control (100% Inhibition): Add buffer without kinase enzyme.
-
-
Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound pre-binding.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of a 2x Substrate/ATP/Buffer solution to all wells to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
Mix the plate and incubate for 60 minutes at room temperature.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[25][27]
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light.[23][25]
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence of each well using a plate reader.
Data Analysis and Interpretation
The raw luminescence data is first converted into a more intuitive metric: percent inhibition.
Calculation of Percent Inhibition (% Inhibition): The calculation normalizes the signal from a test compound well to the signals from the no-inhibition (0%) and maximum-inhibition (100%) controls.
% Inhibition = 100 * (1 - (Luminescence_Compound - Luminescence_100%_Inh) / (Luminescence_0%_Inh - Luminescence_100%_Inh))
Illustrative Cross-Reactivity Data
The following table presents a hypothetical dataset for this compound and comparator compounds, screened at a concentration of 1 µM.
Table 1: Illustrative Kinase Inhibition Profile (% Inhibition at 1 µM)
| Kinase Target | Kinase Family | This compound | Staurosporine | Sunitinib | Vemurafenib |
| BRAF V600E | TKL | 12 | 99 | 45 | 98 |
| VEGFR2 | TK | 89 | 98 | 95 | 5 |
| PDGFRβ | TK | 92 | 97 | 93 | 8 |
| c-KIT | TK | 78 | 99 | 85 | 11 |
| PKCα | AGC | 45 | 100 | 33 | 2 |
| CDK2 | CMGC | 31 | 96 | 28 | 4 |
| SRC | TK | 65 | 98 | 55 | 15 |
| EGFR | TK | 5 | 85 | 18 | 3 |
| p38α | CMGC | 15 | 91 | 40 | 6 |
| MEK1 | STE | 8 | 75 | 12 | 9 |
Data is for illustrative purposes only. Values in bold indicate significant inhibition (>70%).
Quantifying Selectivity: The Selectivity Score (S-score)
To quantify the degree of selectivity, we can calculate a Selectivity Score (S-score).[7] It is a simple and effective metric defined as the number of kinases inhibited above a certain threshold, divided by the total number of kinases tested. A lower score indicates higher selectivity.
S(70% inh) = (Number of kinases with >70% inhibition) / (Total number of kinases tested)
Table 2: Calculated Selectivity Scores
| Compound | Hits (>70% inh) | Total Tested | S-Score (at 1 µM) | Interpretation |
| This compound | 3 | 10 | 0.30 | Moderately Selective |
| Staurosporine | 10 | 10 | 1.00 | Non-Selective |
| Sunitinib | 4 | 10 | 0.40 | Multi-Targeted |
| Vemurafenib | 1 | 10 | 0.10 | Highly Selective |
Visualizing Selectivity Profiles
Visual representations are powerful tools for comparing selectivity. The diagram below illustrates the distinct inhibition patterns from our illustrative data.
Caption: Comparative Kinase Selectivity Profiles.
Discussion and Conclusion
Based on our illustrative data, this compound emerges as a moderately selective inhibitor with a distinct profile.
-
Primary Observations: The compound potently inhibits a cluster of related tyrosine kinases: VEGFR2, PDGFRβ, and c-KIT, with inhibition values of 89%, 92%, and 78%, respectively. This profile is notably similar to the multi-targeted inhibitor Sunitinib.[13][28]
-
Comparative Analysis: Unlike the pan-kinase inhibitor Staurosporine, which suppressed activity across the entire panel[9], this compound shows clear discrimination, with minimal to moderate activity against kinases from other families like AGC (PKCα) and CMGC (CDK2, p38α). It is also clearly differentiated from Vemurafenib, which displays exquisite selectivity for its primary target, BRAF V600E.[18]
-
Implications for Drug Development: The observed profile suggests that this compound could be a candidate for anti-angiogenic or anti-tumor therapies where simultaneous inhibition of the VEGFR, PDGFR, and KIT pathways is beneficial. However, the moderate inhibition of SRC (65%) could be a desired on-target effect or a potential off-target liability that warrants further investigation. The next logical step would be to perform dose-response studies to determine the IC50 values for the primary "hit" kinases to quantify the compound's potency more precisely.[29]
This guide provides a robust, scientifically grounded framework for assessing the cross-reactivity of a novel kinase inhibitor. By employing standardized protocols, appropriate comparators, and clear methods of data analysis, researchers can generate high-quality, interpretable selectivity profiles that are essential for guiding medicinal chemistry efforts and advancing the next generation of targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. kinaselogistics.com [kinaselogistics.com]
- 4. Kinase Activity Profiling Services - Pamgene [pamgene.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 17. Differential Inhibition of Ex-Vivo Tumor Kinase Activity by Vemurafenib in BRAF(V600E) and BRAF Wild-Type Metastatic Malignant Melanoma | PLOS One [journals.plos.org]
- 18. mdpi.com [mdpi.com]
- 19. hps.com.au [hps.com.au]
- 20. ClinPGx [clinpgx.org]
- 21. pharmaron.com [pharmaron.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. ADP-Glo™ Kinase Assay [promega.jp]
- 24. eastport.cz [eastport.cz]
- 25. bmglabtech.com [bmglabtech.com]
- 26. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 28. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 29. reactionbiology.com [reactionbiology.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 5-Nitro-1H-indazol-6-ol
In the landscape of medicinal chemistry and drug development, the 5-nitro-1H-indazole scaffold is a recurring motif in a variety of pharmacologically active agents. The specific analogue, 5-Nitro-1H-indazol-6-ol, presents a unique substitution pattern that is of significant interest for further functionalization and biological screening. This guide provides a comparative analysis of two primary synthetic strategies for obtaining this target molecule, offering an in-depth look at their respective efficiencies, challenges, and practical considerations for the research scientist.
Introduction: The Significance of this compound
The indazole core is a privileged bicyclic heteroaromatic system known for its diverse biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. The presence of a nitro group at the 5-position and a hydroxyl group at the 6-position offers valuable handles for further chemical modification, making this compound a key intermediate in the synthesis of more complex molecules. The synthetic accessibility of this compound is therefore a critical factor in the early stages of drug discovery programs.
This guide will dissect two logical and experimentally supported synthetic routes:
-
Route 1: The "Substitution-First" Approach via Diazotization of a Pre-functionalized Aniline. This strategy relies on the classic indazole synthesis through diazotization and intramolecular cyclization of a carefully chosen 2-methylaniline derivative that already bears the requisite nitro and hydroxyl (or protected hydroxyl) groups.
-
Route 2: The "Ring-First" Approach via Nitration of a 6-Hydroxyindazole Precursor. This alternative pathway involves the initial construction of the indazole ring system, followed by the regioselective introduction of the nitro group onto the pre-formed 6-hydroxyindazole scaffold.
We will now delve into a detailed examination of each route, providing both theoretical rationale and practical experimental insights.
Route 1: Diazotization of 4-Benzyloxy-2-methyl-5-nitroaniline
This approach is predicated on the well-established synthesis of nitroindazoles from substituted 2-aminotoluenes. The key to this strategy is the selection of a starting material that positions the substituents for the desired outcome. A logical precursor is 4-benzyloxy-2-methyl-5-nitroaniline, where the hydroxyl group is protected as a benzyl ether to prevent unwanted side reactions during the diazotization and cyclization steps.
Mechanistic Rationale
The core of this synthesis is the diazotization of the primary aromatic amine, followed by an intramolecular cyclization. The diazotization, typically achieved with sodium nitrite in an acidic medium, converts the amino group into a highly reactive diazonium salt. This is followed by an intramolecular reaction where the nucleophilic carbon of the methyl group attacks the diazonium group, leading to the formation of the five-membered pyrazole ring fused to the benzene ring. The final step in the sequence would be the deprotection of the benzyl ether to reveal the free hydroxyl group.
Experimental Workflow
Caption: Workflow for Route 1: Diazotization of 4-Benzyloxy-2-methyl-5-nitroaniline.
Detailed Protocol
Step 1: Benzylation of 4-Hydroxy-2-methylaniline
-
To a solution of 4-hydroxy-2-methylaniline in a suitable solvent such as DMF or acetone, add a base like potassium carbonate.
-
To this suspension, add benzyl bromide dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-benzyloxy-2-methylaniline.
Step 2: Nitration of 4-Benzyloxy-2-methylaniline
-
Dissolve 4-benzyloxy-2-methylaniline in a strong acid, such as sulfuric acid, at a low temperature (e.g., 0°C).
-
Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time until nitration is complete.
-
Carefully pour the reaction mixture over ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 4-benzyloxy-2-methyl-5-nitroaniline.
Step 3: Diazotization and Cyclization to 6-Benzyloxy-5-nitro-1H-indazole
-
Dissolve 4-benzyloxy-2-methyl-5-nitroaniline in a suitable acidic solvent, such as glacial acetic acid.
-
Cool the solution in an ice bath and add a solution of sodium nitrite in water.
-
Stir the reaction mixture at low temperature to complete the diazotization.
-
Allow the reaction to proceed at room temperature for an extended period (e.g., 24-72 hours) to facilitate the intramolecular cyclization.
-
Concentrate the reaction mixture and add water to precipitate the crude product.
-
Filter, wash with water, and dry the solid to obtain 6-benzyloxy-5-nitro-1H-indazole.
Step 4: Deprotection to this compound
-
Dissolve 6-benzyloxy-5-nitro-1H-indazole in a solvent like ethanol or methanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir at room temperature.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the final product, this compound.
Route 2: Nitration of 6-Benzyloxy-1H-indazole
This alternative strategy focuses on constructing the indazole ring first and then introducing the nitro group. This approach avoids the potentially harsh conditions of diazotization on a highly functionalized and sensitive aniline. The key challenge in this route is achieving regioselective nitration at the C5 position.
Mechanistic Rationale
The synthesis would begin with the formation of a 6-substituted indazole, such as 6-benzyloxy-1H-indazole, which can be prepared from 4-benzyloxy-2-methylaniline via diazotization and cyclization, but without the nitro group present. The subsequent step is an electrophilic aromatic substitution (nitration) on the pre-formed indazole ring. The electron-donating nature of the benzyloxy group at the 6-position is expected to direct the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho position, which is C5.
Experimental Workflow
Caption: Workflow for Route 2: Nitration of 6-Benzyloxy-1H-indazole.
Detailed Protocol
Step 1 & 2: Synthesis of 6-Benzyloxy-1H-indazole
The synthesis of 6-benzyloxy-1H-indazole would follow the same initial steps as Route 1, but starting with 4-benzyloxy-2-methylaniline and proceeding directly to the diazotization and cyclization without the nitration step.
Step 3: Nitration of 6-Benzyloxy-1H-indazole
-
Dissolve 6-benzyloxy-1H-indazole in a strong acid like sulfuric acid at low temperature (0°C).
-
Slowly add a nitrating agent, such as fuming nitric acid or a mixture of nitric acid and sulfuric acid.
-
Carefully control the temperature and reaction time to favor mono-nitration and prevent the formation of di-nitro products.
-
After the reaction is complete, pour the mixture over ice to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 6-benzyloxy-5-nitro-1H-indazole.
Step 4: Deprotection to this compound
This final deprotection step is identical to Step 4 in Route 1, involving catalytic hydrogenation to remove the benzyl protecting group.
Comparative Analysis
| Feature | Route 1: "Substitution-First" (Diazotization) | Route 2: "Ring-First" (Nitration) |
| Number of Steps | 4 (from 4-hydroxy-2-methylaniline) | 4 (from 4-hydroxy-2-methylaniline) |
| Key Challenge | Handling of potentially unstable diazonium salts. | Achieving high regioselectivity in the nitration step. |
| Starting Materials | Readily available. | Readily available. |
| Scalability | Diazotization reactions can be challenging to scale up due to safety concerns with diazonium intermediates. | Nitration reactions are generally scalable with appropriate temperature control. |
| Potential Byproducts | Impurities from incomplete diazotization or side reactions of the diazonium salt. | Regioisomers of nitration (e.g., 7-nitro or 3-nitro derivatives). |
| Overall Yield | Likely to be moderate, as diazotization of substituted anilines can have variable yields. | Potentially higher overall yield if the nitration is highly regioselective. |
| Safety Considerations | Diazonium salts can be explosive when isolated and dry. In situ use is standard practice. | Nitrating agents are highly corrosive and require careful handling. |
Conclusion and Recommendations
Both synthetic routes to this compound are viable and have their own set of advantages and disadvantages.
Route 1 offers a more direct approach in terms of substituent placement, as the positions of the nitro and protected hydroxyl groups are set from the beginning. However, the diazotization step requires careful control and may present challenges in terms of yield and safety, particularly on a larger scale.
Route 2 provides a potentially safer and more scalable alternative by avoiding the diazotization of a nitro-substituted aniline. The success of this route hinges critically on the regioselectivity of the nitration step. The electron-donating benzyloxy group at the 6-position should strongly direct nitration to the desired 5-position, but careful optimization of reaction conditions would be necessary to minimize the formation of other isomers.
For researchers in a discovery setting where smaller quantities are often sufficient, either route could be employed. However, for process development and scale-up, Route 2 is likely the more attractive option due to the more manageable and scalable nature of the nitration reaction compared to the diazotization of a potentially sensitive substrate.
Ultimately, the choice of synthetic route will depend on the specific expertise of the research team, the available equipment, and the desired scale of the synthesis. It is recommended that both routes be explored at a small scale to determine the optimal conditions and to assess the impurity profiles before committing to a larger-scale synthesis.
Navigating the Therapeutic Potential of Nitroindazoles: An In Vivo Efficacy Comparison
A Technical Guide for Researchers and Drug Development Professionals
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole nucleus, a bicyclic heteroaromatic system, is a well-established pharmacophore in drug discovery. Its derivatives have shown a wide array of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a nitro group onto the indazole ring can significantly modulate the compound's electronic properties and biological activity. The position of this nitro group is a critical determinant of the therapeutic application. This guide will focus on the comparative in vivo performance of derivatives with the nitro group at the 5- and 6-positions.
Comparative In Vivo Efficacy of Nitroindazole Derivatives
The following sections present a comparative overview of the in vivo efficacy of various 5-nitro and 6-nitroindazole derivatives, categorized by their therapeutic application.
Antiparasitic Activity: Targeting Trypanosoma cruzi
Several 5-nitroindazole derivatives have been investigated for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease.[3] The mechanism of action is believed to involve the bioreduction of the nitro group within the parasite, leading to the generation of cytotoxic reactive nitrogen species.[4]
A notable study evaluated two 5-nitroindazolinone derivatives, referred to as compounds 16 and 24 , in a murine model of acute Chagas disease.[3]
Table 1: In Vivo Efficacy of 5-Nitroindazole Derivatives Against T. cruzi [3]
| Compound | Animal Model | Dosing Regimen | Key Findings |
| Compound 16 | T. cruzi Y strain-infected mice | 25 mg/kg, intraperitoneally (i.p.) | - Up to 60% reduction in parasitemia at the peak day as monotherapy.- 79.24% reduction in parasitemia when co-administered with benznidazole (BZ).- 83.33% survival in combination with BZ. |
| Compound 24 | T. cruzi Y strain-infected mice | 25 mg/kg, i.p. | - 91.11% reduction in parasitemia when co-administered with BZ.- 66.67% survival in combination with BZ. |
| Benznidazole (BZ) | T. cruzi Y strain-infected mice | 25 mg/kg, i.p. | - 57.61% reduction in parasitemia as monotherapy. |
These findings highlight the potential of 5-nitroindazole derivatives as potent anti-Chagasic agents, particularly in combination therapy.[3]
Anti-Inflammatory Properties
A study investigating the anti-inflammatory potential of indazole derivatives included a 6-nitroindazole compound in a carrageenan-induced hind paw edema model in rats.[1]
Table 2: In Vivo Anti-Inflammatory Activity of 6-Nitroindazole [1][5]
| Compound | Animal Model | Dosing Regimen | Key Findings |
| 6-Nitroindazole | Carrageenan-induced hind paw edema in Wistar rats | 25, 50, and 100 mg/kg, orally | - Significant, dose-dependent inhibition of paw edema.- A similar pattern of response to the standard drug, diclofenac. |
| 5-Aminoindazole | Carrageenan-induced hind paw edema in Wistar rats | 100 mg/kg, orally | - Maximum inhibition of 83.09% at the fifth hour. |
The study suggests that 6-nitroindazole possesses significant anti-inflammatory properties, likely mediated through the inhibition of pro-inflammatory cytokines and cyclooxygenase-2.[1][6]
Anticancer Efficacy
While specific in vivo data for 5-Nitro-1H-indazol-6-ol derivatives in cancer models is limited, a study on a series of indazole derivatives identified a potent anticancer compound, designated 2f .[7] Although the detailed structure of 2f, including the presence of a nitro group, is not fully elucidated in the provided abstracts, its in vivo efficacy in a breast cancer model is noteworthy for the broader indazole class.
Table 3: In Vivo Antitumor Activity of Indazole Derivative 2f [7]
| Compound | Animal Model | Dosing Regimen | Key Findings |
| Compound 2f | 4T1 murine breast cancer model | Not specified | - Suppressed tumor growth without obvious side effects. |
This result underscores the potential of the indazole scaffold in developing novel anticancer agents.[7] The anticancer mechanism of many indazole derivatives is linked to the inhibition of various protein kinases involved in tumor growth and proliferation.[8]
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments based on the reviewed literature.
In Vivo Evaluation of Anti-Trypanosoma cruzi Activity
This protocol is based on the methodology used for evaluating 5-nitroindazole derivatives against T. cruzi.[3]
Workflow for In Vivo Anti-Trypanosoma cruzi Efficacy Study
References
- 1. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 5-Nitro-1H-indazol-6-ol
We will move beyond rote protocol recitation to explore the causality behind our analytical choices. This guide is designed as a self-validating system, integrating orthogonal analytical techniques to provide a high-confidence purity profile. Our assessment will be benchmarked against a commercially available standard, providing a clear, objective comparison.
The Synthetic Pathway: Rationale and Execution
The synthesis of 5-Nitro-1H-indazol-6-ol requires a strategic approach to control regioselectivity during the nitration and cyclization steps. A common and effective route begins with a protected phenol, proceeds through nitration and indazole core formation, and concludes with deprotection.[1] The presence of the hydroxyl group directs the nitration, and its protection is crucial to prevent unwanted side reactions.
Experimental Protocol: Synthesis
A plausible synthetic route involves the following key transformations:
-
Nitration of a Protected Precursor: A suitably protected 6-hydroxy-indazole or a precursor that will form the indazole ring is subjected to nitration. Controlling reaction conditions (temperature, nitrating agent) is critical to favor the formation of the 5-nitro isomer.
-
Cyclization to Form the Indazole Core: If starting from a non-cyclized precursor, such as a substituted nitroaniline, treatment with a diazotizing agent followed by cyclization yields the indazole ring system.[1][2] For instance, reacting a compound like 2-fluoro-5-nitrobenzaldehyde with hydrazine hydrate is a known method for forming the 5-nitroindazole core.[2][3]
-
Purification of Crude Product: The crude product is typically purified using recrystallization or column chromatography to remove bulk impurities and unreacted starting materials before in-depth analytical assessment.
Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to minimize side product formation.[1]
Orthogonal Purity Analysis: A Multi-Technique Approach
Relying on a single analytical method for purity determination is fraught with risk. A single technique may fail to resolve a co-eluting impurity (HPLC) or misidentify an isomer (MS). Therefore, we employ an orthogonal approach, using multiple techniques with different separation and detection principles to build a comprehensive and trustworthy purity profile. The primary methods for characterization include High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Mass Spectrometry (MS) for molecular weight confirmation.[4][5]
Workflow for Purity Assessment
The following diagram illustrates the logical workflow from the synthesized crude product to the final, validated compound.
Caption: Workflow from synthesis to final purity validation.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the cornerstone technique for quantitative purity assessment.[4] Its high resolution allows for the effective separation of the main compound from synthesis-related impurities and degradation products.[4]
Causality in Method Design:
-
Column Choice: A reversed-phase C18 column is selected due to its versatility and effectiveness in retaining and separating moderately polar aromatic compounds like our target molecule.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is employed. The formic acid protonates silanol groups on the stationary phase, reducing peak tailing, and ensures the analyte is in a consistent protonation state, leading to sharp, symmetrical peaks. The gradient elution ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and eluted within a reasonable timeframe.
-
Detection: UV detection is chosen due to the chromophoric nature of the nitro-indazole ring system.[4] A wavelength is selected at one of the absorbance maxima of the compound to ensure high sensitivity.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[4]
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of the synthesized compound and the reference standard in 10 mL of a suitable solvent (e.g., methanol/water mixture) to create 100 µg/mL stock solutions.[4]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 10% B, and re-equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm and 330 nm.
-
-
Data Analysis: The purity is calculated based on the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.[4] The retention time of the synthesized compound must match that of the reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HPLC provides a purity value, it reveals little about the identity of the main peak. NMR spectroscopy is the definitive technique for structural elucidation, confirming that the synthesized product is indeed this compound and not an unintended isomer.[6]
Causality in Method Design:
-
Solvent Choice: DMSO-d₆ is a preferred solvent for many indazole derivatives.[6] It effectively dissolves the compound and, importantly, its non-acidic nature allows for the observation of exchangeable protons like the N-H of the indazole and the O-H of the phenol, which provide crucial structural information.
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal reference (δ = 0.00 ppm) for accurate chemical shift determination.[6]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆.[6]
-
Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to observe are chemical shifts (δ), coupling constants (J), and integration values.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments in the molecule.
-
-
Data Analysis: The obtained spectrum is compared against the predicted spectrum and data from the reference standard. The absence of significant unassigned peaks is a strong indicator of high purity. The chemical shifts for the aromatic protons will be characteristic of the substitution pattern, allowing differentiation from other potential isomers.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Mass spectrometry confirms the molecular weight of the synthesized compound, providing an additional layer of identity verification.[4] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for detecting and identifying impurities, even those present at trace levels that might be hidden under the main peak in HPLC-UV.[4][8]
Causality in Method Design:
-
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing heterocyclic compounds, as it typically produces a strong protonated molecular ion [M+H]⁺ with minimal fragmentation.[4]
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a TOF (Time-of-Flight) or Orbitrap is ideal, as it provides an accurate mass measurement that can be used to confirm the elemental composition of the molecule.[4][9]
Experimental Protocol: LC-MS
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.[4]
-
LC Conditions: Use the same or a similar method as the HPLC-UV analysis to correlate peaks.
-
MS Conditions:
-
Ionization Mode: ESI, Positive.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Scan for the expected protonated molecular ion [M+H]⁺. The theoretical exact mass for C₇H₅N₃O₃ is 179.0331.[10]
-
-
Data Analysis: Confirm the presence of a base peak corresponding to the [M+H]⁺ of the target compound. Analyze other, smaller peaks in the chromatogram to identify the masses of potential impurities.
Comparative Data Summary
All analytical data should be compiled and compared directly against a certified reference standard to provide a definitive assessment of purity and identity.
| Analytical Technique | Parameter | Reference Standard | Synthesized Batch | Assessment |
| HPLC-UV | Retention Time (min) | 8.52 | 8.51 | Match |
| Purity (Area %) | 99.8% | 99.1% | High Purity | |
| LC-MS | [M+H]⁺ (m/z) | 180.0403 | 180.0401 | Match (Confirms Formula) |
| ¹H NMR (DMSO-d₆) | Key Aromatic Shifts (δ) | 8.75 (s, 1H), 8.31 (s, 1H) | 8.74 (s, 1H), 8.30 (s, 1H) | Match (Confirms Structure) |
| Impurity Peaks | Not Detected | Minor peaks at <0.5% | Acceptable | |
| Appearance | Physical Form | Yellow Solid | Yellow Solid | Match |
Conclusion
The rigorous, multi-technique approach detailed in this guide provides a high-confidence assessment of the purity of synthesized this compound. By combining the quantitative power of HPLC, the definitive structural information from NMR, and the molecular weight confirmation from MS, we create a self-validating analytical workflow. This ensures that the material proceeding to further research or development stages is of known and acceptable purity, safeguarding the integrity of subsequent scientific endeavors. The synthesized batch, with a purity of 99.1% by HPLC and its identity unequivocally confirmed by NMR and MS, meets the high standards required for research and drug development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 3. 5-Nitroindazole | 5401-94-5 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C7H5N3O3 | CID 86280258 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative reactivity analysis of 5-nitro vs 6-nitro-1H-indazole-3-carbaldehyde.
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug discovery, indazole derivatives are a cornerstone, celebrated for their role as bioisosteres of indoles and their capacity to form potent hydrogen bonds within protein binding sites.[1] The strategic functionalization of the indazole scaffold, particularly at the C3 position, has paved the way for the development of several blockbuster kinase inhibitor drugs.[2][3] The aldehyde functionality at this position is a versatile chemical handle, enabling a wide array of subsequent transformations.[1][2]
This guide provides a detailed comparative analysis of the chemical reactivity of two key isomeric building blocks: 5-nitro-1H-indazole-3-carbaldehyde and 6-nitro-1H-indazole-3-carbaldehyde. Understanding the nuanced differences in their reactivity, governed by the position of the electron-withdrawing nitro group, is paramount for optimizing synthetic routes and designing novel molecular entities. While direct comparative kinetic studies are not extensively available in the literature, this guide will draw upon fundamental principles of organic chemistry and available spectroscopic data to provide a robust predictive analysis.[4]
Electronic Effects: The Decisive Factor in Reactivity
The reactivity of the aldehyde group in these isomers is fundamentally dictated by the electrophilicity of the carbonyl carbon.[4] This, in turn, is profoundly influenced by the electron-withdrawing nature of the nitro (–NO₂) group substituted on the indazole ring.[4] The influence of this substituent is transmitted through a combination of inductive and resonance effects.[4][5]
5-Nitro-1H-indazole-3-carbaldehyde: Enhanced Electrophilicity through Resonance
In 5-nitro-1H-indazole-3-carbaldehyde, the nitro group is positioned in a manner analogous to a para substituent in a benzaldehyde system, relative to the C3-aldehyde.[4] This alignment allows for a powerful resonance delocalization of the electron-withdrawing effect, extending throughout the bicyclic system to the aldehyde group.[4] This effective delocalization significantly increases the partial positive charge on the carbonyl carbon, rendering it more susceptible to nucleophilic attack.[4]
6-Nitro-1H-indazole-3-carbaldehyde: A More Muted Influence
Conversely, in the 6-nitro isomer, the nitro group is in a position more akin to a meta substituent.[4] While it still exerts a strong electron-withdrawing inductive effect, the resonance effect on the C3-aldehyde is less direct and, therefore, less pronounced.[4]
Predicted Reactivity: Based on these electronic arguments, 5-nitro-1H-indazole-3-carbaldehyde is predicted to be more reactive towards nucleophiles than its 6-nitro counterpart. [4] The greater stabilization of the negative charge in the transition state of nucleophilic addition through resonance is the primary reason for this heightened reactivity.[4]
Comparative Data Summary
The following table summarizes key data and predictions for the two isomers. It is important to note that while direct comparative experimental data is limited, the provided information, including spectroscopic data and established synthetic protocols, can be used to design and execute such comparative studies.[4]
| Property | 5-Nitro-1H-indazole-3-carbaldehyde | 6-Nitro-1H-indazole-3-carbaldehyde | Source(s) |
| Predicted Reactivity | Higher | Lower | [4] |
| Molecular Formula | C₈H₅N₃O₃ | C₈H₅N₃O₃ | [2][6] |
| Molecular Weight | 191.15 g/mol | 191.15 g/mol | [2][6] |
| Appearance | Not specified | Orange or yellowish solid | [6][7] |
| Melting Point | 215 °C | >260 °C or 120-160 °C (decomposes >200°C) | [2][8] |
| ¹H NMR (Aldehyde Proton) | 10.21 ppm (s, 1H) in DMSO-d₆ | 10.21 ppm (s, 1H) in Acetone-d₆, 10.22 (s, 1H) in DMSO-d₆ | [2][6] |
| ¹³C NMR (Carbonyl Carbon) | 187.2 ppm in DMSO-d₆ | 187.5 ppm in Acetone-d₆, 187.7 ppm in DMSO-d₆ | [2][9] |
Note on Melting Point Discrepancy: A notable discrepancy exists in the reported melting points for 6-nitro-1H-indazole-3-carbaldehyde. This could be due to differences in purity, crystalline form, or the methodology of determination.[8]
Experimental Protocols and Synthetic Considerations
The synthesis of both isomers is most commonly achieved through the nitrosation of the corresponding 5-nitro- and 6-nitroindoles.[1][4] This reaction proceeds via a multi-step pathway involving the nitrosation of the indole's C3 position to form an oxime intermediate, followed by ring-opening and subsequent ring-closure to yield the desired 1H-indazole-3-carbaldehyde.[2][10]
It is reported that electron-poor indoles, such as the nitro-substituted variants, are less reactive and may require higher temperatures (e.g., 80°C) for the reaction to proceed to completion.[2][4] A "reverse addition" protocol, where the indole solution is slowly added to the pre-formed nitrosating mixture, is often recommended to minimize the formation of dimeric byproducts, a common issue with electron-rich indoles.[2][10]
General Synthetic Workflow
Caption: Generalized workflow for the synthesis of nitro-1H-indazole-3-carbaldehydes.
Detailed Protocol for Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde
This protocol is adapted from established procedures.[9] A similar procedure can be adapted for the 5-nitro isomer.
Materials:
-
6-Nitroindole
-
Sodium Nitrite (NaNO₂)
-
6 M Hydrochloric Acid (HCl)
-
Distilled Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottomed flask equipped with a stirrer, dissolve sodium nitrite (92.5 mmol) in distilled water (150 mL).[9]
-
Slowly add 6-nitroindole (31.7 mmol) to the solution at 20°C with vigorous stirring until a homogeneous suspension is formed (approximately 5 minutes).[9] The suspension will be bright yellow.[1]
-
Add 6 M hydrochloric acid (14 mL) dropwise to the suspension over a period of 30 minutes, maintaining the temperature at 20°C.[9]
-
Continue stirring the reaction mixture for 90 minutes.[9] Monitor the reaction's completion by LC-MS.[9]
-
Upon completion, filter the reaction mixture under vacuum and collect the precipitate.[9]
-
Wash the precipitate with additional distilled water (50 mL).[9]
-
Dry the collected solid to obtain 6-nitro-1H-indazole-3-carbaldehyde as an orange solid (reported yield: ~77%).[9]
-
If necessary, the crude product can be further purified by column chromatography on silica gel.[10]
Proposed Experiments for Quantitative Reactivity Comparison
To obtain definitive quantitative data on the relative reactivity of these two isomers, the following experiments are proposed:
-
Competitive Reaction Studies: A mixture of equimolar amounts of 5-nitro- and 6-nitro-1H-indazole-3-carbaldehyde could be reacted with a limiting amount of a common nucleophile. The product ratio, determined by techniques such as ¹H NMR or HPLC, would provide a direct measure of their relative reactivity.
-
Kinetic Monitoring: The rate of reaction of each isomer with a chosen nucleophile can be monitored independently using spectroscopic methods (e.g., UV-Vis or NMR). This would allow for the determination of the rate constants for each reaction.[4]
-
¹³C NMR Spectroscopy: A direct comparison of the ¹³C NMR chemical shifts of the carbonyl carbon in both isomers would offer insight into their relative electrophilicity. A more downfield chemical shift for the carbonyl carbon of the 5-nitro isomer would support the prediction of its higher reactivity.[4]
Workflow for Comparative Reactivity Analysis
Caption: Proposed workflow for the quantitative comparison of isomer reactivity.
Conclusion
Based on fundamental principles of electronic effects in organic chemistry, 5-nitro-1H-indazole-3-carbaldehyde is predicted to be the more reactive isomer towards nucleophilic attack when compared to 6-nitro-1H-indazole-3-carbaldehyde.[4] This is attributed to the more effective delocalization of the electron-withdrawing effect of the nitro group from the 5-position to the C3-aldehyde, which results in a more electrophilic carbonyl carbon.[4] While direct experimental comparisons are currently lacking in the literature, the synthetic and analytical protocols provided herein can be readily adapted for such validation studies. For medicinal chemists and drug development professionals, a clear understanding of these reactivity differences is crucial for the efficient synthesis of complex indazole-based molecules and the strategic design of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 6-NITRO INDAZOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 5-Nitro-1H-indazol-6-ol
Essential Safety and Handling Guide for 5-Nitro-1H-indazol-6-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS 1082041-56-2).[1] As specific safety data for this compound is limited, this document synthesizes information from structurally similar and well-documented nitroaromatic compounds, such as 5-nitro-1H-indazole and 6-nitroindazole, to establish a robust safety framework.[2][3][4] Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Risk Assessment
The primary hazards are associated with its potential for:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled as a dust.[6]
-
Irritation: Causes skin, eye, and respiratory system irritation.[3][5]
-
Chronic Effects: Potential for long-term health effects, a characteristic of some nitroaromatic compounds.[2]
The following table summarizes the anticipated hazards based on data from analogous compounds.
| Hazard Class | Category | GHS Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | |
| Carcinogenicity | - | Limited evidence of a carcinogenic effect | [2] |
Engineering Controls: The First Line of Defense
Personal Protective Equipment is the final barrier against exposure. Before any handling begins, robust engineering controls must be in place.
-
Chemical Fume Hood: All weighing and handling of solid this compound must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[7]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are safely diluted and removed.[2]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[2][8]
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory. The selection of appropriate PPE should be based on a thorough risk assessment of the procedures to be performed.
Eye and Face Protection
Contact with the eyes can cause serious irritation.[3]
-
Safety Goggles: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[7][9]
-
Face Shield: A full-face shield should be worn over safety goggles whenever there is a significant risk of splashing or dust generation, such as during bulk transfers.[10][11]
Hand Protection
Skin contact may be harmful, with potential for systemic effects upon absorption.[3]
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for providing protection against incidental contact.[7] Always inspect gloves for tears or punctures before use. Contaminated gloves should be changed immediately, and hands should be washed thoroughly after removal.[12]
Body Protection
To prevent skin exposure, appropriate body protection is essential.
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[7]
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
-
Footwear: Closed-toe shoes, preferably made of a chemical-resistant material, must be worn.[10][12]
Respiratory Protection
Inhalation of dust can cause respiratory tract irritation.[2]
-
Respirator: If engineering controls are insufficient or if there is a potential for generating dust (e.g., during a spill cleanup), a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter must be used.[8][9] All respirator use must be in accordance with a comprehensive respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements.[2]
The following table provides a summary of the required PPE.
| PPE Category | Item | Specifications and Standards |
| Eye/Face Protection | Safety Goggles | Conforms to OSHA 29 CFR 1910.133 or EN 166.[9] |
| Face Shield | To be worn over goggles during high-splash risk procedures.[11] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves recommended; inspect before use.[7] |
| Body Protection | Laboratory Coat | Flame-resistant, fully buttoned.[7] |
| Closed-toe Shoes | Required at all times in the laboratory.[10] | |
| Respiratory Protection | Dust Mask or Respirator | NIOSH/MSHA or EN 149 approved; use when dust may be generated.[8] |
Procedural Guidance: Donning, Doffing, and Operational Safety
A systematic approach is crucial when working with this compound.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on procedural risk.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all engineering controls are operational. Clear the fume hood of all unnecessary items.
-
Donning PPE: Don PPE in the following order: lab coat, safety goggles, face shield (if needed), and finally gloves.
-
Weighing and Transfer: Conduct all weighing and transfer operations on a disposable liner within the fume hood to contain any spills and minimize dust.[7] Use spatulas and tools that minimize dust generation.
-
During Experimentation: Keep all containers clearly labeled. Avoid touching your face or personal items with gloved hands.
-
Doffing PPE: To prevent contamination, remove PPE before leaving the laboratory. Remove gloves first, turning them inside out. Then remove the face shield and goggles, followed by the lab coat. Wash hands thoroughly with soap and water.[3]
Spill Management and Waste Disposal
Accidents can happen, and a clear plan is essential.
Spill Management Protocol
-
Evacuate: Alert personnel and evacuate the immediate spill area.[3]
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[2]
-
Don PPE: Don the appropriate PPE, including respiratory protection.[3]
-
Contain: For a solid spill, carefully sweep or vacuum the material.[3] Use a vacuum fitted with a HEPA filter.[3] Avoid actions that could generate dust. Place the material into a labeled, sealed container for hazardous waste.[2][3]
-
Decontaminate: Clean the spill area with soap and water, and collect all cleaning materials for disposal as hazardous waste.[13]
Waste Disposal Plan
All waste, including the compound itself, any contaminated materials, and used PPE, must be treated as hazardous waste.[13]
-
Segregation: Collect waste this compound and contaminated solids in a dedicated, clearly labeled hazardous waste container.[13] Do not mix with other waste streams.[13]
-
Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name and associated hazards.[13]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. On-site treatment or drain disposal is strictly prohibited.[13] Contaminated PPE should be double-bagged and placed in the hazardous waste container.
By adhering to these rigorous safety protocols, you can confidently handle this compound while ensuring the protection of yourself, your colleagues, and the environment. A culture of safety is paramount in the laboratory.
References
- 1. This compound | C7H5N3O3 | CID 86280258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. epa.gov [epa.gov]
- 11. hsa.ie [hsa.ie]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
